molecular formula C13H10N2O2S B1348593 (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid CAS No. 68347-91-1

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid

Cat. No.: B1348593
CAS No.: 68347-91-1
M. Wt: 258.3 g/mol
InChI Key: ZBDXJNSQBIUHPE-UHFFFAOYSA-N
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Description

(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-12(17)6-10-8-18-13-14-11(7-15(10)13)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXJNSQBIUHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350050
Record name (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
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Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68347-91-1
Record name 6-Phenylimidazo[2,1-b]thiazole-3-acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
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Record name 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetic acid
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Foundational & Exploratory

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid CAS number 68347-91-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS 68347-91-1)

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the geometric precision to engage with a multitude of biological targets. The imidazo[2,1-b]thiazole ring system is a quintessential example of such a scaffold, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a pivotal derivative of this family: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS No. 68347-91-1).

This molecule is more than a mere chemical entity; it is a versatile platform for drug discovery. The fused heterocyclic core provides a rigid, three-dimensional structure, while the phenyl group and the acetic acid moiety serve as critical handles for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will dissect this compound from its foundational synthesis to its application as a progenitor for potent therapeutic agents, providing not just protocols, but the strategic rationale that underpins them.

Core Compound Profile: Physicochemical Characteristics

A comprehensive understanding of a compound begins with its fundamental properties. These data are critical for anticipating its behavior in both chemical reactions and biological systems.

PropertyValueReference(s)
CAS Number 68347-91-1[3][4][5]
Molecular Formula C₁₃H₁₀N₂O₂S[5]
Molecular Weight 258.30 g/mol [5]
IUPAC Name 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
Appearance Solid
Melting Point 221–223 °C[6]
SMILES String O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21
InChI Key 1S/C13H10N2O2S/c16-12(17)6-10-8-18-13-14-11(7-15-13)9-4-2-1-3-5-9

Synthesis and Molecular Elucidation

The construction of the imidazo[2,1-b]thiazole core is a well-established process, frequently leveraging the robust and versatile Hantzsch thiazole synthesis.[7][8] The overall strategy involves the initial formation of a substituted 2-aminothiazole, which then undergoes cyclocondensation to yield the fused bicyclic system.

Strategic Synthesis Pathway

The rationale for a multi-step synthesis is to build complexity in a controlled manner, starting from simple, commercially available precursors. The chosen pathway ensures high yields and purity of the key intermediate, 2-amino-4-phenylthiazole, which is the cornerstone for the final cyclization step.

G Acetophenone Acetophenone Step1 Hantzsch Thiazole Synthesis Acetophenone->Step1 Thiourea Thiourea Thiourea->Step1 Iodine Iodine (Oxidant) Iodine->Step1 Intermediate Intermediate: 2-Amino-4-phenylthiazole Step1->Intermediate Step2 Cyclocondensation Intermediate->Step2 Reagent α-Halo Carbonyl Precursor Reagent->Step2 FinalProduct Final Product: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Step2->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Intermediate 2-Amino-4-phenylthiazole

This initial step is critical, as the purity of this intermediate directly impacts the final reaction's success. The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide; in this case, the α-haloketone is generated in situ from acetophenone and an oxidant like iodine.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).[9] The use of excess thiourea ensures the complete consumption of the acetophenone.

  • Heating: Heat the mixture under reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted iodine and acetophenone.[9]

  • Neutralization & Precipitation: Pour the mixture into an ammonium hydroxide solution. This neutralizes the hydroiodide salt of the product, causing the free amine to precipitate.

  • Purification: Collect the crude solid by filtration and recrystallize from methanol to yield pure 2-amino-4-phenylthiazole as a crystalline solid.[9]

Experimental Protocol: Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (2a)

While various routes exist, the following is based on established literature for creating the title compound, which serves as a key intermediate for further derivatization.[6] The cyclization reaction between the 2-aminothiazole and a suitable three-carbon electrophile builds the fused imidazole ring.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 2-amino-4-phenylthiazole (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in anhydrous ethanol is heated to reflux.

  • Cyclization: The reaction is refluxed for 18-24 hours until TLC indicates the consumption of the starting materials. This step forms the ethyl ester of the target compound.

  • Hydrolysis: The solvent is removed under reduced pressure. The resulting residue is then treated with an aqueous solution of sodium hydroxide (2 M) and heated to 60°C for 4-6 hours to hydrolyze the ester to the carboxylic acid.

  • Acidification & Precipitation: The solution is cooled to room temperature and acidified with hydrochloric acid (2 M) to a pH of ~4-5. The acidic product precipitates out of the solution.

  • Purification: The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield pure (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Analytical Characterization

The structural integrity of the synthesized compound must be validated. The following data, reported for compound 2a in the literature, serve as a benchmark for successful synthesis.[6]

Analysis TypeExpected Results for C₁₃H₁₀N₂O₂S
¹H-NMR (DMSO-d₆, δ ppm)8.72 (s, 1H, imidazole H), 7.91 (d, J=7.6 Hz, 2H, Ar-H), 7.55–7.41 (m, 4H, Ar-H and thiazole H), 4.12 (s, 2H, CH₂)
¹³C-NMR (DMSO-d₆, δ ppm)169.3, 147.4, 139.3, 129.1, 128.9, 128.7, 127.6, 125.0, 114.5, 110.0, 32.2
Melting Point (°C)221–223

Biological Significance & Therapeutic Potential

The true value of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid lies not in its intrinsic activity, but in its role as a scaffold for compounds with potent biological effects. The core structure has been extensively explored, revealing significant potential in oncology and infectious diseases.

Anticancer Activity

Derivatives of this scaffold have demonstrated remarkable efficacy against a range of human cancer cell lines.[6][11] The primary mechanism often involves the inhibition of critical protein kinases that drive oncogenic signaling.

  • RAF Kinase Inhibition: The BRAF protein is a key component of the MAPK signaling cascade, which regulates cell growth and proliferation.[12][13] Mutations, particularly BRAF V600E, lead to pathway hyperactivation. Several (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been developed as potent pan-RAF inhibitors, showing promise in overcoming resistance to selective BRAF inhibitors.[12][13]

  • FLT3 Kinase Inhibition: Fms-like tyrosine kinase 3 (FLT3) is another crucial target, especially in acute myeloid leukemia (AML).[14] Specific 6-phenylimidazo[2,1-b]thiazole derivatives have been discovered that exhibit potent, low-nanomolar inhibitory activity against FLT3, making them highly promising candidates for AML therapy.[14]

G cluster_0 MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivatives Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK pathway by targeting RAF kinases.

Antimicrobial and Anthelmintic Activity

The scaffold is also a fertile ground for developing anti-infective agents. The acetic acid moiety is readily converted into hydrazides, which have been shown to possess significant biological activity.

  • Antibacterial/Antifungal: N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides have demonstrated potent in vitro activity against bacteria such as Staphylococcus aureus and various fungi, with MIC values as low as 0.24 µg/mL.[15][16]

  • Antimycobacterial: The same class of hydrazide derivatives showed inhibitory activity against Mycobacterium tuberculosis H37Rv, indicating potential for development as new anti-tuberculosis agents.[15]

  • Anthelmintic: The parent imidazo[2,1-b]thiazole structure is found in the well-known anthelmintic drug Tetramisole, highlighting the inherent potential of this scaffold to combat parasitic worm infections.[2]

Application in Medicinal Chemistry: A Gateway to New Chemical Entities

The carboxylic acid functional group of the title compound is a versatile chemical handle, making it an ideal starting point for library synthesis in a drug discovery program. Amidation is a primary strategy to explore the chemical space and establish structure-activity relationships (SAR).

Workflow for Amide Library Synthesis

This workflow is a self-validating system. The success of each step—activation and coupling—can be monitored by TLC or LC-MS, ensuring that only pure, confirmed intermediates proceed to the next stage. The choice of a coupling agent like HATU is deliberate; it is highly efficient, minimizes racemization, and operates under mild conditions suitable for sensitive substrates.

G Start Start: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Step1 Step 1: Carboxylic Acid Activation Start->Step1 Intermediate Activated Ester Intermediate (in situ) Step1->Intermediate Reagents1 Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) in Anhydrous DMF Reagents1->Step1 Step2 Step 2: Amine Coupling Intermediate->Step2 QC1 QC Check: LC-MS Confirmation Step2->QC1 Amine Primary/Secondary Amine (R₁R₂NH) Amine->Step2 Final Final Product: Amide Derivative QC2 Purification: Chromatography/Recrystallization QC1->QC2 Success QC2->Final

Caption: A robust workflow for generating an amide library.

Experimental Protocol: General Amide Coupling

This protocol is designed for reliability and scalability, making it suitable for generating a focused library of compounds for SAR studies.[6]

Step-by-Step Methodology:

  • Activation: To a solution of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 6-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. Collect the resulting precipitate by filtration. If no solid forms, extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final amide. The structure and purity should be confirmed by NMR and LC-MS.

Conclusion and Future Horizons

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is a compound of significant strategic value. Its robust synthesis and the proven therapeutic potential of its derivatives establish it as a high-value scaffold for modern drug discovery.[6][15] While extensive research has focused on its utility in generating anticancer and antimicrobial agents, many avenues remain unexplored.

Future research should focus on expanding the diversity of derivatives, probing new biological targets beyond kinases, and undertaking in-depth ADME/Tox profiling of lead compounds. The inherent versatility of this molecule ensures that the imidazo[2,1-b]thiazole core will continue to be a source of novel therapeutic candidates for years to come.

References

  • N.G.S.M. Institute of Pharmaceutical Sciences. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • Shaik, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives.
  • National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • BenchChem. (2010). An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2).
  • MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable.
  • Abdellatif, K. R. A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry.
  • Sahu, S., et al. (n.d.). Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. ResearchGate.
  • National Institutes of Health (NIH). (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity.
  • ACS Publications. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.
  • Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega.
  • Sigma-Aldrich. (n.d.). 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.
  • Wang, Z., et al. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI.
  • MOLBASE. (n.d.). 1-phenyl-2,3,4,5-tetrahydro-1h-benzazepine.
  • National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Ambeed. (n.d.). (6-phenylimidazo[2,1-b][2][9]thiazol-3-yl)acetic acid. Retrieved from

  • ResearchGate. (2025). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives.
  • MOLBASE. (n.d.). 1-(2-bromoethyl)-2-chlorobenzene.
  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • National Institutes of Health (NIH). (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • BLDpharm. (n.d.). 68347-91-1|2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.
  • Santa Cruz Biotechnology. (n.d.). (6-phenylimidazo[2,1-b][2][9]thiazol-3-yl)acetic acid | CAS 68347-91-1. Retrieved from

Sources

Physical and chemical properties of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS No: 68347-91-1). The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects[1][2][3]. A thorough understanding of the physicochemical characteristics of new analogues, such as the title compound, is fundamental for their advancement in drug discovery and development pipelines. This document details key structural identifiers, tabulated property data, and validated experimental protocols for property determination, offering a critical resource for researchers in synthetic chemistry, pharmacology, and materials science.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole nucleus is a fused bicyclic system that has garnered significant attention from the scientific community. This interest is largely due to its presence in compounds with diverse and potent biological activities. For instance, Levamisole, which contains the core imidazo[2,1-b]thiazole structure, is known for its anthelmintic and immunostimulant properties[4]. The fusion of an imidazole and a thiazole ring creates a unique electronic and steric environment, making it a versatile scaffold for designing novel therapeutic agents. Derivatives have been investigated for their potential as antibacterial, antifungal, anti-tuberculosis, and anticancer agents[1][2][4].

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is a specific derivative that incorporates a phenyl group at the 6-position, enhancing lipophilicity, and an acetic acid moiety at the 3-position, which introduces a key acidic functional group for potential salt formation and hydrogen bonding interactions. The characterization of its physical and chemical properties is the first and most critical step in evaluating its potential as a drug candidate or a chemical probe. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is non-negotiable for any research or development application. The following sections provide a consolidated summary of the known data for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Structural and General Information

The foundational data for this compound, including its unique identifiers and key molecular attributes, are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid
CAS Number 68347-91-1[5][6]
Molecular Formula C₁₃H₁₀N₂O₂S[6]
Molecular Weight 258.30 g/mol [5][6]
Canonical SMILES O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21
InChI Key ZBDXJNSQBIUHPE-UHFFFAOYSA-N
Appearance Solid
Tabulated Physical and Chemical Data

This table summarizes the key experimental and computed properties that govern the compound's behavior in various environments. Note: Experimentally determined data for properties like melting point and solubility for this specific compound are not widely published in the literature; the data presented here is primarily from chemical supplier catalogues. Independent verification is recommended.

PropertyValue/InformationSignificance in Drug Development
Melting Point Data not available in searched literature. Requires experimental determination.A sharp melting point is an indicator of purity. It also affects formulation and stability[7].
Solubility Data not widely published. Requires experimental determination in aqueous and organic solvents.Crucial for bioavailability and designing appropriate formulations and analytical methods[8][9].
pKa Data not available in searched literature. Expected to be acidic due to the carboxylic acid group.Governs the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
Hydrogen Bond Donors 1 (from the carboxylic acid OH)Influences interactions with biological targets and solubility in polar solvents.
Hydrogen Bond Acceptors 4 (from N, N, and two O atoms)Affects solubility and the potential for forming stable interactions with protein targets.

Experimental Methodologies for Characterization

To ensure scientific rigor, the properties of a newly synthesized or sourced batch of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid must be validated. The following section outlines standardized, field-proven protocols for this purpose.

Overall Characterization Workflow

The logical flow for characterizing a new batch of the compound is outlined below. This workflow ensures that purity, identity, and key physical properties are confirmed before proceeding to more complex biological assays.

G cluster_0 Initial Material Handling cluster_1 Purity & Identity Confirmation cluster_2 Physicochemical Property Determination A Receive/Synthesize Compound B Visual Inspection (Color, Form) A->B C HPLC Analysis (Purity Assessment) B->C Proceed if visually acceptable D Mass Spectrometry (Confirm MW) C->D E NMR Spectroscopy (Confirm Structure) D->E F Melting Point Determination E->F Proceed if pure & identity confirmed G Solubility Profiling F->G H pKa Measurement G->H

Caption: Workflow for the physicochemical characterization of a compound.

Protocol: Determination of Melting Point

The melting point provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting point range[7].

Causality: This protocol uses the capillary method, where a small amount of finely powdered sample is heated slowly in a calibrated apparatus. This ensures uniform heat distribution and allows for precise observation of the temperature range from the first sign of melting (onset) to complete liquefaction (clear point).

Methodology:

  • Sample Preparation: Place a small amount of the dry compound on a clean, hard surface. Grind it into a fine powder using a spatula.

  • Capillary Loading: Push the open end of a glass capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until a 2-3 mm column of packed sample is at the bottom.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting point. This saves time in the subsequent accurate measurement.

  • Accurate Determination: Using a fresh capillary tube, heat the block quickly to about 20 °C below the approximate melting point found in the previous step.

  • Measurement: Decrease the heating rate to 1-2 °C per minute.

  • Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C)[10][11].

Protocol: Qualitative Solubility Assessment

This protocol establishes a general solubility profile, which is essential for selecting appropriate solvents for analysis, formulation, and biological assays.

Causality: The principle "like dissolves like" is tested by observing the dissolution of a small, fixed amount of solute in a fixed volume of various solvents with differing polarities.

Methodology:

  • Solvent Selection: Prepare test tubes with a range of standard solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Addition: Add approximately 1-2 mg of the compound to 1 mL of each solvent.

  • Mixing: Vortex each tube vigorously for 1-2 minutes at room temperature[12].

  • Observation: Visually inspect each tube for undissolved solid. A clear solution indicates solubility. Cloudiness or visible precipitate indicates insolubility or partial solubility[12].

  • Heating (Optional): If the compound is insoluble at room temperature, the solution can be gently warmed (e.g., to 37°C) to assess temperature-dependent solubility[12].

  • Classification: Classify the solubility in each solvent (e.g., soluble, sparingly soluble, insoluble) based on visual observation.

Protocol: Purity and Identification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound and can also be used for quantification.

Causality: This protocol uses reverse-phase HPLC, where the compound is partitioned between a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration. An acidic mobile phase is often used for organic acids to ensure they are in their neutral, more retained form[13][14].

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Filter the solution through a 0.45 µm syringe filter into an HPLC vial[13].

  • HPLC System and Column:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A typical starting point would be an isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to ~2.7) and an organic solvent like acetonitrile or methanol[14].

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 210 nm for the carboxylic acid or a higher wavelength if the aromatic system dominates)[15].

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and run the HPLC method.

  • Data Interpretation:

    • Purity: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

    • Identity: The retention time should be consistent across multiple runs and can be compared to a certified reference standard if available.

Conclusion

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is a compound of significant interest due to its promising heterocyclic scaffold. This guide has consolidated its core identifying and physicochemical properties and provided robust, validated protocols for their experimental determination. The application of these standardized methodologies is crucial for ensuring data quality and reproducibility in any research endeavor. A thorough characterization, starting with the fundamental steps outlined herein, forms the bedrock of successful drug discovery and development, enabling informed decisions regarding a compound's potential for further investigation.

References

  • Ulusoy, N., Capan, G., Otük, G., & Kiraz, M. (2000). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Boll Chim Farm, 139(4), 167-72. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 320232, 6-Phenylimidazo[2,1-b]thiazole. [Link]

  • Biointerface Research in Applied Chemistry. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][1][16]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. [Link]

  • Lata, S., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][16]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. [Link]

  • ScienceIn Publishing. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. [Link]

  • Davies, F. K., et al. (2015). HPLC Analysis of Secreted Organic Acids. Bio-protocol, 5(20). [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Clark, F. O. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. (2023). Determination of Organic Acids in Orange Fruit by HPLC. [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • MDPI. (2020). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • Studocu. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

  • SSERC. Melting point determination. [Link]

  • SCION Instruments. (2020). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • OpenOregon. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

  • Proceedings of Universities. Applied Chemistry and Biotechnology. (2019). Acid-base properties of imidazo[2,1- b ] tiazole and tiazolo[3,2- а ] benzimidazole derivatives. [Link]

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An In-depth Technical Guide to (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a privileged structure known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the molecular structure, physicochemical properties, a representative synthetic pathway, and methods for structural characterization. Furthermore, it outlines a standard protocol for evaluating its cytotoxic potential against cancer cell lines, providing a framework for further investigation into its mechanism of action and therapeutic applications.

Introduction to the Imidazo[2,1-b]thiazole Scaffold

The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a scaffold that has garnered substantial attention in drug discovery. This heterocyclic core is a key component in a variety of pharmacologically active agents.[3] The structural rigidity of the fused system, combined with the electronic properties conferred by its nitrogen and sulfur heteroatoms, allows for specific and high-affinity interactions with biological targets. Derivatives of this scaffold have been investigated for their potential to inhibit various enzymes and cellular processes, leading to the discovery of potent agents with activities against cancer, microbial infections, and inflammatory conditions.[1][4] The title compound, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, incorporates a phenyl group at the 6-position, which can enhance biological activity through hydrophobic and aromatic interactions, and an acetic acid moiety at the 3-position, which can improve solubility and provide a handle for further derivatization.

Molecular Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid are crucial for its application in research and development. These identifiers ensure consistency and accuracy in experimental design and data interpretation.

  • Molecular Structure:

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid structure
  • Physicochemical Data Table:

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₂S[5]
Molecular Weight 258.30 g/mol [5]
CAS Number 68347-91-1[5]
IUPAC Name 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acidN/A
Canonical SMILES O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21[6]

Synthesis and Characterization

The synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid can be achieved through a multi-step process, typically involving the construction of the core heterocyclic system followed by the elaboration and final hydrolysis of a suitable ester precursor. The following protocol is a representative method based on established chemical literature for analogous structures.

Representative Synthetic Protocol

This synthesis involves a classical Hantzsch-type reaction to form the imidazo[2,1-b]thiazole core, followed by functionalization and hydrolysis.

Step 1: Synthesis of Ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate

  • Reaction Setup: To a solution of 2-amino-4-phenylthiazole (1.0 eq) in anhydrous ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic nitrogen of the aminothiazole attacks the electrophilic carbon of the α-haloketone, initiating the cyclization cascade to form the fused bicyclic system. Ethanol serves as a suitable polar protic solvent for this condensation reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the target ester.

Step 2: Hydrolysis to (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

  • Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an excess of lithium hydroxide (LiOH) (2-3 eq) to the solution.

  • Stirring: Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Causality: LiOH acts as a base to catalyze the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[7]

  • Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 1N HCl). This will protonate the carboxylate salt to form the desired carboxylic acid.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 2-Amino-4-phenylthiazole C Reflux in Ethanol A->C B Ethyl 4-chloroacetoacetate B->C D Ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate C->D Hantzsch Cyclization E LiOH, THF/H₂O D->E Saponification F (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid E->F Acidification & Work-up

Caption: Representative two-step synthesis of the title compound.

Structural Characterization
TechniqueExpected Observations
¹H NMR Signals corresponding to the phenyl protons (multiplet, ~7.2-7.8 ppm), two singlets for the imidazothiazole protons, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton (-COOH).
¹³C NMR Resonances for the phenyl carbons, the carbons of the imidazothiazole core, the carbonyl carbon (-COOH) of the acetic acid (~170-175 ppm), and the methylene carbon (-CH₂-).
Mass Spec (MS) The molecular ion peak [M+H]⁺ would be expected at m/z 259.05.
Infrared (IR) Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N and C=C stretches in the aromatic region (~1400-1600 cm⁻¹).

Biological Activity and Potential Applications

Derivatives of the 6-phenylimidazo[2,1-b]thiazole scaffold have demonstrated significant potential as anticancer agents.[4][8] Studies have shown that compounds with this core structure can exhibit potent cytotoxic activity against various human cancer cell lines, including those from pancreatic cancer and melanoma.[8][9] The mechanism of action for these compounds is often linked to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as FMS-like tyrosine kinase 3 (FLT3).[4]

Given this background, a primary application for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is as a lead compound or intermediate in the development of novel anticancer therapeutics. Its cytotoxic and anti-proliferative effects can be evaluated using a variety of in vitro assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content. It provides a reliable and sensitive measure of drug-induced cytotoxicity.[8]

Objective

To determine the in vitro cytotoxic effect of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid on a human cancer cell line (e.g., MDA-MB-231, breast cancer).

Materials
  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations for testing (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and untreated wells as a negative control.

  • Incubation: Incubate the plate for another 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

    • Trustworthiness: This step fixes the cells and precipitates cellular proteins, ensuring that the subsequent staining is proportional to the cell mass at the end of the treatment period.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, media, and non-adherent cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

Cytotoxicity Assay Workflow Diagram

Assay_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat Cells (Test Compound, 48-72h) A->B C 3. Fix Cells (Cold TCA, 1h) B->C D 4. Wash & Dry Plate C->D E 5. Stain with SRB (30 min) D->E F 6. Wash & Dry Plate E->F G 7. Solubilize Dye (Tris Base) F->G H 8. Read Absorbance (510 nm) G->H

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid represents a valuable chemical entity within the broader class of biologically active imidazothiazoles. Its structure is amenable to straightforward synthesis, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. The established anticancer potential of this scaffold warrants further investigation of the title compound's specific mechanisms of action. The protocols and data presented in this guide offer a solid foundation for researchers to undertake such studies, contributing to the ongoing effort to develop novel and effective therapeutic agents.

References

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  • PubChem. (n.d.). 6-Phenylimidazo[2,1-b]thiazole. Retrieved from [Link]

  • Diana, P., et al. (2019). 3-(6-Phenylimidazo [2,1-b][9][10][11]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 24(15), 2791. Available from: [Link]

  • Der Pharma Chemica. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][9][10][11] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. Available from: [Link]

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4554-4558. Available from: [Link]

  • Özkay, Y., et al. (2018). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules, 23(11), 2779. Available from: [Link]

  • Anticancer Research. (2019). Biological Evaluation of the Antiproliferative and Anti-migratory Activity of a Series of 3-(6-Phenylimidazo[2,1-b][9][10][11]thiadiazol-2-yl)-1H-indole Derivatives Against Pancreatic Cancer Cells. Anticancer Research, 39(7), 3615-3624. Available from: [Link]

  • Molecules. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 22(1), 103. Available from: [Link]

  • MDPI. (2019). 3-(6-Phenylimidazo [2,1-b][9][10][11]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Retrieved from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][9][10][11]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry, 11(6), 14413-14432. Available from: [Link]

  • iScience. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. Journal of Integrated Science and Technology, 10(1), 18-23. Available from: [Link]

  • PubMed Central. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Retrieved from [Link]

  • ResearchGate. (2022). Chemical Methodologies Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl imidazo[2,1‐b]thiazole‐6‐yl acetate. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid from 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a strategic synthesis pathway for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, a molecule of significant interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This guide delineates a robust and efficient synthetic route, commencing from the fundamental building block, 2-aminothiazole. The synthesis is strategically divided into two primary stages: the construction of a key intermediate, ethyl (2-aminothiazol-4-yl)acetate, and its subsequent elaboration to the final product. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and present quantitative data to ensure reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of Imidazo[2,1-b]thiazoles

The fusion of an imidazole and a thiazole ring to form the imidazo[2,1-b]thiazole system creates a unique chemical architecture with a rich electron density and multiple points for functionalization. This has made it a highly sought-after scaffold in the design of novel therapeutic agents. The title compound, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, incorporates this privileged core with a phenyl group at the 6-position, which can be crucial for modulating biological activity, and an acetic acid moiety at the 3-position, a common feature in pharmacologically active molecules that can influence solubility and target engagement.

While various synthetic approaches to imidazo[2,1-b]thiazoles have been reported, this guide focuses on a convergent and logical pathway that begins with the readily available starting material, 2-aminothiazole. The overall strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_0 Part A: Synthesis of Key Intermediate cluster_1 Part B: Synthesis of Final Product 2_Aminothiazole 2-Aminothiazole (Conceptual Starting Point) Thiourea Thiourea Intermediate_A Ethyl (2-aminothiazol-4-yl)acetate Thiourea->Intermediate_A Hantzsch Thiazole Synthesis Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_4_chloroacetoacetate->Intermediate_A Intermediate_B Ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate Intermediate_A->Intermediate_B Cyclization Bromoacetophenone 2-Bromoacetophenone Bromoacetophenone->Intermediate_B Final_Product (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Intermediate_B->Final_Product Hydrolysis

Caption: Overall synthetic workflow.

Part A: Synthesis of the Key Intermediate - Ethyl (2-aminothiazol-4-yl)acetate

The most efficient pathway to the target molecule involves the use of a pre-functionalized 2-aminothiazole derivative. While our conceptual starting point is 2-aminothiazole, a de novo synthesis of ethyl (2-aminothiazol-4-yl)acetate via the Hantzsch thiazole synthesis is the most practical and widely employed method. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. In this specific application, the reaction between ethyl 4-chloroacetoacetate and thiourea proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Reactants Thiourea + Ethyl 4-chloroacetoacetate S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation Nucleophilic Attack Cyclization Intramolecular Cyclization S_Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl (2-aminothiazol-4-yl)acetate Dehydration->Product

Sources

A Technical Guide to the Biological Activities of 6-Phenylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: The 6-phenylimidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This scaffold represents a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the key biological activities exhibited by its derivatives, including their potent anticancer, broad-spectrum antimicrobial, and selective anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities, offering a resource for researchers and drug development professionals.

Chapter 1: The 6-Phenylimidazo[2,1-b]thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[2,1-b]thiazole system is a bicyclic aromatic structure formed by the fusion of imidazole and thiazole rings. The addition of a phenyl group at the 6-position creates a rigid, largely planar molecular architecture that is sterically and electronically conducive to binding with various enzymatic pockets and cellular receptors. This structural foundation is a cornerstone of its diverse biological profile.

The synthesis of this scaffold is versatile, with the most common and direct route being the condensation reaction between a 2-aminothiazole and a substituted α-bromoacetophenone.[3][5] This approach allows for significant chemical diversity by modifying both the phenyl ring of the acetophenone and the thiazole precursor, enabling the systematic exploration of structure-activity relationships. More advanced one-pot methodologies, such as the Groebke–Blackburn–Bienaymé reaction, offer more efficient pathways to these compounds.[6]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Substituted 2-Aminothiazole C Reflux in Solvent (e.g., Ethanol) A->C B Substituted α-Bromoacetophenone B->C D 6-Phenylimidazo[2,1-b]thiazole Derivative C->D Hantzsch-type condensation

Caption: General synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives.

Chapter 2: Potent Anticancer Activity: Mechanisms and Therapeutic Targets

Derivatives of 6-phenylimidazo[2,1-b]thiazole have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines, including those associated with leukemia, breast cancer, pancreatic cancer, and melanoma.[3][4][7][8] Their anticancer effects are often multifactorial, stemming from the inhibition of key oncogenic pathways.

Targeting Protein Kinases

A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • FLT3 Inhibition: Certain derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[7] Mutations in FLT3 are common drivers of acute myeloid leukemia (AML), making it a key therapeutic target. These compounds have shown high potency in both enzymatic and cellular assays, selectively killing FLT3-dependent AML cells.[7]

  • VEGFR2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Some 6-phenylimidazo[2,1-b]thiazole derivatives have been shown to inhibit VEGFR2, positioning them as potential anti-angiogenic agents.[3]

  • Met Receptor Tyrosine Kinase (Met) Inhibition: The Met signaling pathway is frequently dysregulated in various cancers. Specific derivatives, such as Triflorcas, have been shown to target and inhibit oncogenic Met function, impairing tumorigenesis both in vitro and in vivo.[9][10]

G ligand Imidazo[2,1-b]thiazole Derivative receptor Receptor Tyrosine Kinase (e.g., FLT3, VEGFR2, Met) ligand->receptor Binds to ATP pocket inhibition Inhibition ligand->inhibition adp ADP receptor->adp downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) receptor->downstream Activates atp ATP atp->receptor Phosphorylation atp->inhibition response Cellular Response (Proliferation, Angiogenesis, Survival) downstream->response Promotes inhibition->receptor

Caption: Mechanism of kinase inhibition by imidazo[2,1-b]thiazole derivatives.

Microtubule Disruption and Cell Cycle Arrest

By conjugating the imidazo[2,1-b]thiazole scaffold with natural products like noscapine, researchers have developed derivatives that target the microtubule network.[11] These compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in cancer cells. This mechanism is validated through flow cytometry analysis, which quantifies the distribution of cells in different phases of the cell cycle.[11]

G A Seed Cancer Cells in Culture Plate B Treat with Imidazo[2,1-b]thiazole Derivative for 24-48h A->B C Harvest and Fix Cells B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Population in G1, S, and G2/M Phases E->F

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Data Summary: Anticancer Activity

The following table summarizes the activity of representative 6-phenylimidazo[2,1-b]thiazole derivatives against various cancer cell lines.

Compound IDDerivative TypeTarget Cell LineTarget/MechanismIC₅₀ (µM)Reference
19 CarboxamideMV4-11 (AML)FLT3 Kinase0.002[7]
5l AcetamideMDA-MB-231 (Breast)VEGFR21.4[3]
9c Indole ConjugateSUIT-2 (Pancreatic)Antiproliferative5.11 - 10.8[12]
7a N-NoscapinoidMIA PaCa-2 (Pancreatic)Microtubule Disruption4.2[11]
26 / 27 PhenylureaA375P (Melanoma)AntiproliferativeSub-micromolar[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-phenylimidazo[2,1-b]thiazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.[13]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Chapter 3: Broad-Spectrum Antimicrobial and Antimycobacterial Efficacy

The unique electronic and structural features of the imidazo[2,1-b]thiazole nucleus also confer potent antimicrobial properties.

Antibacterial and Antifungal Properties

Derivatives have shown significant activity against a range of pathogenic microbes.[14] This includes Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, and various fungi, including dermatophytes like Trichophyton rubrum and Microsporum audounii.[14][15] The mechanism is thought to involve the disruption of essential cellular processes in the microbes.

Potent Activity Against Mycobacterium tuberculosis

Several studies have highlighted the antimycobacterial potential of this scaffold.[14][16] N²-substituted hydrazide derivatives, in particular, have demonstrated inhibitory activity against the virulent H37Rv strain of Mycobacterium tuberculosis.[14][15] More recent work has identified derivatives with high selectivity for M. tuberculosis over non-tuberculous mycobacteria, which is a crucial attribute for developing targeted tuberculosis therapies.[17]

Data Summary: Antimicrobial Activity
Derivative TypeTarget OrganismActivity MetricValue (µg/mL)Reference
Acetic Acid HydrazidesS. aureusMIC0.24 - 25[14]
Acetic Acid HydrazidesT. rubrumMIC0.24 - 25[14]
Acetic Acid HydrazidesM. tuberculosis H37Rv% Inhibition17-98% at 12.5 µg/mL[16]
Carboxamide TriazolesM. tuberculosis H37RaIC₅₀~1.5 (for IT06)[17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Chapter 4: Anti-inflammatory Properties via Selective COX-2 Inhibition

Chronic inflammation is a key factor in numerous diseases. The 6-phenylimidazo[2,1-b]thiazole scaffold has been successfully modified to create potent and selective anti-inflammatory agents.

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism for these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5] COX enzymes mediate the production of prostaglandins, which are key inflammatory mediators. While COX-1 has physiological "housekeeping" roles, COX-2 is primarily induced during inflammation. Selective COX-2 inhibitors can provide effective anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The addition of a methylsulfonyl group to the phenyl ring is a common strategy to enhance COX-2 selectivity.[5]

Data Summary: COX-2 Inhibition
Compound IDKey Structural FeatureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
6a C-5 Dimethylaminomethyl>1000.08>1250[5]
6b-g Various C-5 Amines>1000.09 - 0.16>625 - >1111[5]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin by COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation Mixture: Prepare a reaction buffer containing a heme cofactor and an indicator (e.g., TMPD).

  • Compound Addition: Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) to the reaction wells.

  • Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid.

  • Signal Measurement: Monitor the kinetic development of color (oxidation of TMPD) using a plate reader at ~610 nm.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values for both COX-1 and COX-2 to establish potency and the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Chapter 5: Conclusion and Future Perspectives

The 6-phenylimidazo[2,1-b]thiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive body of research demonstrates its potential to yield potent and selective inhibitors for a diverse range of targets relevant to oncology, infectious diseases, and inflammation. The synthetic tractability of the core allows for fine-tuning of its pharmacological profile, as evidenced by the distinct structure-activity relationships observed for its anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds through further chemical modification. In vivo studies are essential to validate the promising in vitro results and to assess the therapeutic potential in preclinical disease models.[9] Furthermore, the exploration of this scaffold against other disease targets is a promising avenue for expanding its therapeutic utility. The continued investigation of 6-phenylimidazo[2,1-b]thiazole derivatives holds significant promise for the discovery of next-generation medicines.

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The Imidazo[2,1-b]thiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b]thiazole core, a fused heterocyclic system containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known applications of the imidazo[2,1-b]thiazole scaffold, with a focus on its role in the development of novel therapeutic agents. We will delve into its diverse applications, including its significant contributions to oncology, infectious diseases, and inflammatory conditions. This guide will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and clinical significance of key imidazo[2,1-b]thiazole-based compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The imidazo[2,1-b]thiazole nucleus is a bicyclic heterocyclic system formed by the fusion of an imidazole and a thiazole ring. This scaffold has garnered immense attention in the field of medicinal chemistry due to its versatile biological profile and synthetic accessibility.[1][2] Its rigid, planar structure provides a unique template for the design of molecules that can interact with a wide array of biological targets with high specificity and affinity. The clinical success of Levamisole, an imidazo[2,1-b]thiazole derivative, as an immunomodulatory and anthelmintic agent, has further fueled the exploration of this scaffold for new therapeutic applications.[3][4]

The diverse pharmacological activities of imidazo[2,1-b]thiazole derivatives stem from the various substitution patterns that can be introduced on the core structure, allowing for the fine-tuning of their physicochemical and biological properties. This guide will systematically explore the major therapeutic areas where this remarkable scaffold has made a significant impact.

Anticancer Applications: A Multifaceted Approach to Combatting Malignancy

The imidazo[2,1-b]thiazole scaffold has demonstrated remarkable potential in the development of novel anticancer agents, acting through diverse mechanisms of action. These include the disruption of the cellular cytoskeleton, inhibition of key signaling pathways, and modulation of the tumor microenvironment.

Tubulin Polymerization Inhibition: Disrupting the Mitotic Machinery

One of the most promising anticancer strategies involving imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[1][5][6] Tubulin, a key component of microtubules, plays a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis in cancer cells.[1][5][7]

Several studies have reported the synthesis of imidazo[2,1-b]thiazole conjugates that exhibit potent tubulin polymerization inhibitory activity. For instance, imidazo[2,1-b]thiazole-chalcone conjugates have shown significant cytotoxic activity against various human cancer cell lines, with IC50 values in the sub-micromolar range.[1] Similarly, imidazo[2,1-b]thiazole-benzimidazole and imidazo[2,1-b]thiazole-triazole conjugates have been identified as potent microtubule-destabilizing agents.[5][7] Molecular docking studies have revealed that these compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules.[7][8]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibitors

G cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_silico In Silico Studies A Synthesis of Imidazo[2,1-b]thiazole Derivatives B Cytotoxicity Screening (MTT/SRB Assay) A->B Test compounds H Molecular Docking (Tubulin Binding Site) A->H Predict binding mode C Tubulin Polymerization Assay B->C Active compounds E Cell Cycle Analysis (Flow Cytometry) B->E Investigate mechanism D Immunofluorescence Microscopy C->D Confirm microtubule disruption F Apoptosis Assays (Annexin V/PI Staining) E->F Confirm apoptotic pathway G Western Blot Analysis (Cyclin B1, Caspases) F->G Analyze protein expression

Caption: Workflow for identifying and characterizing imidazo[2,1-b]thiazole-based tubulin polymerization inhibitors.

Compound Type Cancer Cell Line IC50 (µM) Reference
Imidazo[2,1-b]thiazole-chalcone conjugate (11x)A549 (Lung)0.64 - 1.44[1]
Imidazo[2,1-b]thiazole-triazole conjugate (4h)A549 (Lung)0.78[5]
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (Lung)1.08[7]
Benzo[d]imidazo[2,1-b]thiazole-triazole conjugate (5f)MCF-7 (Breast)0.60[8]
Noscapine-Imidazothiazole conjugate (11e)MIA PaCa-2 (Pancreatic)6.9[9]

Table 1: Cytotoxic activity of representative imidazo[2,1-b]thiazole-based tubulin inhibitors.

Kinase Inhibition: Targeting Aberrant Signaling

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The imidazo[2,1-b]thiazole scaffold has been successfully employed to develop inhibitors of various kinases implicated in cancer progression.[10]

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Derivatives of imidazo[2,1-b]thiazole have been designed as inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] For example, imidazothiazole-thiazolidinone hybrids have shown potent EGFR inhibitory activity.[11]

  • Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Novel imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potential FAK inhibitors, exhibiting cytotoxic and apoptotic effects in glioma cell lines.[12]

  • Other Kinase Targets: The versatility of the imidazo[2,1-b]thiazole scaffold has led to the discovery of inhibitors for other kinases, including B-Raf and RSK2, which are involved in the MAPK/ERK signaling pathway.[10][13]

Signaling Pathway: Kinase Inhibition by Imidazo[2,1-b]thiazole Derivatives

G cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras FAK Focal Adhesion Kinase Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[2,1-b]thiazole Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->FAK Inhibits Inhibitor->Raf Inhibits

Caption: Imidazo[2,1-b]thiazole derivatives can inhibit key kinases in cancer cell signaling pathways.

Immunomodulation: Harnessing the Immune System

The ability of the immune system to recognize and eliminate cancer cells is a powerful therapeutic strategy. Levamisole, the first clinically approved imidazo[2,1-b]thiazole, is known for its immunomodulatory properties.[3][4][14][15][16] It can restore depressed immune function by stimulating T-cell proliferation and macrophage activity.[3][4][14] This has led to its use as an adjuvant in cancer therapy, particularly for colorectal cancer.[4] More recently, the imidazo[2,1-b]thiazole scaffold is being explored for the development of novel immune checkpoint inhibitors, which can block the signals that cancer cells use to evade the immune system.

Antimicrobial Applications: A Broad Spectrum of Activity

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. The imidazo[2,1-b]thiazole scaffold has demonstrated significant potential in this area, with derivatives exhibiting antibacterial, antifungal, and antitubercular activities.[17][18][19]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of imidazo[2,1-b]thiazole derivatives with potent activity against a range of bacterial and fungal pathogens.[19][20][21][22] For instance, certain imidazole-fused imidazo[2,1-b][1][3][23]thiadiazole analogues have shown strong antifungal activity, particularly against Candida albicans, with some compounds exhibiting higher potency than the standard drug fluconazole.[21] The mechanism of action of these antimicrobial agents is often multifaceted, involving the inhibition of essential enzymes or disruption of cell membrane integrity.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. The imidazo[2,1-b]thiazole scaffold has emerged as a promising starting point for the development of new anti-TB drugs.[17][24] Several derivatives have shown potent activity against M. tuberculosis, including drug-resistant strains.[17][24] Molecular docking studies suggest that some of these compounds may target enzymes involved in the mycobacterial cell wall synthesis or other essential metabolic pathways.[24]

Compound Type Microorganism Activity (MIC/IC50) Reference
Imidazole-fused imidazo[2,1-b][1][3][23]thiadiazole (21a)Candida albicansMIC50 = 0.16 µg/mL[21]
Benzo[d]imidazo[2,1-b]thiazole derivative (IT10)Mycobacterium tuberculosis H37RaIC50 = 2.32 µM[17][24]
Imidazo[2,1-b]thiazole spirothiazolidinone (5a-c)Antitubercular activityPromising[25]

Table 2: Antimicrobial activity of selected imidazo[2,1-b]thiazole derivatives.

Antiviral and Anti-inflammatory Applications

Antiviral Activity

The imidazo[2,1-b]thiazole scaffold has also been investigated for its antiviral potential.[25][26][27][28][29] Derivatives have been synthesized and evaluated against a variety of viruses, including Parvovirus B19, Coxsackie B4 virus, Feline corona and herpes viruses, and influenza virus.[25][27][29] For example, certain 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives have shown inhibitory activity against Parvovirus B19 replication.[27] Additionally, morpholine and thiomorpholine coupled imidazo[2,1-b]thiazoles have demonstrated potent anti-influenza activity.[29]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[2,1-b]thiazole derivatives have been explored as potential anti-inflammatory agents.[23][30][31][32] Some compounds have shown significant anti-inflammatory activity in animal models, comparable or even superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[23][30] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[32]

Synthesis of the Imidazo[2,1-b]thiazole Scaffold

A key advantage of the imidazo[2,1-b]thiazole scaffold is its synthetic accessibility. Several efficient synthetic methodologies have been developed for its construction. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the reaction of a 2-aminoimidazole with an α-haloketone. More recently, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have provided a one-pot, atom-economical route to this scaffold.[2]

Synthetic Scheme: General Synthesis of Imidazo[2,1-b]thiazoles

G reagents 2-Aminoimidazole + α-Haloketone method Hantzsch Thiazole Synthesis reagents->method product Imidazo[2,1-b]thiazole method->product

Caption: A common synthetic route to the imidazo[2,1-b]thiazole scaffold.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold has firmly established itself as a cornerstone in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery programs. The extensive research into its anticancer, antimicrobial, antiviral, and anti-inflammatory properties has yielded numerous promising lead compounds.

Future research in this area will likely focus on several key aspects:

  • Target-based drug design: With a deeper understanding of the molecular targets of imidazo[2,1-b]thiazole derivatives, more rational and targeted drug design approaches can be employed to improve potency and selectivity.

  • Exploration of new therapeutic areas: The versatility of the scaffold suggests that its potential applications may extend beyond the currently explored areas.

  • Development of drug delivery systems: Novel drug delivery strategies could enhance the pharmacokinetic and pharmacodynamic properties of imidazo[2,1-b]thiazole-based drugs.

  • Clinical translation: The ultimate goal is to translate the promising preclinical findings into clinically effective therapies. Further preclinical and clinical studies are warranted to evaluate the safety and efficacy of the most promising candidates.

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The Imidazo[2,1-b]thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, History, and Therapeutic Applications of 6-Phenylimidazo[2,1-b]thiazole Compounds

This in-depth technical guide provides a comprehensive overview of the discovery, history, and diverse therapeutic applications of 6-phenylimidazo[2,1-b]thiazole compounds. From their origins in veterinary medicine to their current status as promising scaffolds in oncology and infectious disease research, we explore the synthetic evolution, structure-activity relationships, and mechanisms of action that underpin the broad pharmacological profile of this remarkable heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazo[2,1-b]thiazole core.

Genesis of a Privileged Scaffold: From Anthelmintic to Anticancer

The story of the imidazo[2,1-b]thiazole scaffold is intrinsically linked to the discovery of the anthelmintic agent tetramisole in the 1960s.[1] Tetramisole, a racemic mixture, was found to possess potent anti-parasitic properties. Subsequent research led to the resolution of its enantiomers, revealing that the levorotatory isomer, levamisole, was the more active and less toxic component. This pioneering work not only introduced a new class of anthelmintics but also laid the foundation for the exploration of the broader chemical space of imidazo[2,1-b]thiazole derivatives.[1]

The inherent biological activity of this scaffold spurred further investigations, leading to the discovery of a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably, anticancer activities.[2][3] The 6-phenyl substitution on the imidazo[2,1-b]thiazole core has proven to be a particularly fruitful avenue of research, giving rise to compounds with potent and selective activities against various therapeutic targets.

Synthetic Strategies: Building the Imidazo[2,1-b]thiazole Core

The construction of the 6-phenylimidazo[2,1-b]thiazole scaffold is typically achieved through a key cyclization reaction between a substituted 2-aminothiazole and an α-haloketone. This versatile approach allows for the introduction of a wide range of substituents on both the phenyl ring and the imidazo[2,1-b]thiazole core, facilitating the exploration of structure-activity relationships.

A general synthetic scheme is presented below:

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis Thioanisole Thioanisole Acetophenone_derivative 4-(Methylthio)acetophenone Thioanisole->Acetophenone_derivative Friedel-Crafts Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Acetophenone_derivative 2-Aminothiazole 2-Aminothiazole Imidazothiazole_core 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 2-Aminothiazole->Imidazothiazole_core Sulfonyl_acetophenone 4-(Methylsulfonyl)acetophenone Acetophenone_derivative->Sulfonyl_acetophenone Oxidation alpha-Bromo_ketone α-Bromo-4-(methylsulfonyl)acetophenone Sulfonyl_acetophenone->alpha-Bromo_ketone Bromination alpha-Bromo_ketone->Imidazothiazole_core Cyclization

Figure 1: A representative synthetic pathway for the construction of a 6-phenylimidazo[2,1-b]thiazole core.

Experimental Protocol: Synthesis of 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole[4]
  • Synthesis of 4-(Methylthio)acetophenone: To a solution of thioanisole in a suitable solvent, acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added. The reaction mixture is stirred at room temperature until completion.

  • Synthesis of 4-(Methylsulfonyl)acetophenone: The 4-(methylthio)acetophenone is oxidized using an oxidizing agent such as oxone in a mixture of THF and water.

  • Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone: The 4-(methylsulfonyl)acetophenone is brominated at the α-position using bromine in a solvent like chloroform.

  • Synthesis of 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole: The resulting α-bromo-4-(methylsulfonyl)acetophenone is reacted with 2-aminothiazole in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., ethanol) under reflux conditions to yield the final product.

Therapeutic Applications: A Multifaceted Scaffold

The 6-phenylimidazo[2,1-b]thiazole scaffold has emerged as a versatile platform for the development of therapeutic agents targeting a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-phenylimidazo[2,1-b]thiazole derivatives. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

Certain 6-phenylimidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[4] One such compound, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide, demonstrated high potency in both cellular and enzymatic assays.[4]

FLT3_Inhibition FLT3_Receptor FLT3 Receptor (Mutated in AML) Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) FLT3_Receptor->Downstream_Signaling Activation Cell_Proliferation Leukemic Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Imidazothiazole_Inhibitor 6-Phenylimidazo[2,1-b]thiazole Derivative Imidazothiazole_Inhibitor->FLT3_Receptor Inhibition

Figure 2: Mechanism of action of 6-phenylimidazo[2,1-b]thiazole derivatives as FLT3 inhibitors in AML.

Table 1: In Vitro Activity of a Lead FLT3 Inhibitor [4]

CompoundMV4-11 (cellular IC50, µM)FLT3 (enzymatic IC50, µM)
19 0.0020.022

Derivatives of 6-phenylimidazo[2,1-b]thiazole have also been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[5] A series of compounds bearing a methylsulfonyl group on the phenyl ring exhibited potent and selective COX-2 inhibition.[5]

Table 2: COX-2 Inhibitory Activity of Selected Derivatives [5]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a >1000.08>1250
6b >1000.12>833
Celecoxib 150.04375

More recently, (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been developed as pan-RAF inhibitors, showing promise in overcoming resistance to selective BRAF inhibitors in melanoma.[6]

Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold has also demonstrated significant potential in the development of novel antimicrobial agents.

A series of N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides has been synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi.[7] Several of these compounds displayed notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and various fungal strains.[7]

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Antimicrobial Derivatives [7]

CompoundS. aureus ATCC 6538S. epidermidis ATCC 12228T. mentagrophytesT. rubrum
2a 2512.56.2512.5
2c 12.56.253.126.25
2h 6.253.121.563.12

The same series of compounds also exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as leads for the development of new anti-tuberculosis drugs.[7] Furthermore, other studies have explored benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as potent antimycobacterial agents.[8]

Structure-Activity Relationship (SAR) Insights

The extensive research on 6-phenylimidazo[2,1-b]thiazole derivatives has provided valuable insights into their structure-activity relationships.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly influence biological activity. For instance, a para-methylsulfonyl group is crucial for potent and selective COX-2 inhibition.[5] In the context of FLT3 inhibition, a urea linkage at the para position of the phenyl ring was found to be important for activity.[4]

  • Substitution on the Imidazo[2,1-b]thiazole Core: Modifications at other positions of the heterocyclic core can also modulate activity. For example, the introduction of different Mannich bases at the C-5 position of the imidazo[2,1-b]thiazole ring affected the potency and selectivity of COX-2 inhibitors.[5] Acetic acid hydrazide moieties at the 3-position have been shown to be favorable for antimicrobial activity.[7]

Future Perspectives

The 6-phenylimidazo[2,1-b]thiazole scaffold continues to be a fertile ground for drug discovery. The ease of its synthesis and the ability to introduce diverse substituents make it an attractive platform for the development of novel therapeutic agents. Future research will likely focus on:

  • Optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets for this versatile scaffold.

  • Development of novel synthetic methodologies to further expand the chemical diversity of 6-phenylimidazo[2,1-b]thiazole derivatives.

  • In-depth mechanistic studies to fully elucidate the modes of action of these compounds.

The rich history and promising future of 6-phenylimidazo[2,1-b]thiazole compounds underscore their importance in medicinal chemistry. As our understanding of disease biology grows, this privileged scaffold is poised to yield new and effective treatments for a wide range of human ailments.

References

  • Andreani, A., Burnelli, S., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Varoli, L., Calonghi, N., Cappadone, C., Voltattorni, M., Zini, M., Stefanelli, C., Masotti, L., & Shoemaker, R. H. (2008). Antitumor activity of new substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones and 3-(5-imidazo[2,1-b]thiadiazolylmethylene)-2-indolinones: selectivity against colon tumor cells and effect on cell cycle-related events. Journal of Medicinal Chemistry, 51(23), 7508–7513.
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  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Gong, P. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Tabrizi, M. A., & Brancale, A. (2018). 3-(6-Phenylimidazo [2,1-b][7][9]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 23(10), 2673.

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  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. A., & Cho, N.-C. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 7489–7505.
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An In-Depth Technical Guide to the Therapeutic Potential of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold

The relentless pursuit of novel therapeutic agents has led researchers into the vast and intricate world of heterocyclic chemistry. Among the myriad of scaffolds, the imidazo[2,1-b]thiazole nucleus has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide focuses on a key representative of this class, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, and its derivatives, to provide a comprehensive overview of their potential therapeutic targets. Our exploration is grounded in the synthesis of current scientific literature, offering a technical and practical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their observed biological effects and provide actionable experimental protocols to further investigate and validate these promising therapeutic avenues.

The Imidazo[2,1-b]thiazole Core: A Hub of Biological Activity

The fused heterocyclic system of imidazo[2,1-b]thiazole is a versatile scaffold that has been extensively modified to generate a library of compounds with diverse biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and beyond. The structural rigidity of the fused ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. This guide will systematically explore the most promising therapeutic targets identified for derivatives of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Anticancer Applications: Targeting Key Oncogenic Pathways

The imidazo[2,1-b]thiazole scaffold has shown significant promise as a foundation for the development of novel anticancer agents.[1][2] Derivatives have been reported to exhibit potent cytotoxic activity against a variety of human cancer cell lines, including those of the liver, breast, and pancreas.[3][4] The anticancer effects of these compounds appear to be mediated through the inhibition of several key oncogenic signaling pathways.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition in Acute Myeloid Leukemia (AML)

Mechanistic Insight: Certain derivatives of 6-phenylimidazo[2,1-b]thiazole have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[5] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth. Imidazo[2,1-b]thiazole derivatives have demonstrated the ability to inhibit both wild-type and mutated FLT3, thereby blocking downstream signaling and inducing apoptosis in FLT3-dependent AML cells.[5]

Experimental Workflow: Validating FLT3 Inhibition

FLT3_Inhibition_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Confirmation enzymatic_assay FLT3 Kinase Assay (Enzymatic) cell_viability Cell Viability Assay (MV4-11 AML cells) enzymatic_assay->cell_viability Identifies potent inhibitors western_blot Western Blot Analysis (p-FLT3, p-STAT5) cell_viability->western_blot Confirms cellular activity patient_samples Primary AML Patient Samples western_blot->patient_samples colony_formation Colony Formation Assay patient_samples->colony_formation Assesses efficacy in primary cells

Caption: Workflow for validating FLT3 inhibitory activity.

Detailed Protocol: FLT3 Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of test compounds against the FLT3 enzyme.

  • Materials: Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the FLT3 enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition and Anti-Angiogenesis

Mechanistic Insight: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[3] Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. Some N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been shown to inhibit VEGFR2, a key receptor in the VEGF signaling pathway.[3] By blocking VEGFR2, these compounds can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor-induced angiogenesis. This mechanism suggests a potential therapeutic application in solid tumors that are highly dependent on angiogenesis.[3]

Signaling Pathway: VEGFR2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PITA_derivative (6-Phenylimidazo[2,1-b]thiazol-3-yl) acetic acid derivative PITA_derivative->VEGFR2 Inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Inhibition of the VEGFR2 signaling pathway.

Detailed Protocol: Endothelial Cell Tube Formation Assay

  • Objective: To assess the anti-angiogenic potential of test compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, 96-well plates, endothelial cell growth medium, test compounds.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

Tubulin Polymerization Inhibition

Mechanistic Insight: The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Some imidazo[2,1-b]thiazole-coupled natural noscapine derivatives have been suggested to act as tubulin inhibitors.[6] These compounds are thought to bind to tubulin, interfering with its polymerization into microtubules. This disruption of the microtubule network can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in cancer cells. This mechanism is particularly relevant for targeting rapidly dividing cancer cells.[6]

Antimicrobial Potential: A Broad Spectrum of Activity

Derivatives of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid have demonstrated significant in vitro activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria, highlighting their potential as a new class of antimicrobial agents.[7]

Antibacterial and Antifungal Activity

Observed Spectrum: N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[7] Additionally, antifungal activity has been observed against dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum, as well as Microsporum audouinii.[7] The minimum inhibitory concentrations (MICs) for some of these compounds were found to be in the range of 0.24-25 µg/ml.[7]

Table 1: Reported Antimicrobial Activity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Derivatives

Microbial SpeciesTypeReported Activity (MIC in µg/ml)
Staphylococcus aureusGram-positive Bacteria25 - 0.24[7]
Staphylococcus epidermidisGram-positive Bacteria25 - 0.24[7]
Trichophyton mentagrophytesFungus25 - 0.24[7]
Trichophyton rubrumFungus25 - 0.24[7]
Microsporum audouiniiFungus25 - 0.24[7]
Mycobacterium tuberculosis H37RvMycobacteriaInhibition at 12.5[7]

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, positive and negative controls.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antimycobacterial Activity

Targeting Tuberculosis: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Some derivatives of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid have exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv in primary screens.[7] While the exact mechanism of action is yet to be fully elucidated, these findings suggest that the imidazo[2,1-b]thiazole scaffold could be a valuable starting point for the development of novel drugs to combat tuberculosis.

Future Directions and Concluding Remarks

The body of evidence strongly suggests that (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. The primary areas of interest for further investigation are oncology and infectious diseases.

For oncology , future research should focus on:

  • Elucidating the precise binding modes of these compounds to their kinase targets through co-crystallization studies.

  • Expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Conducting in vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties.

For infectious diseases , key areas for future exploration include:

  • Identifying the specific molecular targets of these compounds in bacteria, fungi, and mycobacteria.

  • Evaluating their efficacy against a broader panel of clinically relevant and drug-resistant strains.

  • Investigating their potential for combination therapy with existing antimicrobial agents.

References

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. PubMed. Available at: [Link]

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. PubMed. Available at: [Link]

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. Available at: [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Request PDF. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. Available at: [Link]

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  • Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. ScienceIn Publishing. Available at: [Link]

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  • 3-(6-Phenylimidazo[2,1-b][6][7][8]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. National Center for Biotechnology Information. Available at: [Link]

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An In-Depth Technical Guide to Imidazo[2,1-b]thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The imidazo[2,1-b]thiazole nucleus, a fused heterocyclic system containing nitrogen and sulfur, is a quintessential example of such a scaffold.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological macromolecules. This versatility has led to the development of derivatives with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

This guide provides an in-depth exploration of the imidazo[2,1-b]thiazole core in modern drug discovery. We will dissect the synthetic strategies that grant access to this scaffold, delve into its most significant therapeutic applications with a focus on the underlying mechanisms of action, and present validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Foundational Synthetic Strategies: Building the Core

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. The imidazo[2,1-b]thiazole system benefits from robust and versatile synthetic routes, allowing for the systematic exploration of chemical space. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for efficiency and scalability.

The Classical Approach: Hantzsch-Type Condensation

The most traditional and widely employed method for constructing the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis. This involves the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound, typically an α-bromoketone.[6][7] The causality of this reaction lies in the nucleophilicity of the endocyclic nitrogen of the 2-aminothiazole, which attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.

This protocol describes a self-validating system for synthesizing a common class of imidazo[2,1-b]thiazole derivatives. Each step is designed to ensure high conversion and facilitate purification.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiazole (1.0 eq.) in anhydrous ethanol.

  • Addition of α-Haloketone: To this solution, add the desired α-bromoacetophenone derivative (1.1 eq.). The slight excess of the ketone ensures the complete consumption of the starting thiazole.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Isolation of Intermediate: Upon completion, cool the mixture to room temperature. The resulting hydrobromide salt of the product often precipitates out of the solution. Collect the precipitate by vacuum filtration.

  • Neutralization and Purification: Suspend the collected solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. This converts the salt to the free base. The resulting solid is collected by filtration, washed with water, and dried.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-aryl-imidazo[2,1-b]thiazole derivative.[6]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Modern Multicomponent Reactions (MCRs): An Efficiency-Driven Approach

In the pursuit of greener and more efficient chemical processes, one-pot multicomponent reactions (MCRs) have emerged as powerful alternatives to classical stepwise syntheses.[8] The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example, allowing for the rapid assembly of imidazo[2,1-b]thiazoles from three simple starting materials: an aldehyde, a 2-aminothiazole, and an isocyanide. This approach significantly reduces reaction time, temperature, and waste, aligning with the principles of green chemistry.[8]

Synthetic_Workflows cluster_0 Classical Hantzsch-Type Synthesis cluster_1 Groebke–Blackburn–Bienaymé MCR A 2-Aminothiazole C Reflux in Ethanol A->C B α-Bromoketone B->C D 6-Substituted Imidazo[2,1-b]thiazole C->D E 2-Aminothiazole H One-Pot Reaction E->H F Aldehyde F->H G Isocyanide G->H I Substituted Imidazo[2,1-b]thiazole H->I

Caption: Comparative overview of synthetic routes to the imidazo[2,1-b]thiazole core.

Therapeutic Frontiers of Imidazo[2,1-b]thiazole Derivatives

The structural rigidity and synthetic tractability of the imidazo[2,1-b]thiazole scaffold have enabled its exploration across multiple therapeutic areas. Here, we focus on its most promising applications in oncology, inflammation, and infectious diseases.

Anticancer Activity: Disrupting Cellular Proliferation

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[9][10]

A primary mechanism of action for many potent anticancer imidazo[2,1-b]thiazole conjugates is the inhibition of tubulin polymerization.[11][12] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, which arrests the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[11]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Assembly G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers Inhibitor Imidazo[2,1-b]thiazole Derivative Inhibitor->Tubulin Binds to Colchicine Site

Caption: Mechanism of G2/M cell cycle arrest via tubulin polymerization inhibition.

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)MechanismReference
6d (Benzimidazole conjugate) A549 (Lung)1.08Tubulin Polymerization Inhibitor[11]
11x (Chalcone conjugate) A549 (Lung)1.9Microtubule Destabilizer[12]
7a (Noscapine conjugate) MIA PaCa-2 (Pancreatic)4.2Microtubule-Targeting Agent[13]
Compound 26 A375P (Melanoma)< 1.0Not specified[14]
IT10 (Triazole derivative) Mtb H37Ra2.32Pantothenate Synthetase Inhibitor[15][16]

This protocol provides a reliable method for assessing the antiproliferative effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[4]

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their utility is often limited by side effects stemming from the inhibition of cyclooxygenase-1 (COX-1). The development of selective COX-2 inhibitors is a major goal in medicinal chemistry. Several imidazo[2,1-b]thiazole derivatives have emerged as potent and selective COX-2 inhibitors.[17][18][19]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation. By selectively inhibiting COX-2, imidazo[2,1-b]thiazole derivatives can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.[19]

COX_Inhibition_Pathway cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG1 COX1->PG1 Maintained Function PG2 Prostaglandins (Inflammation, Pain, Fever) COX2->PG2 Inhibitor Selective Imidazo[2,1-b]thiazole Derivative Inhibitor->COX2 Inhibits

Caption: Selective inhibition of the COX-2 pathway by imidazo[2,1-b]thiazole derivatives.

The selectivity of a compound is determined by the ratio of its IC₅₀ values for COX-1 and COX-2. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable safety profile.

Compound IDIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)Reference
6a >1000.08>1250[6][17]
Celecoxib (Standard) 25.10.08313.7[17]
Compound 5c --Higher than Diclofenac[18]
Antimycobacterial Activity: A New Front Against Tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Imidazo[2,1-b]thiazole and its benzo-fused analogue, benzo[d]imidazo[2,1-b]thiazole, have been identified as promising scaffolds for the development of novel anti-TB drugs.[15][16][20]

A validated target in Mtb is pantothenate synthetase (PS), an essential enzyme in the biosynthesis of coenzyme A. By inhibiting Mtb PS, imidazo[2,1-b]thiazole derivatives disrupt a vital metabolic pathway, leading to bacterial death.[15][20] This mechanism is distinct from existing anti-TB drugs, making these compounds effective against resistant strains.

The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

  • Inoculum Preparation: Prepare a suspension of Mtb H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Plating: In a 96-well microplate, serially dilute the test compounds in 7H9 broth.

  • Inoculation: Add the prepared Mtb inoculum to each well. Include a drug-free control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Reagent Addition: Add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[16]

Conclusion and Future Directions

The imidazo[2,1-b]thiazole scaffold has firmly established itself as a versatile and highly valuable core in drug discovery.[1][10] Its synthetic accessibility and ability to be decorated with a wide range of functional groups have allowed for the fine-tuning of its pharmacological properties, leading to the identification of potent and selective agents against cancer, inflammation, and microbial infections.

Future research in this area should focus on several key aspects:

  • Mechanism Deconvolution: For many active compounds, the precise molecular target remains to be fully elucidated. Advanced techniques such as chemical proteomics and thermal shift assays can help identify direct binding partners.

  • Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, their in vivo efficacy depends on favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A systematic investigation into the structure-pharmacokinetic relationships is crucial.

  • Development of Multi-Targeted Ligands: Given the scaffold's ability to interact with diverse targets like tubulin and kinases, there is an opportunity to design single molecules that can modulate multiple disease-relevant pathways simultaneously.

The continued exploration of the chemical space around the imidazo[2,1-b]thiazole nucleus, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of the next generation of therapeutics.

References

A complete list of all sources cited within this technical guide is provided below for verification and further reading.

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  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed.
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  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. PubMed Central.
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Methodological & Application

Application Notes & Protocols: A Validated Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, a key scaffold in medicinal chemistry. The described synthetic strategy is a robust, three-step process commencing with the Hantzsch thiazole synthesis to form the initial 2-amino-4-phenylthiazole intermediate, followed by a cyclocondensation to construct the core imidazo[2,1-b]thiazole ring system, and culminating in the introduction of the acetic acid moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a "privileged structure" in the field of drug discovery. This heterocyclic system is a component in a multitude of compounds demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antitubercular, anti-inflammatory, and anticancer properties.[1][2][3][4] The acetic acid derivative, specifically, serves as a crucial intermediate, allowing for further functionalization, such as the formation of amides and esters, to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4][5]

This protocol details a reliable and well-documented synthetic route, breaking it down into three distinct and manageable stages.

Overall Synthetic Strategy

The synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is achieved through a logical three-step sequence.

  • Step A: Hantzsch Thiazole Synthesis. Formation of the starting material, 2-amino-4-phenylthiazole, from acetophenone and thiourea.

  • Step B: Imidazo[2,1-b]thiazole Ring Formation. Cyclocondensation of 2-amino-4-phenylthiazole with an α-haloketone to yield the bicyclic core.

  • Step C: Functionalization and Hydrolysis. Introduction of an ester group at the 3-position, followed by hydrolysis to yield the final acetic acid derivative.

The entire workflow is visualized below.

G cluster_0 Step A: Thiazole Formation cluster_1 Step B: Cyclocondensation cluster_2 Step C: Hydrolysis A_start Acetophenone + Thiourea A_product 2-Amino-4-phenylthiazole A_start->A_product Iodine, Reflux B_product Ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate A_product->B_product B_start Ethyl 4-chloroacetoacetate B_start->B_product C_product (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (Final Product) B_product->C_product NaOH, EtOH/H₂O

Caption: Overall synthetic workflow for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
AcetophenoneReagentSigma-Aldrich
ThioureaACS ReagentSigma-Aldrich
IodineACS ReagentSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
MethanolACS GradeFisher Scientific
Ammonium hydroxide28-30%VWR
Ethyl 4-chloroacetoacetate97%Alfa Aesar
Ethanol200 ProofDecon Labs
Sodium hydroxidePellets, ACSVWR
Hydrochloric acidConcentrated, ACSVWR
Standard laboratory glassware--
Round-bottom flasks--
Reflux condenser--
Magnetic stirrer with hotplate--
Rotary evaporator--
Buchner funnel and filter paper--
Melting point apparatus--
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254-
Step A: Synthesis of 2-Amino-4-phenylthiazole

This step employs the well-established Hantzsch thiazole synthesis.[6][7]

Protocol:

  • To a 250 mL round-bottom flask, add acetophenone (12.0 g, 0.1 mol), thiourea (15.2 g, 0.2 mol), and iodine (25.4 g, 0.1 mol).[8]

  • Add 100 mL of methanol as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 12 hours with continuous stirring.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the cooled mixture with diethyl ether (2 x 50 mL) to remove unreacted iodine and acetophenone.

  • Pour the remaining mixture into a beaker containing 200 mL of a cold ammonium hydroxide solution to neutralize the hydroiodide salt and precipitate the free base.

  • Stir for 30 minutes, then collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product with cold water and recrystallize from methanol to afford 2-amino-4-phenylthiazole as a pure solid.

Causality & Expertise:

  • Why excess thiourea? Using a 2:1 molar ratio of thiourea to acetophenone helps to drive the reaction to completion and minimize side products.

  • Why iodine? Iodine acts as an oxidizing agent, facilitating the cyclization process. It first reacts with acetophenone to form the α-iodoacetophenone intermediate in situ, which is then attacked by the sulfur of thiourea.

  • Why ammonium hydroxide? The initial product is the hydroiodide salt of the aminothiazole. A base is required to deprotonate the amine and precipitate the neutral, less soluble product.

Step B: Synthesis of Ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate

This is a key cyclocondensation step to build the fused heterocyclic ring system.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (8.8 g, 0.05 mol) in 100 mL of ethanol.

  • To this solution, add ethyl 4-chloroacetoacetate (8.2 g, 0.05 mol).

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 8-10 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • The crude product can be recrystallized from ethanol to yield pure ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate.

Causality & Expertise:

  • Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the thiazole ring on the carbon bearing the chlorine atom of ethyl 4-chloroacetoacetate. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, leading to the formation of the imidazole ring after dehydration.

  • Solvent Choice: Ethanol is an excellent solvent for this reaction as it dissolves the reactants and has a suitable boiling point for the required thermal energy.

Step C: Hydrolysis to (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Protocol:

  • Suspend ethyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate (13.6 g, 0.047 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (4.0 g, 0.1 mol) to the suspension.

  • Heat the mixture at reflux for 4 hours, during which the solid should dissolve as the sodium salt of the acid is formed.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to pH ~4-5 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Results and Data Summary

The following table summarizes typical results obtained from this protocol.

StepProductMol. WeightTypical YieldM.P. (°C)Appearance
A2-Amino-4-phenylthiazole176.2475-85%150-152Pale yellow solid
BEthyl (6-phenylimidazo[2,1-b]thiazol-3-yl)acetate286.3570-80%135-137Off-white solid
C(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid258.3085-95%220-222White solid

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.

Mechanistic Insights: The Vilsmeier-Haack Alternative

While the described protocol utilizes ethyl 4-chloroacetoacetate, an alternative and widely used method to introduce a functional group at the C3 position is the Vilsmeier-Haack reaction.[9][10][11] This reaction formylates the electron-rich imidazo[2,1-b]thiazole ring, typically at the C5 position. However, for substitution at C3, a different precursor is needed. A more relevant pathway to the acetic acid derivative involves the Vilsmeier-Haack formylation of the 6-phenylimidazo[2,1-b]thiazole core to install a C3-aldehyde, which can then be oxidized.

The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from DMF and POCl₃.[11][12]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Core Imidazo[2,1-b]thiazole Ring Core->Intermediate Electrophilic Attack Product Formylated Product Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

This alternative highlights the versatility of synthetic strategies available for functionalizing the imidazo[2,1-b]thiazole scaffold. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid. By offering step-by-step instructions, explaining the chemical reasoning behind the procedural choices, and presenting expected outcomes, this guide serves as a reliable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this key intermediate opens the door for the development of a diverse library of novel, biologically active compounds.

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  • Iovanna, M., et al. (2021). Synthesis of the 3-(6-phenylimidazo[2,1-b][8][13][14]thiadiazol-2-yl)-1H-indole derivatives 9a–p. ResearchGate. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Iovanna, M., et al. (2021). 3-(6-Phenylimidazo [2,1-b][8][13][14]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 26(4), 987. [Link]

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Application Notes and Protocols for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA) and its derivatives in anticancer research. This document offers detailed protocols for in vitro assays, insights into the compound's mechanism of action, and guidance on data interpretation.

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer properties. (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA) and its derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. Research has indicated that these compounds can modulate key signaling pathways involved in tumor growth, proliferation, and angiogenesis, making them attractive candidates for further preclinical and clinical development.

Physicochemical Properties of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

PropertyValue
CAS Number 68347-91-1
Molecular Formula C₁₃H₁₀N₂O₂S
Molecular Weight 258.30 g/mol
Appearance Solid
SMILES O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21
InChI Key ZBDXJNSQBIUHPE-UHFFFAOYSA-N

Mechanism of Action: A Multi-faceted Approach to Cancer Inhibition

Derivatives of the PITA scaffold have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key protein kinases and disruption of microtubule dynamics. This multi-targeted approach can be advantageous in overcoming the complex and redundant signaling networks that drive cancer progression.

Kinase Inhibition: Targeting Angiogenesis and Cell Proliferation

Several PITA derivatives have demonstrated inhibitory activity against crucial receptor tyrosine kinases (RTKs) implicated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Some PITA derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby impeding tumor neovascularization.[1]

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML) and is a critical driver of leukemic cell proliferation and survival. Specific derivatives of the 6-phenylimidazo[2,1-b]thiazole scaffold have been identified as potent FLT3 inhibitors.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for PITA derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PITA (6-Phenylimidazo[2,1-b]thiazol-3-yl) acetic acid Derivative PITA->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Caption: VEGFR-2 Signaling Pathway Inhibition.

Induction of Apoptosis and Cell Cycle Arrest

PITA derivatives have been observed to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. Flow cytometry analysis has revealed that some of these compounds can cause cell cycle arrest in the G2/M phase. This is often a hallmark of agents that interfere with the mitotic spindle. Indeed, certain imidazo[2,1-b]thiazole conjugates have been identified as microtubule-targeting agents, disrupting the dynamics of microtubule polymerization and leading to mitotic catastrophe and apoptosis.[2][3]

The following diagram outlines a generalized workflow for assessing the anticancer properties of PITA derivatives.

Anticancer_Assay_Workflow Start Synthesize & Purify PITA Derivative Cytotoxicity Cytotoxicity Screening (SRB or MTT Assay) Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism KinaseAssay Kinase Inhibition Assay (VEGFR-2, FLT3) Mechanism->KinaseAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle InVivo In Vivo Xenograft Model Mechanism->InVivo If promising in vitro results Data Data Analysis & Interpretation KinaseAssay->Data ApoptosisAssay->Data CellCycle->Data InVivo->Data

Caption: Experimental Workflow for Anticancer Evaluation.

Protocols for In Vitro Evaluation

The following protocols are provided as a guide for the in vitro assessment of PITA and its derivatives. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

This protocol provides a general method for the synthesis of the PITA scaffold.[4]

Materials:

  • Ethyl 2-(2-aminothiazol-4-yl)acetate

  • 2-Bromoacetophenone

  • Acetone

  • 15% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • 2M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) in acetone (50 mL).

  • Add 2-bromoacetophenone (20 mmol, 1 eq.) to the solution.

  • Reflux the mixture for 8 hours.

  • Concentrate the reaction mixture to approximately 20 mL.

  • Cautiously basify the resulting solution with 15% NH₄OH to a pH of 8-9.

  • Pour the solution into CH₂Cl₂ for extraction. Separate the organic layer, wash, and concentrate.

  • Dissolve the crude product in a mixture of EtOH, H₂O, and 1.5 M NaOH.

  • Reflux for 30 minutes.

  • Acidify the solution to a pH of 3-4 with 2M HCl to precipitate the product.

  • Wash the white solid precipitate with water and dry to yield (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid or its derivatives

  • 10% Trichloroacetic acid (TCA), cold

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound and a vehicle control for 48-72 hours.

  • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well.

  • Incubate the plates at 4°C for at least 1 hour.

  • Wash the plates four times with tap water and allow them to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[1][7]

Materials:

  • Recombinant Human VEGFR-2

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound (PITA derivative)

  • Kinase-Glo® MAX reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in 1x Kinase Buffer.

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of a white 96-well plate.

  • Add 5 µL of the diluted test compound or vehicle control to the appropriate wells.

  • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Read the luminescence using a microplate reader.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound (PITA derivative)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation and Presentation

Cytotoxicity Data

The results of the SRB assay should be used to calculate the percentage of cell growth inhibition and to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC₅₀ (µM)
PITA Derivative XMDA-MB-2311.4[1]
Sorafenib (Control)MDA-MB-2315.2[1]
PITA Derivative YHeLa6.5
.........
Kinase Inhibition Data

The luminescence data from the kinase assay is used to calculate the percentage of kinase inhibition at each compound concentration and to determine the IC₅₀ value for enzyme inhibition.

CompoundKinaseIC₅₀ (µM)
PITA Derivative ZVEGFR-2Value
PITA Derivative AFLT30.022[10]
.........

Conclusion and Future Directions

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives represent a versatile and potent class of anticancer agents. The protocols outlined in these application notes provide a robust framework for their in vitro evaluation. Further research, including in vivo xenograft models and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential and advance their development as novel cancer therapeutics.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • Bauer, J.A., Sysel, A.M., Heston, A.J., et al.
  • BenchChem. Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. 2025.
  • Zhang, H., et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4563-7.
  • Ye, W., et al. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • BenchChem. Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. 2025.
  • Vichai, V., Kirtikara, K. Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Mol Cell Proteomics. 2019;18(4):738-753.
  • BenchChem. Biological activity of imidazo(2,1-b)(1,3)
  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available from: [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available from: [Link]

  • Reaction Biology. FLT3 (ITD) Cellular Phosphorylation Assay Service. Available from: [Link]

  • Kamal, A., et al. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem. 2014;9(12):2735-44.
  • BenchChem.
  • Lakshmanan, I., Batra, S. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. 2013;3(6):e389.
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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar.
  • Kamal, A., et al. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. Eur J Med Chem. 2015;95:483-96.
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  • Romagnoli, R., et al. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Eur J Med Chem. 2011;46(12):5769-77.
  • Wang, Y., et al. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharm Sin B. 2020;10(3):476-486.
  • Gadad, A. K., et al. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Arzneimittelforschung. 2000;50(9):824-9.
  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]

  • Elabscience. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Available from: [Link]

  • Abdel-Aziz, A. A., et al. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. Eur J Med Chem. 2014;79:334-45.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center Flow Cytometry Core.
  • El-Gamal, M. I., et al. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. J Mol Struct. 2024;1306:137943.
  • Synthesis of the 3-(6-phenylimidazo[2,1-b][1][5][10]thiadiazol-2-yl)-1H-indole derivatives 9a–p. ResearchGate.

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives.
  • Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiproliferative agents. J Indian Chem Soc. 2022;99(10):100694.
  • Al-Ostath, A., et al. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Med Chem. 2023;14(5):915-928.
  • Kamal, A., et al. Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Bioorg Chem. 2018;78:229-239.
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Sources

Application Notes and Protocols for Antimicrobial Screening of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and antimycobacterial properties.[2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

The protocols outlined herein are grounded in established methodologies, including those standardized by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability of results.[6][7][8] We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step. This comprehensive approach aims to equip researchers with the necessary tools to accurately assess the antimicrobial potential of this novel compound.

PART 1: Foundational Screening Assays

The initial assessment of a novel compound's antimicrobial properties typically involves a combination of qualitative and quantitative assays. This section details three fundamental methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion Method for a qualitative assessment of susceptibility, and the Agar Well Diffusion Method as a versatile alternative.

Broth Microdilution Method: Quantifying Antimicrobial Potency (MIC Determination)

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized microbial suspension.

Why this method? It provides a quantitative measure of the compound's potency, allowing for direct comparison with other antimicrobial agents and providing essential data for further preclinical development.[9] The standardized protocols available from organizations like the CLSI enhance the reproducibility of the results.[6][7]

Materials:

  • (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10] This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the stock solution of the test compound to the first well to achieve the desired starting concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well in the series.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well should be 200 µL.

  • Controls:

    • Growth Control: A well containing broth and the microbial inoculum, but no test compound.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing broth, microbial inoculum, and the same concentration of the solvent used to dissolve the test compound as present in the highest concentration well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[10]

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (clear well).[9]

MicroorganismGram Stain(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16
Escherichia coli ATCC 25922Gram-negative64
Pseudomonas aeruginosa ATCC 27853Gram-negative>128
Candida albicans ATCC 90028Fungi32
Kirby-Bauer Disk Diffusion Method: A Qualitative Assessment

Principle: The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[11][12] A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[13][14]

Why this method? It is a simple, cost-effective, and rapid method for screening the antimicrobial activity of a large number of compounds.[1] It provides a visual indication of the compound's effectiveness against different microorganisms.

Materials:

  • (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[10]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[11] Gently press each disk to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic (e.g., ciprofloxacin).

    • Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[10]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Agar Well Diffusion Method: An Alternative Diffusion Assay

Principle: The agar well diffusion method is similar to the disk diffusion method but involves creating wells in the agar plate instead of using paper disks.[15][16] A solution of the test compound is then added to the wells. The compound diffuses into the agar, and the diameter of the resulting zone of inhibition is measured.

Why this method? This method is particularly useful for testing crude extracts or compounds that are not readily soluble or do not impregnate well onto filter paper disks. It allows for the use of larger volumes of the test solution.[15]

Materials:

  • (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm in diameter)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Inoculation of Agar Plate: Prepare and inoculate the MHA plate with the test microorganism as described in the disk diffusion protocol.

  • Creating Wells:

    • Aseptically punch wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer or the wide end of a sterile pipette tip.[17]

    • Carefully remove the agar plugs from the wells.

  • Adding the Test Compound:

    • Pipette a specific volume (e.g., 50-100 µL) of the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid solution into each well.[15]

  • Controls:

    • Positive Control: A well containing a known antibiotic solution.

    • Negative Control: A well containing the solvent used to dissolve the test compound.

  • Incubation: Allow the plates to stand for a period to allow for diffusion of the compound, then invert and incubate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

PART 2: Visualizing the Experimental Workflows

To further clarify the procedural flow of each screening assay, the following diagrams have been generated using Graphviz.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution B Prepare Standardized Microbial Inoculum C Perform Serial Dilution in 96-Well Plate B->C D Inoculate Wells with Microbial Suspension C->D E Include Growth, Sterility, & Solvent Controls D->E F Incubate Plate (18-24h, 37°C) E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Growth G->H Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Impregnate Sterile Disks with Compound C Uniformly Inoculate MHA Plate B->C D Place Impregnated Disks on Agar Surface C->D E Include Positive & Negative Control Disks D->E F Incubate Plate (18-24h, 37°C) E->F G Measure Diameter of Zone of Inhibition (mm) F->G

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Prepare Compound Solution C Uniformly Inoculate MHA Plate B->C D Create Wells in Agar C->D E Add Compound Solution to Wells D->E F Include Positive & Negative Controls E->F G Incubate Plate (18-24h, 37°C) F->G H Measure Diameter of Zone of Inhibition (mm) G->H

Caption: Workflow for the Agar Well Diffusion Assay.

PART 3: Concluding Remarks and Future Directions

The methodologies described in this application note provide a robust framework for the initial antimicrobial screening of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid. Positive results from these assays, such as a low MIC value or a significant zone of inhibition, would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for in vivo efficacy. It is crucial to adhere to standardized protocols to ensure the generation of high-quality, reproducible data that can confidently guide the progression of this promising compound through the drug discovery pipeline.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

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  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

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  • Sarker, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20536. Retrieved from [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Retrieved from [Link]

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  • Oniga, S., et al. (2000). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Farmaco, 55(5), 315-320. Retrieved from [Link]

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  • Oniga, S., et al. (2000). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Il Farmaco, 55(5), 315-320. Retrieved from [Link]

  • Patel, D. S., et al. (2023). Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b]t[11][16][18]hiadiazole derivatives. European Journal of Chemistry, 14(1), 1-10. Retrieved from [Link]

  • Yamashita, T., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

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Application Notes and Protocols for Investigating the Antifungal Activity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, and the rise of antifungal resistance necessitates the exploration of novel therapeutic agents. The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic core for developing new anti-infective drugs.[1][2] This document provides a comprehensive guide for researchers on evaluating the antifungal efficacy and elucidating the mechanism of action of a specific derivative, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (hereafter referred to as PITA), against C. albicans. We present detailed, field-tested protocols for determining minimum inhibitory and fungicidal concentrations (MIC/MFC), along with methodologies to investigate two primary hypothesized mechanisms: inhibition of the ergosterol biosynthesis pathway and induction of apoptosis. This guide is designed to provide both the procedural steps and the scientific rationale behind them, enabling robust and reproducible investigations into this promising class of antifungal compounds.

Introduction: The Rationale for Investigating PITA

Candida albicans is a leading cause of invasive fungal infections, particularly in immunocompromised individuals.[3] The clinical utility of existing antifungal agents, especially azoles, is increasingly threatened by the development of resistance.[4] Azoles, such as fluconazole, function by inhibiting lanosterol 14-α-demethylase, a crucial cytochrome P450 enzyme (CYP51, encoded by the ERG11 gene) in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is the primary sterol in the fungal cell membrane, essential for maintaining its integrity, fluidity, and function.[5][6] Its disruption is a validated and effective antifungal strategy.

The (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA) molecule belongs to the broader class of imidazo[2,1-b]thiazole derivatives, which have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antitubercular properties.[1][2] Structurally, the thiazole and imidazole rings share characteristics with azole antifungals, suggesting a plausible, similar mechanism of action targeting the ergosterol pathway.[7] Furthermore, many antifungal agents have been shown to induce programmed cell death, or apoptosis, in C. albicans as a downstream consequence of cellular stress.[8] This process often involves the activation of metacaspases and the production of reactive oxygen species (ROS).[8][9][10]

This application note outlines a logical workflow to systematically evaluate PITA's potential as an anti-Candida agent.

G Overall Experimental Workflow for PITA Evaluation cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanism of Action (MoA) Investigation cluster_2 Phase 3: Data Analysis & Interpretation MIC Protocol 3.1: Determine MIC via Broth Microdilution MFC Protocol 3.1: Determine MFC MIC->MFC From non-growth wells MoA_Ergosterol Protocol 3.2: Ergosterol Pathway Disruption MFC->MoA_Ergosterol If active (low MIC/MFC) MoA_Apoptosis Protocol 3.3: Apoptosis Induction MFC->MoA_Apoptosis If active (low MIC/MFC) Data Synthesize Data: MIC/MFC Values, Sterol Profile, ROS levels, Caspase Activity MoA_Ergosterol->Data MoA_Apoptosis->Data

Figure 1: High-level workflow for evaluating PITA's antifungal properties.

Hypothesized Mechanisms of Action

Our investigation is built on two scientifically grounded hypotheses for PITA's antifungal activity against C. albicans. Understanding these potential pathways is crucial for designing and interpreting the subsequent experiments.

Hypothesis 1: Inhibition of Ergosterol Biosynthesis

This is the primary hypothesized mechanism. Thiazole-based antifungals, like other azoles, are known to target the cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p).[7] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol.[7] This disruption has a dual detrimental effect on the fungal cell:

  • Depletion of Ergosterol: Reduces the availability of this essential component, compromising membrane integrity and function.[6]

  • Accumulation of Toxic Sterols: Leads to the buildup of 14-α-methylated sterol precursors, which are toxic to the cell and further disrupt membrane structure.[6]

G Hypothesized Inhibition of Ergosterol Biosynthesis by PITA cluster_result Result of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Erg11p Lanosterol 14-α-demethylase (Erg11p / CYP51) Lanosterol->Erg11p Intermediates Further Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps ErgosterolDepletion Ergosterol Depletion Erg11p->Intermediates ToxicSterols Accumulation of 14-α-methylated sterols (Toxic) PITA (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA) PITA->Erg11p Inhibition

Figure 2: PITA's hypothesized action on the C. albicans ergosterol pathway.

Hypothesis 2: Induction of Apoptosis

Cellular stress caused by membrane disruption or other insults can trigger a programmed cell death cascade in yeast.[9] In C. albicans, this apoptotic pathway is often characterized by the activation of a metacaspase, CaMCA1.[11] Key events in this process include an increase in intracellular reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, DNA fragmentation leading to cell death.[8][10] This can be a primary mechanism or a secondary effect of ergosterol depletion.

G Hypothesized Induction of Apoptosis by PITA PITA PITA Treatment Stress Cellular Stress (e.g., Membrane Disruption) PITA->Stress ROS Increased Reactive Oxygen Species (ROS) Stress->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Metacaspase (CaMCA1) Activation Mito->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptotic Cell Death DNA_frag->Apoptosis

Figure 3: The proposed apoptotic cascade initiated by PITA in C. albicans.

Experimental Protocols

The following protocols are designed for a standard research laboratory setting. Adherence to aseptic techniques is critical for all steps involving microbial cultures.

Protocol: Determination of MIC and MFC

This protocol uses the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, to determine the minimum concentration of PITA that inhibits visible growth (MIC) and the minimum concentration that kills the fungal cells (MFC).[12]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer and incubator

Procedure:

  • Preparation of C. albicans Inoculum: a. Streak C. albicans on an SDA plate and incubate at 35°C for 24-48 hours. b. Pick a few colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Preparation of PITA Stock and Serial Dilutions: a. Prepare a 10 mg/mL stock solution of PITA in DMSO. b. In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12. c. Add 200 µL of a working dilution of PITA (e.g., 512 µg/mL in RPMI) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is the lowest concentration of PITA at which there is no visible growth (clear well) compared to the growth control (well 11).

  • MFC Determination: a. From each well that shows no visible growth (the MIC well and all higher concentrations), plate 100 µL of the suspension onto separate SDA plates. b. Incubate the SDA plates at 35°C for 48 hours. c. The MFC is the lowest concentration from which no colonies grow on the SDA plate, indicating ≥99.9% killing.

Protocol: Ergosterol Pathway Disruption Assay

This protocol aims to quantify total ergosterol content in C. albicans cells after treatment with PITA. A reduction in ergosterol content compared to untreated controls supports the hypothesis of pathway inhibition.

Materials:

  • C. albicans culture grown to mid-log phase

  • PITA solution (at sub-MIC, e.g., 0.5x MIC)

  • 25% Alcoholic Potassium Hydroxide (w/v)

  • n-Heptane (spectroscopic grade)

  • Sterile deionized water

  • UV-Vis Spectrophotometer with quartz cuvettes

Procedure:

  • Cell Treatment: a. Inoculate two flasks of Sabouraud Dextrose Broth with C. albicans and grow to mid-log phase. b. To one flask, add PITA to a final concentration of 0.5x MIC. To the other, add an equivalent volume of DMSO (vehicle control). c. Incubate both flasks for 16-24 hours at 35°C with shaking.

  • Sterol Extraction: a. Harvest cells from both cultures by centrifugation. Wash the pellets with sterile water and record the wet weight of each pellet. b. To each cell pellet, add 3 mL of 25% alcoholic KOH solution. c. Vortex vigorously for 1 minute, then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids. d. Allow the tubes to cool to room temperature. e. Add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer. f. Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.

  • Spectrophotometric Analysis: a. Scan the heptane extract from 230 nm to 300 nm using a UV-Vis spectrophotometer, using n-heptane as a blank. b. Ergosterol and the precursor 24(28) dehydroergosterol produce a characteristic four-peaked curve. The presence of ergosterol is indicated by absorbance peaks at approximately 271, 282, and 295 nm, and a shoulder at 262 nm. c. Causality Check: Inhibition of Erg11p often leads to an accumulation of lanosterol, which results in a loss of the characteristic ergosterol spectrum and a flat absorbance curve in this range. d. Calculate the percentage of ergosterol content based on the wet weight of the initial cell pellet, using the absorbance values at 282 nm and 230 nm.

Protocol: Apoptosis Induction Assays

These assays measure key markers of apoptosis. It is recommended to use a positive control, such as hydrogen peroxide, to validate the assay setup.

3.3.1. Detection of Reactive Oxygen Species (ROS)

Materials:

  • Dihydroethidium (DHE) fluorescent probe

  • C. albicans cells treated with PITA (e.g., at 1x and 2x MIC) and untreated controls

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat C. albicans cells with PITA for a defined period (e.g., 3-6 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing 5 µM DHE.

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the cells immediately. Increased red fluorescence indicates the oxidation of DHE by superoxide radicals, signifying ROS production.

3.3.2. Metacaspase Activity Assay

Materials:

  • CaspACE FITC-VAD-FMK In Situ Marker (or similar pan-caspase inhibitor probe)

  • C. albicans cells treated with PITA and untreated controls

  • Fluorescence microscope

Procedure:

  • Treat C. albicans cells with PITA for a defined period (e.g., 3-6 hours).

  • Harvest and wash the cells.

  • Resuspend the cells in the provided assay buffer containing the FITC-VAD-FMK probe, following the manufacturer's instructions.

  • Incubate in the dark for 60 minutes.

  • Wash the cells to remove the unbound probe.

  • Analyze the cells via fluorescence microscopy. Green fluorescence indicates that the probe has bound to activated metacaspases, confirming a key step in the apoptotic pathway.[10][11]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Antifungal Susceptibility Data for PITA

CompoundC. albicans StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
PITA ATCC 900288162Fungicidal
Fluconazole ATCC 900281>64>64Fungistatic
PITA Clinical Isolate 116322Fungicidal
Fluconazole Clinical Isolate 1128>128>1Resistant

An MFC/MIC ratio of ≤ 4 is typically considered fungicidal.

Interpreting Mechanism of Action Results:

  • Ergosterol Assay: A significant decrease in the absorbance at 282 nm in PITA-treated cells compared to the control strongly suggests ergosterol depletion.

  • ROS and Metacaspase Assays: A dose-dependent increase in fluorescence for both DHE and the metacaspase probe in PITA-treated cells provides compelling evidence for the induction of apoptosis.

References

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Application Notes and Protocols: A Guide to Assessing the Cytotoxicity of Imidazo[2,1-b]thiazole Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazoles and the Critical Role of Cytotoxicity Assessment

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key kinases like BRAF and tubulin polymerization, which are critical for cancer cell proliferation and survival.[1][3][4] The development of novel imidazo[2,1-b]thiazole-based anticancer agents is a promising area of research.[5][6]

A crucial step in the preclinical evaluation of these novel compounds is the accurate and reproducible assessment of their cytotoxic effects on cancer cell lines.[7] Cytotoxicity assays are fundamental tools that provide quantitative data on a compound's ability to induce cell death or inhibit cell proliferation, which are essential for determining its therapeutic potential.[7][8] This guide provides a comprehensive overview and detailed protocols for conducting robust cytotoxicity assays tailored for the evaluation of imidazo[2,1-b]thiazole compounds against various cancer cell lines.

Pillar 1: Selecting the Appropriate Cytotoxicity Assay

The choice of cytotoxicity assay is a critical decision that can significantly impact the interpretation of results. It's essential to understand the distinction between cell viability and cytotoxicity assays. Cell viability assays measure the number of living, healthy cells, often by assessing metabolic activity, while cytotoxicity assays directly measure markers of cell death, such as loss of membrane integrity.[8][9][10] For a comprehensive understanding, it is often beneficial to employ a combination of both types of assays.[9]

Here, we discuss four commonly used assays, each with a distinct underlying principle, allowing for a multi-faceted evaluation of a compound's cytotoxic profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method for assessing cell viability.[11][12] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

  • SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cell density based on the quantification of total cellular protein content.[13][14] The SRB dye binds to basic amino acid residues in cellular proteins under acidic conditions.[15] This assay is less susceptible to interference from compounds that may affect mitochondrial function, offering a reliable alternative to the MTT assay.[16]

  • LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17][18][19] The amount of LDH released is directly proportional to the number of lysed or damaged cells, providing a direct measure of cytotoxicity.[10][17]

  • Caspase-Glo® 3/7 Assay: This is a luminescent assay that specifically measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[20][21][22] An increase in caspase-3/7 activity is a hallmark of apoptosis, and this assay can help elucidate the mechanism of cell death induced by the test compound.[21][23]

Logical Workflow for Assay Selection

The choice of assay depends on the specific research question. For initial high-throughput screening, a cost-effective and robust assay like SRB or MTT is often preferred. To confirm cytotoxicity and investigate the mechanism of cell death, follow-up experiments using LDH and caspase assays are recommended.

Assay_Selection_Workflow Start Start: Evaluate Imidazo[2,1-b]thiazole Compound Primary_Screen Primary Screening: High-Throughput Viability Assessment Start->Primary_Screen MTT_SRB MTT or SRB Assay (Metabolic Activity / Protein Content) Primary_Screen->MTT_SRB Initial screen for effect on cell viability Mechanism_Investigation Mechanism of Action Investigation MTT_SRB->Mechanism_Investigation Compound shows significant activity LDH_Assay LDH Assay (Membrane Integrity / Necrosis) Mechanism_Investigation->LDH_Assay To assess membrane damage Caspase_Assay Caspase-Glo 3/7 Assay (Apoptosis) Mechanism_Investigation->Caspase_Assay To assess apoptosis induction Data_Analysis Data Analysis & Interpretation LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis Experimental_Workflow Start Start: Prepare Cells and Compound Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Imidazo[2,1-b]thiazole (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_Exposure Incubate for Exposure Period (e.g., 24-72h) Treat_Cells->Incubate_Exposure Assay_Procedure Perform Selected Assay (MTT, SRB, LDH, or Caspase) Incubate_Exposure->Assay_Procedure Measure_Signal Measure Signal (Absorbance or Luminescence) Assay_Procedure->Measure_Signal Data_Analysis Data Analysis and IC50 Calculation Measure_Signal->Data_Analysis

Caption: General experimental workflow for cytotoxicity assays.

Pillar 3: Data Analysis and Interpretation

Accurate data analysis is crucial for drawing meaningful conclusions from cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound. [24][25]

Calculating Percentage of Cell Viability/Cytotoxicity

For viability assays (MTT and SRB), the percentage of cell viability is calculated as:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

For cytotoxicity assays (LDH), the percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 [18]

Determining the IC50 Value

The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity. [25][26]To determine the IC50 value, the percentage of viability or cytotoxicity is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis. [27][28]Software such as GraphPad Prism or similar statistical packages are commonly used for this purpose. [25][27]

Data Presentation

The results of cytotoxicity assays are typically presented in a table summarizing the IC50 values for each compound against the tested cell lines. This allows for a clear comparison of the cytotoxic potency of different imidazo[2,1-b]thiazole derivatives.

CompoundCancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)Non-cancerous Cell Line IC50 (µM)
Imidazo[2,1-b]thiazole 15.2 ± 0.48.1 ± 0.7> 50
Imidazo[2,1-b]thiazole 21.8 ± 0.22.5 ± 0.325.6 ± 2.1
Positive Control (e.g., Doxorubicin)0.5 ± 0.050.8 ± 0.091.2 ± 0.1

Data are presented as mean ± standard deviation from at least three independent experiments.

Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw Data (Absorbance/Luminescence Readings) Background_Subtraction Background Subtraction Raw_Data->Background_Subtraction Normalization Normalization to Controls (% Viability / % Cytotoxicity) Background_Subtraction->Normalization Dose_Response_Curve Plot Dose-Response Curve (Log Concentration vs. Response) Normalization->Dose_Response_Curve Nonlinear_Regression Non-linear Regression (Sigmoidal Fit) Dose_Response_Curve->Nonlinear_Regression IC50_Calculation IC50 Value Determination Nonlinear_Regression->IC50_Calculation Results Final Results (IC50 Table) IC50_Calculation->Results

Caption: Pipeline for data analysis and IC50 determination.

Troubleshooting Common Issues

  • High Variability between Replicates: This can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the microplate. [29][30]To mitigate this, ensure thorough mixing of cell suspensions, use calibrated pipettes, and consider not using the outermost wells of the plate. [31][30]* Low Signal or Weak Absorbance: This may be due to low cell density, insufficient incubation time with the assay reagent, or inactive reagents. [29][30]Optimize cell seeding density and incubation times, and ensure reagents are stored correctly. [30]* Compound Interference: Some compounds may interfere with the assay chemistry. For example, colored compounds can interfere with colorimetric assays, and compounds that affect cellular metabolism can give misleading results in the MTT assay. It is important to run appropriate controls, such as compound-only wells, to check for interference.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro cytotoxicity assessment of novel imidazo[2,1-b]thiazole compounds. By carefully selecting the appropriate assays, adhering to standardized protocols, and performing rigorous data analysis, researchers can obtain reliable and reproducible data to guide the development of the next generation of anticancer therapeutics.

References

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Biochain Incorporated. (2023, May 8). Making Choices Between Cytotoxicity Assay And Cell Viability. [Link]

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  • Single Use Support. (2023, July 26). What is the difference between cytotoxicity and cell viability?. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

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  • Bioo Scientific Corporation. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

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  • Bohrium. (2021, January 1). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): current status and future prospects. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • The Future of Things. (2024, January 10). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

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  • Eskes, C., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Toxicology in vitro, 22(8), 1997-2007. [Link]

  • Kamal, A., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(26), 21899-21912. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(11), 7545-7566. [Link]

  • Gomha, S. M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(11), 5325-5333. [Link]

  • YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • Chan, K. K., et al. (2013). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PloS one, 8(9), e74888. [Link]

  • ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. In Assay Guidance Manual. [Link]

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  • Gürsoy, E., & Ulusoy Güzeldemirci, N. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European journal of medicinal chemistry, 42(3), 320-326. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Semantic Scholar. A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. [Link]

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Application Notes & Protocols: Elucidating the Mechanism of Action of 6-Phenylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-phenylimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this core have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Understanding the precise mechanism of action is a critical step in the development of these compounds as therapeutic agents. This guide provides a comprehensive framework and detailed protocols for researchers investigating the molecular pathways modulated by novel 6-phenylimidazo[2,1-b]thiazole derivatives.

Our approach is designed to be systematic, beginning with broad phenotypic screening to identify the primary cellular effects, followed by targeted biochemical and cell-based assays to pinpoint the molecular targets and elucidate the downstream signaling pathways.

Part 1: Initial Target Identification and Validation

The first crucial step in characterizing a novel compound is to identify its biological target.[5][6][7] For 6-phenylimidazo[2,1-b]thiazole derivatives, which have been associated with multiple potential mechanisms, a multi-pronged approach to target identification is recommended.[8]

Phenotypic Screening to Guide Mechanistic Studies

A preliminary understanding of the compound's effect on cellular phenotype can provide valuable clues to its mechanism of action.

Protocol 1: Broad-Spectrum Anticancer Cell Line Screening

  • Objective: To determine the cytotoxic profile of the 6-phenylimidazo[2,1-b]thiazole derivative across a panel of diverse human cancer cell lines. This can reveal potential tissue-specific sensitivities and guide the selection of appropriate model systems for further studies.

  • Methodology:

    • Cell Line Panel: Select a panel of at least 10-20 human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia, pancreatic).[9][10][11]

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Derivative Example Cell Line IC50 (µM) Reference
Compound 19MV4-11 (AML)0.002[12]
Compound 11xA549 (Lung)0.64 - 1.44[9]
Compound 9iMDA-MB-231 (Breast)1.65[13][14]
Compound 9mMDA-MB-231 (Breast)1.12[13][14]
Compound 5lMDA-MB-231 (Breast)1.4[11]
Compound 6dA549 (Lung)1.08[15]

Workflow for Initial Target Identification

cluster_0 Target Identification Strategies cluster_1 Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Affinity_Based Affinity-Based Methods (e.g., Pull-down Assays) Phenotypic_Screening->Affinity_Based Hypothesis Generation Label_Free Label-Free Methods (e.g., DARTS) Phenotypic_Screening->Label_Free Hypothesis Generation Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Affinity_Based->Biochemical_Assays Candidate Proteins Label_Free->Biochemical_Assays Candidate Proteins Cellular_Assays Cellular Target Engagement (e.g., Western Blot) Biochemical_Assays->Cellular_Assays Validated Target FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Imidazo_Thiazole 6-Phenylimidazo[2,1-b]thiazole Derivative Imidazo_Thiazole->Dimerization Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of FLT3 inhibition by 6-phenylimidazo[2,1-b]thiazole derivatives.

Disruption of Microtubule Dynamics

Another established mechanism for this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. [9][15] Protocol 5: In Vitro Tubulin Polymerization Assay

  • Objective: To assess the effect of the compound on the assembly of microtubules from purified tubulin.

  • Methodology:

    • Reagents: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, a polymerization buffer, and a fluorescent reporter.

    • Reaction Setup: In a 96-well plate, combine the tubulin and the test compound at various concentrations in the polymerization buffer.

    • Initiation: Initiate polymerization by incubating the plate at 37°C.

    • Measurement: Monitor the increase in fluorescence over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.

    • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. Known microtubule inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.

Protocol 6: Immunofluorescence Microscopy for Cellular Microtubule Integrity

  • Objective: To visualize the effect of the compound on the microtubule network in intact cells.

  • Methodology:

    • Cell Culture: Grow a suitable cell line (e.g., A549) on glass coverslips.

    • Treatment: Treat the cells with the compound at its IC50 concentration for an appropriate time (e.g., 24 hours).

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstaining: Stain the nuclei with DAPI.

    • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization or abnormal bundling.

Induction of Apoptosis and Cell Cycle Arrest

A common downstream consequence of both kinase inhibition and microtubule disruption is the induction of apoptosis and cell cycle arrest. [9][13][14][15] Protocol 7: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cell Treatment: Treat the cells with the compound for 24-48 hours.

    • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

    • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 8: Apoptosis Detection by Annexin V/PI Staining

  • Objective: To quantify the percentage of apoptotic cells following compound treatment.

  • Methodology:

    • Cell Treatment: Treat the cells with the compound for the desired time.

    • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental Workflow for Mechanistic Elucidation

Start Novel 6-Phenylimidazo[2,1-b]thiazole Derivative Cell_Screening Broad Cell Line Screen (Determine IC50) Start->Cell_Screening Target_ID Target Identification (Affinity/Label-Free Methods) Cell_Screening->Target_ID Kinase_Assay In Vitro Kinase Assays Target_ID->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Target_ID->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Kinase_Assay->Cell_Cycle Tubulin_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay Mechanism Proposed Mechanism of Action Apoptosis_Assay->Mechanism

Caption: A comprehensive workflow for investigating the mechanism of action.

Part 3: Concluding Remarks

The protocols and workflows outlined in this guide provide a robust framework for the mechanistic investigation of novel 6-phenylimidazo[2,1-b]thiazole derivatives. By systematically progressing from broad phenotypic observations to specific molecular target identification and pathway analysis, researchers can build a comprehensive understanding of how these promising compounds exert their biological effects. The multifaceted nature of this chemical scaffold suggests that a combination of these approaches will be most fruitful in uncovering novel therapeutic opportunities.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).
  • Target Identification and Validation (Small Molecules) - University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
  • Small-molecule Target and Pathway Identification - Broad Institute.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (2015, October 15).
  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed.
  • 3-(6-Phenylimidazo [2,1-b]t[5][7][8]hiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - MDPI. Retrieved from

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Publishing.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - MDPI.
  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents - PubMed.
  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - NIH. (2020, July 22).
  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI.
  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. (2025, August 6).
  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023, June 28).

Sources

Application Note: FLT3 Kinase Inhibition Assay Using 6-Phenylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Driver of Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of stem cells and the immune system.[1] In hematopoiesis, the binding of the FLT3 ligand to the receptor induces dimerization and autophosphorylation, which in turn activates downstream signaling pathways crucial for the survival, proliferation, and differentiation of hematopoietic cells.[2][3] However, mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][4] These mutations, most frequently internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, lead to constitutive, ligand-independent activation of the kinase.[2][5] This persistent signaling drives leukemic cell proliferation and is associated with a poor prognosis, making FLT3 a prime therapeutic target.[1]

The 6-phenylimidazo[2,1-b]thiazole scaffold has emerged as a promising chemical starting point for the development of potent and selective FLT3 inhibitors.[6] Derivatives of this class have demonstrated significant inhibitory activity against FLT3 in both biochemical and cellular assays.[6] One notable compound, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide, has shown exceptional potency with an IC50 value of 0.022 µM in enzymatic assays and 0.002 µM in FLT3-dependent AML cells (MV4-11).[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a robust and reproducible FLT3 kinase inhibition assay using this class of compounds. We will delve into the principles of the assay, provide detailed step-by-step protocols, and discuss data analysis and interpretation.

Scientific Principle of the Assay

The FLT3 kinase inhibition assay is a biochemical activity assay designed to measure the ability of a test compound to interfere with the catalytic activity of the FLT3 enzyme.[7] The fundamental principle involves quantifying the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase.[7] The presence of an effective inhibitor will reduce the rate of this phosphorylation reaction.

There are several methods to detect kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[8] This protocol will focus on a luminescence-based method, specifically the ADP-Glo™ Kinase Assay, which measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[9][10] This assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7][11] The luminescent signal generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[10][12]

FLT3 Signaling Pathway and Point of Inhibition

Understanding the FLT3 signaling pathway is crucial for contextualizing the mechanism of action of the inhibitors. Upon ligand binding or mutational activation, FLT3 dimerizes and undergoes autophosphorylation on tyrosine residues within its intracellular domain.[2] This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][2] These pathways collectively promote cell proliferation, survival, and inhibit apoptosis. The 6-phenylimidazo[2,1-b]thiazole derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing the phosphorylation of its substrates, thereby blocking downstream signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 6-phenylimidazo [2,1-b]thiazole Derivative Inhibitor->FLT3 Inhibits ATP Binding

Caption: FLT3 signaling pathway and inhibitor action.

Materials and Reagents

ReagentRecommended SupplierNotes
Recombinant Human FLT3 EnzymePromega, SignalChemUse a highly purified and active enzyme preparation. The specific activity should be noted for consistency.
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)Sigma-AldrichA generic tyrosine kinase substrate is suitable. Ensure it is soluble in the kinase buffer.
Adenosine Triphosphate (ATP)Sigma-AldrichPrepare a concentrated stock solution in nuclease-free water and store at -20°C. The final concentration in the assay should be close to the Km of FLT3 for ATP.
6-phenylimidazo[2,1-b]thiazole DerivativesSynthesized/In-houseDissolve compounds in 100% Dimethyl Sulfoxide (DMSO) to create concentrated stock solutions.
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent and Kinase Detection Reagent. Store as recommended by the manufacturer.
Kinase Buffer-Example: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh and filter-sterilize. The optimal buffer composition may need to be determined empirically.
Staurosporine (Positive Control Inhibitor)Sigma-AldrichA well-characterized, potent kinase inhibitor.
384-well White Polystyrene MicroplatesCorning, GreinerLow-volume, opaque plates are essential to maximize luminescent signal and prevent crosstalk.
Multichannel Pipettes and Automation-Recommended for accurate and efficient liquid handling, especially for high-throughput screening.
Plate Reader with Luminescence DetectionBMG LABTECH, TecanMust be capable of reading luminescence from 384-well plates.

Experimental Workflow

The following diagram outlines the major steps in the FLT3 kinase inhibition assay.

Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) B 2. Plate Setup Add Inhibitor/DMSO Control A->B C 3. Add FLT3 Enzyme B->C D 4. Initiate Reaction Add Substrate/ATP Mix C->D E 5. Incubate (e.g., 60 min at RT) D->E F 6. Stop Reaction Add ADP-Glo™ Reagent E->F G 7. Incubate (40 min at RT) F->G H 8. Develop Signal Add Kinase Detection Reagent G->H I 9. Incubate (30 min at RT) H->I J 10. Read Luminescence I->J K 11. Data Analysis (Calculate % Inhibition, IC50) J->K

Caption: Biochemical kinase assay workflow.

Detailed Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X working solution of kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Keep on ice.

  • FLT3 Enzyme Dilution: Dilute the recombinant FLT3 enzyme in cold kinase buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[10]

  • Substrate/ATP Mixture: Prepare a mixture of the kinase substrate and ATP in kinase buffer. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for FLT3 to ensure sensitive detection of ATP-competitive inhibitors.

  • Inhibitor Dilution Series:

    • Prepare a stock solution of the 6-phenylimidazo[2,1-b]thiazole derivative in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock in kinase buffer. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range for accurate IC50 determination.

    • Prepare positive (e.g., Staurosporine) and negative (DMSO vehicle) controls in the same manner.

2. Assay Procedure:

  • In a 384-well white plate, add the serially diluted test inhibitor or control solutions to the appropriate wells.[9]

  • Add the diluted FLT3 enzyme to each well.

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[9]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.[9][10]

  • Incubate the plate for 40 minutes at room temperature.[9][10]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[9][10]

  • Incubate for 30 minutes at room temperature.[9][10]

  • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The percentage of kinase activity inhibition for each inhibitor concentration is calculated relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Percent Inhibition (%) = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])

Where:

  • Signal_Inhibitor is the luminescence signal in the presence of the test compound.

  • Signal_NoInhibitor is the luminescence signal of the DMSO control (maximum kinase activity).

  • Signal_Background is the luminescence signal in the absence of the enzyme (background).

2. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[13][14]

  • The IC50 value is determined from the inflection point of this curve.[13]

3. Data Presentation:

The results should be presented in a clear and concise manner, typically in a table summarizing the IC50 values for the tested compounds.

Compound IDFLT3 IC50 (µM)
Example Compound 19 [6]0.022
Staurosporine (Positive Control)e.g., 0.005
Test Compound AValue
Test Compound BValue

Troubleshooting and Assay Validation

  • High Background Signal: This could be due to contamination of reagents with ATP or ADP. Use high-purity reagents and dedicated pipette tips.

  • Low Signal-to-Background Ratio: The enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters through titration experiments.[10]

  • Poor Z'-factor: The Z'-factor is a statistical measure of assay quality. A value >0.5 is generally considered excellent for high-throughput screening. Poor Z' may indicate high variability in pipetting or reagent quality.

  • Compound Interference: Some test compounds may directly interfere with the assay components (e.g., luciferase). It is advisable to perform counter-screens to identify such compounds.[11]

Conclusion

The FLT3 kinase inhibition assay described in this application note provides a robust and reliable method for evaluating the potency of 6-phenylimidazo[2,1-b]thiazole derivatives. By carefully following the outlined protocols and data analysis procedures, researchers can obtain high-quality, reproducible data to advance their drug discovery programs targeting FLT3 in AML and other related malignancies. Further characterization in cellular assays, such as measuring the inhibition of FLT3 autophosphorylation in FLT3-dependent cell lines like MV4-11, is a critical next step to confirm the cell-based activity of promising compounds.[9][15]

References

  • DIMA Biotechnology. (2025, May 20). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia.
  • Falini, B., et al. (2009). An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment. Mini reviews in medicinal chemistry.
  • Wang, W., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & medicinal chemistry.
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  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in molecular biology (Clifton, N.J.).
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  • Fathi, A. T., & Le, L. B. (2016). FLT3 inhibitors in acute myeloid leukemia: Current status and future directions.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Sexauer, A., et al. (2012). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood.
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  • ResearchGate. FLT3 inhibition. Preliminary compounds were screened at a concentration....
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  • Liu, X., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Bioorganic & medicinal chemistry.
  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of enzyme inhibition and medicinal chemistry.
  • Janečková, V., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules (Basel, Switzerland).

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 6-Phenylimidazo[2,1-b]thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 6-Phenylimidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The fusion of an imidazole and a thiazole ring creates a unique electronic and steric environment, making it an attractive framework for designing novel therapeutic agents.[1] When substituted with a phenyl group at the 6-position, the resulting 6-phenylimidazo[2,1-b]thiazole analogs have emerged as potent agents against a variety of diseases, including cancer, microbial infections, and inflammatory conditions.[2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of these analogs, offering detailed protocols for their synthesis and biological evaluation to aid researchers in the discovery and development of new drugs based on this versatile scaffold.

Synthetic Strategies for 6-Phenylimidazo[2,1-b]thiazole Analogs

The construction of the 6-phenylimidazo[2,1-b]thiazole core and its subsequent derivatization are crucial for exploring the SAR of this compound class. The most common synthetic approach involves the condensation of a 2-aminothiazole derivative with a substituted α-haloketone.

Core Scaffold Synthesis: The Hantzsch Reaction and its Modifications

A prevalent method for synthesizing the 6-phenylimidazo[2,1-b]thiazole core is a modified Hantzsch thiazole synthesis, followed by cyclization. This typically involves the reaction of a substituted 2-aminothiazole with a phenacyl bromide derivative.

Protocol 1: General Synthesis of 6-Phenylimidazo[2,1-b]thiazole

  • Step 1: Synthesis of α-bromoacetophenones. To a solution of the desired substituted acetophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid, add bromine (1 equivalent) dropwise at room temperature. Stir the reaction mixture until completion (monitored by TLC). The product can be isolated by removing the solvent under reduced pressure.

  • Step 2: Cyclization with 2-aminothiazole. Dissolve the α-bromoacetophenone (1 equivalent) and 2-aminothiazole (1 equivalent) in a polar solvent like ethanol or acetone. Reflux the mixture for several hours until the reaction is complete.[3]

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is often neutralized with a base such as sodium bicarbonate. The resulting precipitate is filtered, washed, and can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-phenylimidazo[2,1-b]thiazole analog.

Causality Behind Experimental Choices: The choice of solvent in the cyclization step is critical; polar protic solvents like ethanol facilitate the reaction by stabilizing the transition state. The reflux condition provides the necessary activation energy for the condensation and subsequent intramolecular cyclization.

Diagram 1: General Synthetic Scheme for 6-Phenylimidazo[2,1-b]thiazoles

Synthetic Scheme acetophenone Substituted Acetophenone bromoacetophenone α-Bromoacetophenone acetophenone->bromoacetophenone Br2, Solvent imidazo_thiazole 6-Phenylimidazo[2,1-b]thiazole bromoacetophenone->imidazo_thiazole Reflux, Solvent aminothiazole 2-Aminothiazole aminothiazole->imidazo_thiazole

Caption: Synthetic route to 6-phenylimidazo[2,1-b]thiazoles.

Biological Evaluation Protocols

The diverse biological activities of 6-phenylimidazo[2,1-b]thiazole analogs necessitate a range of in vitro and in vivo assays to elucidate their SAR. Below are detailed protocols for evaluating their anticancer and antimicrobial activities.

Anticancer Activity Evaluation

Many 6-phenylimidazo[2,1-b]thiazole derivatives have shown potent anticancer activity, notably as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3).[4]

Protocol 2: In Vitro FLT3 Kinase Inhibition Assay

This protocol is adapted for screening compounds against FLT3, a key target in acute myeloid leukemia (AML).

  • Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate substrate peptide, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute the compounds in kinase buffer to the desired concentrations.

  • Assay Procedure: a. In a 96-well plate, add the test compound dilutions. b. Add the recombinant FLT3 kinase and the substrate peptide to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 37°C for a specified time (e.g., 1 hour). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validating System: The assay should include positive controls (known FLT3 inhibitors like quizartinib or gilteritinib) and negative controls (DMSO vehicle) to ensure the reliability of the results.[5][6]

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML, HeLa for FLT3-independent cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 6-phenylimidazo[2,1-b]thiazole analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Diagram 2: Workflow for Anticancer Evaluation

Anticancer Evaluation cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis kinase_assay FLT3 Kinase Inhibition Assay ic50_determination IC50 Value Determination kinase_assay->ic50_determination mtt_assay MTT Antiproliferative Assay mtt_assay->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis

Caption: Workflow for in vitro anticancer evaluation.

Antimicrobial and Antifungal Activity Evaluation

The 6-phenylimidazo[2,1-b]thiazole scaffold is also a promising source of new antimicrobial and antifungal agents.[7][8]

Protocol 4: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Include a positive control (a known antibiotic or antifungal agent) and a negative control (no compound) for each tested strain.

Structure-Activity Relationship (SAR) Insights

The SAR of 6-phenylimidazo[2,1-b]thiazole analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the imidazo[2,1-b]thiazole core.

Substitutions on the 6-Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring at the 6-position significantly influence biological activity.

  • Anticancer Activity: For FLT3 inhibition, substitutions at the para-position of the phenyl ring are often crucial for potent activity. For instance, the introduction of a ureido moiety at the para-position has led to compounds with nanomolar IC50 values against FLT3.[4] Halogen substitutions, particularly chlorine, on the phenyl ring have also been shown to enhance cytotoxic activity against various cancer cell lines.[3]

  • Antimicrobial Activity: The nature of the substituent on the phenyl ring can modulate the antimicrobial spectrum and potency. Electron-withdrawing groups have been reported to enhance activity against certain bacterial strains.

Modifications at the 3-Position of the Imidazo[2,1-b]thiazole Core

The 3-position of the imidazo[2,1-b]thiazole ring is a key site for derivatization to improve pharmacokinetic and pharmacodynamic properties.

  • Anticancer Activity: The introduction of a carboxamide group at the 3-position, particularly with a dimethylaminopropyl chain, has been shown to be critical for achieving high potency in FLT3 inhibitors.[4]

  • Antimicrobial Activity: Acetic acid hydrazide derivatives at the 3-position have yielded compounds with significant antimicrobial and antifungal activity.[7] Further modification of the hydrazide moiety can lead to analogs with improved potency and a broader spectrum of activity.

Table 1: SAR of 6-Phenylimidazo[2,1-b]thiazole Analogs as FLT3 Inhibitors

CompoundR1 (at C6-phenyl)R2 (at C3)MV4-11 IC50 (µM)FLT3 IC50 (µM)
Lead Compound -H-COOH> 10> 10
Analog 1 -H-CONH(CH2)3N(CH3)21.250.85
Analog 2 4-(ureido)-CONH(CH2)3N(CH3)20.050.04
Analog 3 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)-CONH(CH2)3N(CH3)20.0020.022

Data synthesized from multiple sources for illustrative purposes.

Table 2: SAR of 6-Phenylimidazo[2,1-b]thiazole Analogs as Antimicrobial Agents

CompoundR1 (at C6-phenyl)R2 (at C3)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Lead Compound -H-CH2COOH64128
Analog 4 -H-CH2CONHNH23264
Analog 5 4-Cl-CH2CONHNH21632
Analog 6 4-NO2-CH2CONHNH2816

Data synthesized from multiple sources for illustrative purposes.

Diagram 3: Key SAR Insights

SAR Insights cluster_core 6-Phenylimidazo[2,1-b]thiazole Core cluster_substituents Key Substitution Points core Imidazo[2,1-b]thiazole pos6 6-Phenyl Ring - Potency & Selectivity core->pos6 Influences pos3 3-Position - Pharmacokinetics & Potency core->pos3 Influences

Caption: Key positions for SAR studies on the scaffold.

Conclusion and Future Directions

The 6-phenylimidazo[2,1-b]thiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The detailed synthetic and biological evaluation protocols provided in this guide, along with the summarized SAR insights, offer a solid foundation for researchers in this field. Future efforts should focus on exploring novel substitutions at various positions of the core structure, leveraging computational modeling for rational design, and conducting in vivo studies to validate the therapeutic potential of promising analogs. A deeper understanding of the mechanism of action of these compounds will further accelerate their translation into clinical candidates.

References

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (URL: [Link])

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed. (URL: [Link])

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - MDPI. (URL: [Link])

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (URL: [Link])

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][3][9]THIADIAZOLE DERIVATIVES: A REVIEW - Heterocyclic Letters. (URL: [Link])

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties - YMER. (URL: [Link])

  • Biological activities of imidazo[2,1-b][1][3][9]thiadiazole derivatives: A review - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. (URL: [Link])

  • 3-(6-Phenylimidazo [2,1-b][1][3][9]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma - MDPI. (URL: [Link])

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (URL: [Link])

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (URL: [Link])

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (URL: [Link])

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop - Semantic Scholar. (URL: [Link])

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (URL: [Link])

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Application Notes and Protocols for the Development of Novel Antitubercular Agents from (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Therapies and the Promise of the Imidazo[2,1-b]thiazole Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1][2] The crisis is significantly exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, rendering current treatment regimens long, toxic, and increasingly ineffective.[3][4] This landscape underscores the urgent need for novel antitubercular agents that are not only potent against resistant strains but also possess favorable pharmacokinetic profiles to shorten treatment duration.[5][6]

The imidazo[2,1-b]thiazole scaffold has emerged as a promising starting point for the development of new anti-infective agents, demonstrating a broad spectrum of biological activities, including antitubercular, antibacterial, and antiviral properties.[7][8][9] Specifically, derivatives of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid have shown encouraging inhibitory activity against Mtb.[10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel antitubercular agents from this chemical scaffold. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for hit-to-lead optimization.

Part 1: Synthesis and Derivatization of the Core Scaffold

The foundational step in this drug discovery workflow is the synthesis of the core (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its subsequent derivatization to create a library of analogues for structure-activity relationship (SAR) studies. The general synthetic scheme is outlined below, followed by a detailed protocol for a representative reaction.

Synthetic Workflow Overview

The synthesis of the imidazo[2,1-b]thiazole core typically involves the reaction of a substituted 2-aminothiazole with an α-haloketone. The resulting bicyclic system can then be further modified at various positions to explore the chemical space and optimize for antitubercular activity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_core Core Synthesis cluster_derivatization Derivatization cluster_product Final Products 2-aminothiazole 2-aminothiazole Imidazo[2,1-b]thiazole_core Imidazo[2,1-b]thiazole Core Formation 2-aminothiazole->Imidazo[2,1-b]thiazole_core Hantzsch Thiazole Synthesis Principle alpha-haloketone alpha-haloketone alpha-haloketone->Imidazo[2,1-b]thiazole_core Acetic_acid_side_chain Introduction of Acetic Acid Moiety Imidazo[2,1-b]thiazole_core->Acetic_acid_side_chain Alkylation Amide_coupling Amide Coupling with Diverse Amines Acetic_acid_side_chain->Amide_coupling Activation (e.g., HATU, HOBt) Compound_Library Library of Novel Analogues Amide_coupling->Compound_Library

Caption: General synthetic workflow for the generation of a (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivative library.

Protocol: Synthesis of N-Aryl-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides

This protocol details the final amide coupling step, which is crucial for generating diversity in the compound library.

Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. By coupling the core acetic acid with a diverse range of amines, we can systematically probe the effects of different substituents on antitubercular activity and physicochemical properties.

Materials:

ReagentSupplierGrade
(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acidIn-house Synthesis>95% Purity
Substituted AnilinesCommercialReagent Grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCoupling Reagent Grade
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous
DMF (N,N-Dimethylformamide)CommercialAnhydrous

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the activated ester is crucial for efficient amide bond formation.

  • Amine Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Antitubercular Activity Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. This cascade begins with a primary screen for activity against a standard laboratory strain of Mtb, followed by secondary screens to determine potency, selectivity, and activity against resistant strains.

Screening_Cascade Compound_Library Synthesized Compound Library Primary_Screen Primary Screen: MIC against Mtb H37Rv Compound_Library->Primary_Screen Cytotoxicity_Assay Cytotoxicity Assay: (e.g., Vero, HepG2 cells) Compound_Library->Cytotoxicity_Assay Active_Hits Active & Non-toxic Hits Primary_Screen->Active_Hits Potency Filter (e.g., MIC < 10 µg/mL) Cytotoxicity_Assay->Active_Hits Selectivity Filter (SI > 10) Secondary_Screen Secondary Screen: - MIC against MDR/XDR strains - Intracellular Activity (Macrophage Model) Active_Hits->Secondary_Screen Lead_Candidates Lead Candidates Secondary_Screen->Lead_Candidates

Caption: A tiered in vitro screening cascade for the identification of lead antitubercular candidates.

Protocol: Primary Screen - Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

Rationale: The MABA is a widely used, rapid, and cost-effective colorimetric assay for determining the MIC of compounds against Mtb.[9][11] It relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active mycobacteria.[11] This provides a clear visual endpoint for assessing bacterial growth inhibition.

Materials:

ReagentDetails
M. tuberculosis H37RvATCC 27294
Middlebrook 7H9 BrothSupplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
Alamar Blue ReagentCommercial solution
96-well microplatesSterile, flat-bottom
Test Compounds & ControlsIsoniazid and Rifampicin as positive controls

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).[11] Adjust the culture to a turbidity equivalent to a 1.0 McFarland standard, then dilute 1:50 in 7H9 broth.

  • Compound Plating: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration range should typically span from 100 µg/mL to 0.09 µg/mL. Include wells for a drug-free growth control and a media-only sterility control.[11]

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[11]

  • Assay Development: Add 30 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.[11]

  • Reading and Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[11] A blue color indicates inhibition, while a pink color indicates bacterial growth.

Protocol: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay

Rationale: It is crucial to determine if the observed antitubercular activity is due to specific inhibition of the mycobacteria or general cytotoxicity. The LDH assay is a reliable method for assessing cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[12][13]

Materials:

Reagent/Cell LineDetails
Vero cells (or other relevant cell line)Mammalian kidney epithelial cells
DMEM (Dulbecco's Modified Eagle Medium)Supplemented with 10% FBS and antibiotics
LDH Cytotoxicity Assay KitCommercial kit
Test CompoundsSame concentrations as in MIC assay

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compounds used in the MIC assay. Include wells for vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • LDH Measurement: Following the manufacturer's protocol for the LDH assay kit, transfer the cell culture supernatant to a new plate and add the reaction mixture.

  • Reading and Calculation: Measure the absorbance at the recommended wavelength (typically 490 nm). Calculate the percentage of cytotoxicity relative to the positive control. The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the MIC. A higher SI value indicates greater selectivity for the mycobacteria.

Part 3: In Vivo Efficacy Assessment

Promising lead candidates identified from in vitro screening must be evaluated in an animal model of tuberculosis to assess their in vivo efficacy. The murine model is the most commonly used for this purpose.[14][15]

Protocol: Murine Model of Tuberculosis Infection

Rationale: The mouse model, while not perfectly replicating human TB, is a well-established and predictive model for assessing the efficacy of new antitubercular drugs.[15] It allows for the evaluation of a compound's ability to reduce the bacterial load in key organs like the lungs and spleen.

Materials:

ItemDetails
MiceBALB/c or C57BL/6 mice, 6-8 weeks old
M. tuberculosisVirulent strain (e.g., Erdman or H37Rv)
Inhalation Exposure SystemFor aerosol infection
Test CompoundFormulated for oral or parenteral administration

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis using a calibrated inhalation exposure system to deliver approximately 50-100 colony-forming units (CFU) to the lungs.[15]

  • Treatment: Begin treatment with the test compound (and appropriate controls, such as isoniazid or vehicle) at a pre-determined time post-infection (e.g., 2-4 weeks). Administer the compound daily for a specified duration (e.g., 4 weeks).

  • Efficacy Evaluation: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.

  • Data Analysis: Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Alternative In Vivo Imaging: For a more rapid assessment of drug efficacy, fluorescent reporter strains of Mtb can be used in conjunction with in vivo imaging systems.[16][17][18] This can reduce the time required to obtain efficacy data compared to traditional CFU enumeration.[16][17]

Part 4: Physicochemical and ADME Profiling

In parallel with efficacy studies, it is essential to evaluate the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to assess their drug-likeness.

Key Physicochemical Properties

Rationale: Physicochemical properties such as solubility, lipophilicity, and pKa are critical determinants of a compound's ADME profile and overall developability.[19][][21] Computational tools can be used for early prediction, followed by experimental validation.[19][22][23]

PropertyImportance in Drug Discovery
Aqueous Solubility Crucial for absorption and formulation. Poor solubility can lead to low bioavailability.[19]
Lipophilicity (LogP/LogD) Influences absorption, distribution, metabolism, and excretion (ADME).[19] A balance is required for optimal drug-like properties.
pKa Determines the ionization state of a compound at physiological pH, which affects its solubility, permeability, and target binding.[19]
Molecular Weight Generally, lower molecular weight compounds have better absorption and diffusion properties.[]

Computational prediction of these properties can be performed using various software packages to guide the selection of compounds for synthesis and further testing.[19][][22][23]

Conclusion

The development of novel antitubercular agents from the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid scaffold is a promising avenue for addressing the global health challenge of tuberculosis. The systematic application of the synthesis, in vitro screening, in vivo efficacy, and physicochemical profiling protocols detailed in this guide provides a robust framework for the identification and optimization of new lead candidates. By adhering to these self-validating and scientifically-grounded methodologies, researchers can enhance the probability of success in the arduous but critical endeavor of TB drug discovery.

References

  • Key challenges in TB drug discovery: A perspective. (2024). Bioorganic & Medicinal Chemistry Letters, 109, 129846.
  • Challenges in the development of drugs for the treatment of tuberculosis. (n.d.). The Brazilian Journal of Infectious Diseases.
  • Tuberculosis Drug Discovery: Challenges and New Horizons. (2022). Journal of Medicinal Chemistry, 65(11), 7489–7531.
  • Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. (2024). Drug Discovery Today.
  • In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. (2020). Expert Opinion on Drug Discovery, 15(3), 349–358.
  • Tuberculosis Drug Discovery: Challenges and New Horizons. (2022). PubMed.
  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio.
  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012). Journal of Antimicrobial Chemotherapy, 67(8), 1948–1955.
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  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (2012). Antimicrobial Agents and Chemotherapy, 56(7), 3568–3574.
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  • Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. (2025).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and obtain a high-purity final product.

Overview of the Synthetic Pathway

The synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is typically achieved through a multi-step process. A common and effective route involves the initial Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, followed by cyclization with an α-haloketone and subsequent hydrolysis.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Ethyl 2-(2-aminothiazol-4-yl)acetate C Intermediate Ester A->C Reflux in Acetone B 2-Bromoacetophenone B->C D (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid C->D NaOH Hydrolysis, then Acidification

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Q: I am consistently obtaining a low yield (<50%) of my final product. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Incomplete Cyclization: The reaction between ethyl 2-(2-aminothiazol-4-yl)acetate and 2-bromoacetophenone to form the imidazo[2,1-b]thiazole ring system may not be going to completion.

    • Solution:

      • Reaction Time and Temperature: A typical procedure involves refluxing in acetone for 8 hours[1]. Consider extending the reflux time to 12-16 hours and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Solvent Choice: While acetone is commonly used, other polar aprotic solvents like acetonitrile or DMF could be explored to improve solubility and reaction rates.

      • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Hantzsch-type reactions[2]. If available, a trial using a microwave reactor at elevated temperatures (e.g., 90°C) for a shorter duration (e.g., 30 minutes) could be beneficial[2].

  • Incomplete Hydrolysis: The final step of hydrolyzing the ethyl ester to the carboxylic acid might be inefficient.

    • Solution:

      • Base Concentration and Equivalents: Ensure you are using a sufficient excess of sodium hydroxide (e.g., 1.5 M solution) to drive the hydrolysis to completion.

      • Reaction Conditions: Refluxing the ester with aqueous NaOH for at least 30 minutes is a good starting point[1]. If TLC analysis shows residual starting material, extend the reflux time.

  • Side Reactions: The Hantzsch synthesis can sometimes lead to the formation of isomeric byproducts, particularly under acidic conditions, which can affect the regioselectivity of the cyclization[3].

    • Solution:

      • pH Control: The cyclization step is typically performed under neutral or slightly basic conditions to favor the desired isomer. The procedure of basifying with ammonium hydroxide after the initial reaction helps in this regard[1].

  • Product Loss During Workup and Purification: The final product might be lost during extraction or recrystallization.

    • Solution:

      • Acidification pH: When acidifying the reaction mixture to precipitate the carboxylic acid, carefully adjust the pH to 3-4 using 2M HCl[1]. A pH that is too low or too high can affect the precipitation efficiency.

      • Recrystallization Solvent: If recrystallization is necessary, carefully choose a solvent system that provides good recovery. Ethanol-water mixtures are often effective.

Comparative Yields under Different Conditions:

MethodSolventHeatingTimeTypical YieldReference
ConventionalAcetoneReflux8 h79%[1]
MicrowaveMethanol90 °C30 minup to 95%[2]
Problem 2: Difficulty in Purifying the Final Product

Q: My final product appears impure by NMR and I am struggling with purification. What are the common impurities and how can I remove them?

A: Impurities can arise from unreacted starting materials, side products, or degradation.

Potential Impurities & Purification Strategies:

  • Unreacted 2-Bromoacetophenone: This is a common impurity if the initial cyclization is incomplete.

    • Removal: 2-Bromoacetophenone is less polar than the desired product. It can often be removed by washing the crude product with a non-polar solvent like hexane or diethyl ether before further purification.

  • Unreacted Ethyl 2-(2-aminothiazol-4-yl)acetate: If this starting material remains, it can be challenging to remove.

    • Removal: A careful recrystallization is often the best approach. Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be effective for the intermediate ester before hydrolysis.

  • Isomeric Byproducts: As mentioned, alternative cyclization pathways can lead to isomeric impurities[3].

    • Removal: These can be very difficult to separate due to similar polarities. Optimizing the reaction conditions to favor the desired isomer is the best strategy. If isomers are present, preparative HPLC might be necessary.

Recommended Purification Protocol:

  • After acidification and filtration of the crude product, wash the solid thoroughly with deionized water to remove inorganic salts.

  • Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key cyclization step?

A1: The formation of the imidazo[2,1-b]thiazole ring system follows the principles of the Hantzsch thiazole synthesis. The reaction proceeds through the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole ring onto the electrophilic carbon of the α-haloketone (2-bromoacetophenone). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused ring system.

Hantzsch_Mechanism cluster_0 Nucleophilic Attack cluster_1 Cyclization & Dehydration A 2-Aminothiazole Derivative C Intermediate Adduct A->C B α-Haloketone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Imidazo[2,1-b]thiazole Core D->E Dehydration

Caption: Simplified mechanism of the Hantzsch-type cyclization.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling:

  • 2-Bromoacetophenone: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Solvents: Acetone and other organic solvents are flammable. Ensure there are no ignition sources nearby when in use.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This is essential for structural confirmation. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the protons on the imidazo[2,1-b]thiazole core[1].

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is 221-223 °C[1].

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

Q4: Can I use a different α-haloketone to synthesize derivatives?

A4: Yes, this synthetic route is amenable to the use of various substituted 2-bromoacetophenones to generate a library of 6-aryl-substituted imidazo[2,1-b]thiazol-3-yl)acetic acids. The reaction conditions may need slight optimization depending on the electronic nature of the substituents on the phenyl ring.

Experimental Protocols

Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid[1]

  • Step 1: Synthesis of Ethyl 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetate

    • Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate (20 mmol) in acetone (50 mL).

    • Add 2-bromoacetophenone (20 mmol, 1 eq.).

    • Reflux the mixture for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the solution to approximately 20 mL.

    • Cautiously basify the resulting solution with 15% ammonium hydroxide to a pH of 8-9.

    • Extract the product into dichloromethane (CH₂Cl₂).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Step 2: Hydrolysis to (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

    • Dissolve the crude ester in a mixture of ethanol and 1.5 M sodium hydroxide solution.

    • Reflux the mixture for 30 minutes.

    • Monitor the hydrolysis by TLC.

    • After cooling to room temperature, acidify the mixture to a pH of 3-4 with 2M hydrochloric acid.

    • A white solid precipitate should form.

    • Collect the solid by filtration, wash with deionized water, and dry to afford the final product.

References

  • Alqasoumi, S. I., et al. (2009). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. PubMed, 22(1), 79-85. [Link]

  • Chimenti, F., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 5025-5028. [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Organic Chemistry Portal. (2020). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Toth, G., et al. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1071-1074. [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • MDPI. (2020). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

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Overcoming solubility issues of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Guide ID: PITA-SOL-2026 Version: 1.0 Last Updated: January 17, 2026

Introduction: Navigating the Solubility Challenges of a Promising Heterocycle

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA) is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug discovery for their diverse biological activities.[1][2][3][4][5][6] A common and critical hurdle encountered by researchers is the compound's inherently low solubility in neutral aqueous solutions. This guide provides a comprehensive, question-driven framework for understanding and systematically overcoming these solubility issues. As Senior Application Scientists, we present not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Compound Profile at a Glance

Before troubleshooting, a clear understanding of the molecule's fundamental properties is essential.

PropertyValueSource
Chemical Name (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid[7][8]
CAS Number 68347-91-1[7]
Molecular Formula C₁₃H₁₀N₂O₂S[7][9]
Molecular Weight 258.30 g/mol [7]
Structure A fused imidazo[2,1-b]thiazole core with a phenyl group at position 6 and an acetic acid moiety at position 3.[7][10]
Key Functional Group Carboxylic Acid (-COOH)[7]
Estimated pKa ~3.5 - 4.5This is an estimated range typical for aryl-substituted acetic acids. The exact pKa should be determined experimentally.[11]

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid so poorly soluble in neutral water (e.g., PBS pH 7.4)?

Answer: The low aqueous solubility of PITA is a direct consequence of its molecular structure. It possesses a large, rigid, and hydrophobic core consisting of the fused phenylimidazo-thiazole ring system.[12] In its protonated (uncharged) state, this hydrophobic character dominates, making it difficult for water molecules to form a stabilizing hydration shell around the molecule.

The key to its solubility behavior lies in the ionizable carboxylic acid group. At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), rendering the entire molecule neutral and poorly soluble. The solubility of ionic compounds containing basic anions increases as the pH of the solution is decreased.[13] Conversely, as the pH rises above the pKa, the group deprotonates to form the carboxylate anion (-COO⁻), a charged species that interacts much more favorably with polar water molecules, thereby increasing solubility.[14]

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) PITA_H R-COOH (Protonated Form) PITA_H_Sol Poorly Water-Soluble PITA_H->PITA_H_Sol PITA_Anion R-COO⁻ + H⁺ (Deprotonated Form) PITA_H->PITA_Anion Equilibrium PITA_Anion_Sol More Water-Soluble PITA_Anion->PITA_Anion_Sol

Caption: pH-Dependent Ionization of PITA.

Q2: How can I systematically use pH adjustment to find the optimal solubility for my compound?

Answer: Since PITA is an acidic compound, the most direct method to enhance its aqueous solubility is by increasing the pH to deprotonate the carboxylic acid, forming a soluble salt.[][16] This is a fundamental technique for ionizable compounds before exploring more complex formulations.[17][18]

The goal is to prepare a stock solution at a pH where the compound is fully ionized and soluble, which can then be diluted into your final assay buffer. Be mindful that the final pH of your experiment must be compatible with your biological system.

This protocol allows you to determine the minimum pH required to achieve your target concentration.

  • Preparation:

    • Prepare a set of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

    • Accurately weigh an excess amount of PITA into several vials (e.g., 5 mg into 1.5 mL microcentrifuge tubes).

  • Equilibration:

    • Add a fixed volume of each buffer to a corresponding vial (e.g., 1 mL).

    • Vortex each vial vigorously for 1 minute.

    • Place the vials on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation:

    • After 24 hours, visually inspect the vials for undissolved solid.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the pellet. If necessary, filter the supernatant through a 0.22 µm syringe filter compatible with your buffer.

  • Quantification:

    • Quantify the concentration of dissolved PITA in each supernatant sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry (if the compound has a suitable chromophore).

    • Prepare a standard curve of PITA in a solvent where it is freely soluble (e.g., DMSO or 0.1 M NaOH) to ensure accurate quantification.

  • Analysis:

    • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. The resulting curve will show a sharp increase in solubility as the pH surpasses the compound's pKa.

Q3: pH adjustment isn't sufficient or is incompatible with my assay. What are co-solvents and how should I use them?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous system to increase the solubility of poorly soluble compounds.[19] They work by reducing the overall polarity of the solvent, making it a more favorable environment for hydrophobic molecules like PITA.[20][21] This is a common and effective strategy when pH modification alone is not a viable option.

Co-solvents disrupt the highly ordered hydrogen-bonding network of water. This reduces the "squeezing out" effect (hydrophobic effect) that water exerts on non-polar solutes, thereby increasing their solubility.

Co-solventTypical Concentration Range (%)Key Considerations
Ethanol 1 - 20%Generally well-tolerated in many in vitro systems. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 1 - 40%Good solubilizer, often used in parenteral formulations. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 1 - 50%Excellent solubilizing capacity for many compounds. Low toxicity.
Dimethyl Sulfoxide (DMSO) 0.1 - 5%Powerful solvent, but can have direct biological effects and interfere with assays. Use at the lowest effective concentration.
Glycerin 1 - 30%Non-toxic, but can lead to highly viscous solutions.
  • Stock Preparation: Prepare a high-concentration stock solution of PITA in 100% of each co-solvent you wish to test (e.g., 20 mg/mL in DMSO, PEG 400, and Ethanol).

  • Titration: In separate vials, add your primary aqueous buffer (e.g., PBS, pH 7.4).

  • Incremental Addition: Add small, incremental volumes of the PITA stock solution to the buffer. Vortex well after each addition.

  • Observation: Observe the solution for any signs of precipitation (cloudiness, Tyndall effect). The point at which precipitation occurs is the limit of solubility for that specific co-solvent percentage.

  • Selection and Validation: Choose the co-solvent system that achieves your target concentration with the lowest percentage of organic solvent. Always run a vehicle control (buffer + co-solvent, no compound) in your final experiment to ensure the co-solvent itself does not affect the biological outcome.

Q4: I've tried pH and co-solvents, but I need higher concentrations or a completely organic-free solution. What's next?

Answer: When basic methods are insufficient, more advanced formulation strategies involving excipients are necessary. The two most common approaches for research applications are cyclodextrin complexation and surfactant-based micellar solubilization .

Caption: Decision Workflow for PITA Solubilization.

Q5: How do cyclodextrins work, and how can I determine if they are effective for PITA?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic central cavity.[22] They can encapsulate poorly water-soluble "guest" molecules, like the hydrophobic core of PITA, within their cavity, forming a "host-guest" inclusion complex.[][24] The exterior of this new complex is hydrophilic, leading to a significant increase in the apparent water solubility of the guest molecule.[25][26]

β-cyclodextrins and their chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are most commonly used in pharmaceuticals due to their improved solubility and safety profiles.[22]

Caption: PITA Encapsulation by a Cyclodextrin.

This experiment, based on the method described by Higuchi and Connors, determines the binding constant and solubilizing efficiency of a cyclodextrin.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD in your desired buffer).

  • Equilibration: Add an excess amount of PITA to each cyclodextrin solution. Ensure solid is visible.

  • Execution: Follow steps 2-4 from the "Generating a pH-Solubility Profile" protocol (equilibration, separation, and quantification).

  • Analysis: Plot the total concentration of dissolved PITA against the concentration of the cyclodextrin.

    • A-type Profile: A linear increase in solubility indicates the formation of a soluble 1:1 complex. This is the desired outcome.

    • B-type Profile: The solubility might increase initially and then plateau or decrease, suggesting the formation of an insoluble complex at higher cyclodextrin concentrations.

Q6: When should I consider using surfactants?

Answer: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[27] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap poorly soluble drugs like PITA, effectively solubilizing them in the aqueous medium.[28]

This method is particularly useful for creating high-concentration formulations but requires careful consideration of the surfactant's own potential for biological activity or interference. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[27][29]

Consider using surfactants when:

  • You require very high concentrations that cannot be achieved by other methods.

  • You are developing a formulation for in vivo administration where micellar systems are well-established.

  • You have validated that the chosen surfactant does not interfere with your downstream assay.

Q7: What is a solid dispersion and is it relevant for my lab-scale experiments?

Answer: Solid dispersion is a more advanced technique where the drug is dispersed in a hydrophilic solid carrier or matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[30][31] The process often involves dissolving both the drug and the carrier in a common solvent and then removing the solvent, or using a melting method. This can result in the drug being present in an amorphous (non-crystalline) state, which has a much higher apparent solubility and faster dissolution rate than its crystalline form.[17][30]

For most routine lab-scale in vitro experiments, creating a solid dispersion is overly complex. However, it is a powerful strategy in later-stage drug development, especially for oral dosage forms, to enhance bioavailability.[32] If you consistently face extreme solubility challenges that prevent any biological testing, exploring a simple solvent-evaporation solid dispersion could be a viable, albeit more involved, option.[31]

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

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  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. Available from: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: [Link]

  • Surfactants and their role in Pharmaceutical Product Development: An Overview. ResearchGate. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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  • The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC - PubMed Central. Available from: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation. PMC - NIH. Available from: [Link]

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  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). SciTech Connect - OSTI.GOV. Available from: [Link]

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  • pH Adjusting Database. CompoundingToday.com. Available from: [Link]

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  • General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. ResearchGate. Available from: [Link]

  • pH and solubility (video). Khan Academy. Available from: [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. Available from: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available from: [Link]

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. PubMed. Available from: [Link]

  • 6-Phenylimidazo[2,1-b]thiazole. PubChem. Available from: [Link]

  • 2-{6-phenylimidazo[2,1-b][][32]thiazol-3-yl}acetic acid. PubChem. Available from: [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available from: [Link]

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Technical Support Center: Stability of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and best practices for ensuring compound stability and achieving reproducible results in your cell culture experiments. The imidazo[2,1-b]thiazole scaffold is a core component of many biologically active molecules, making a thorough understanding of its handling and stability paramount for successful research.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I'm preparing to use (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid for the first time. What is its general stability in aqueous solutions like cell culture media?

A1: While specific, long-term stability data for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid in various cell culture media is not extensively published, the core imidazo[2,1-b]thiazole structure is generally stable.[4][5] However, the overall stability of any small molecule in a complex biological milieu like cell culture media can be influenced by several factors including pH, temperature, exposure to light, and interactions with media components.[6][7][8] We recommend performing a preliminary stability test under your specific experimental conditions.

Q2: My stock solution of the compound in DMSO is clear, but I see a precipitate when I add it to my cell culture medium. What is happening?

A2: This is a common issue related to compound solubility, not necessarily degradation.[9] The compound may be highly soluble in 100% DMSO but can crash out when diluted into an aqueous environment where its solubility is much lower. This "shock precipitation" can lead to a dramatic underestimation of the compound's potency. To mitigate this, consider a step-wise dilution: first, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium, vortex gently, and then add this to your final culture volume.[9] Warming the media to 37°C before adding the compound can also help.[9]

Q3: Are there any specific components in cell culture media that are known to degrade compounds like this?

A3: Yes, certain media components can promote compound degradation. For instance, components like cysteine can act as reducing agents, while metal ions such as iron can catalyze oxidative reactions.[6][10] Riboflavin, a common vitamin in media, is light-sensitive and its degradation products can be reactive.[7] If you suspect media-induced degradation, it is advisable to compare the compound's stability in a simple buffered saline solution (e.g., PBS) versus your complete, serum-supplemented medium.

Q4: How should I properly store my stock solutions of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid?

A4: For long-term storage, solid compound should be stored at -20°C or -80°C, protected from light and moisture. High-concentration stock solutions, typically in anhydrous DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[7]

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results are a frequent challenge when working with novel small molecules.[11] Before questioning the biological hypothesis, it is crucial to rule out issues related to compound integrity and concentration.

Issue 1: High Variability in IC50 Values Between Experiments

If you are observing significant scatter in your dose-response curves or a shifting IC50 value, the effective concentration of your compound may be changing.

Potential Cause Diagnostic Step Recommended Solution
Compound Degradation Analyze aliquots of your media containing the compound at t=0 and t=24/48h via HPLC. A decrease in the parent peak area over time indicates degradation.If degradation is confirmed, reduce the incubation time if possible. Prepare fresh compound dilutions for each experiment. Consider using a more stable, chemically defined medium if feasible.
Precipitation Visually inspect the wells of your culture plate under a microscope for precipitates after adding the compound. Check for turbidity in your diluted stocks.Implement a step-wise dilution protocol.[9] Determine the compound's kinetic solubility in your specific medium to ensure you are working below its solubility limit.
Adsorption to Plastics Prepare a solution of the compound in media in a microplate well without cells. Measure the concentration at t=0 and after 24h. A decrease suggests adsorption.Consider using low-binding microplates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate this issue.
Interaction with Serum Run your assay in parallel using media with different concentrations of Fetal Bovine Serum (FBS) (e.g., 10%, 5%, 2%, 0%). A significant change in potency may indicate binding to serum proteins.If serum binding is high, the free, active concentration of your compound is lower than the nominal concentration. This must be considered when interpreting results. Maintain a consistent serum percentage across all related experiments.
Diagram: Troubleshooting Workflow for Inconsistent Bioactivity

The following diagram outlines a logical workflow for diagnosing the root cause of inconsistent results in cell-based assays.

TroubleshootingWorkflow Start Inconsistent Assay Results (e.g., Variable IC50) Check_Solubility Step 1: Verify Solubility - Microscopic inspection for precipitate - Check kinetic solubility limit Start->Check_Solubility Check_Stability Step 2: Assess Chemical Stability - HPLC/LC-MS analysis of compound in media over time Check_Solubility->Check_Stability No Precipitate Solution_Solubility Solution: Optimize Dilution - Use step-wise dilution - Work below solubility limit Check_Solubility->Solution_Solubility Precipitate Observed Check_Adsorption Step 3: Evaluate Non-specific Binding - Measure concentration loss in cell-free plates Check_Stability->Check_Adsorption Compound Stable Solution_Stability Solution: Minimize Exposure - Reduce incubation time - Prepare fresh solutions Check_Stability->Solution_Stability Degradation Confirmed Solution_Adsorption Solution: Change Labware - Use low-binding plates Check_Adsorption->Solution_Adsorption Significant Loss End Re-evaluate Biological Assay Parameters Check_Adsorption->End No Significant Loss StabilityWorkflow cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing cluster_analysis 4. Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Media Spike into Media (10 µM) Prep_Stock->Prep_Media Prep_PBS Spike into PBS (10 µM) Prep_Stock->Prep_PBS T0 Collect T=0 Aliquots Prep_Media->T0 Prep_PBS->T0 Incubate Incubate at 37°C Tx Collect Aliquots at 2, 8, 24, 48h Incubate->Tx T0->Incubate Precipitate Protein Precipitation (add cold ACN) Tx->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant HPLC HPLC-UV Analysis Supernatant->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Caption: Workflow for assessing compound stability in cell culture media via HPLC.

References

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Cell Culture Media Impact on Drug Product Solution Stability. (2016). PubMed. Retrieved from [Link]

  • Cell culture media impact on drug product solution stability. (2016). ResearchGate. Retrieved from [Link]

  • Imidazo(2,1-b)thiazole. (n.d.). PubChem. Retrieved from [Link]

  • Maximizing Quality And Potency Of Cell Culture Media. (2022). Nucleus Biologics. Retrieved from [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2018). PubMed Central. Retrieved from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[6][10][12]hiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands. Retrieved from [Link]

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. Retrieved from [Link]

  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. (2022). ScienceIn Publishing. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUTION OF BIOLOGICAL ACTIVITY OF SOME SUBSTITUTED HETROCYCLIC COMPOUNDS AND THEIR METAL(II) C. (2025). Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Semantic Scholar. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. (2018). PubMed. Retrieved from [Link]

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. (2015). PubMed. Retrieved from [Link]

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives. (2025). PubMed. Retrieved from [Link]

  • Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b ]thiazole derivatives | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2020). PubMed. Retrieved from [Link]

  • General synthetic pathway of the imidazo[2,1‐b]thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2020). PubMed Central. Retrieved from [Link]

  • (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). ResearchGate. Retrieved from [Link]

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Technical Support Center: One-Pot Synthesis of Imidazo[2,1-b]thiazole Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the imidazo[2,1-b]thiazole scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage efficient one-pot methodologies for constructing this privileged heterocyclic system. The imidazo[2,1-b]thiazole core is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the nuances of these reactions. We will explore common challenges, troubleshoot experimental hurdles, and answer frequently asked questions to ensure your success in the lab.

Troubleshooting Guide: Navigating Common Experimental Challenges

One-pot syntheses, while elegant and efficient, can sometimes present unique challenges. Below are common issues encountered during the synthesis of imidazo[2,1-b]thiazoles, along with systematic approaches to diagnose and resolve them.

Question: My reaction yield is very low or I'm not seeing any product formation. What are the likely causes and how can I fix this?

Answer: Low to no product yield is a common frustration. A systematic diagnosis is key. Let's break down the potential culprits, starting with the most probable.

Troubleshooting Workflow for Low/No Product Yield

low_yield_troubleshooting start Low/No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK reagent_purity Purity of Starting Materials? (2-aminothiazole, aldehyde, isocyanide) reagents->reagent_purity reagent_stoich Accurate Stoichiometry? (Especially for MCRs) reagents->reagent_stoich monitoring 3. Review Reaction Monitoring conditions->monitoring Conditions OK temp Temperature Correct? (e.g., 100°C in toluene for GBBR) conditions->temp solvent_q Solvent Anhydrous? (If required) conditions->solvent_q atmosphere Inert Atmosphere? (If sensitive reagents are used) conditions->atmosphere workup 4. Check Work-up & Purification monitoring->workup Reaction OK tlc TLC shows no product spot? Or starting materials remain? monitoring->tlc extraction Product lost during extraction? (Check pH, solvent polarity) workup->extraction chromatography Incorrect column conditions? (Wrong mobile phase) workup->chromatography

Caption: Troubleshooting Decision Tree for Low Yields.

  • Reagent Integrity and Stoichiometry:

    • Purity of Starting Materials: Multi-component reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction (GBBR) are highly sensitive to the purity of the reactants.[2][3] Ensure your 2-aminothiazole, aldehyde (or α-haloketone), and isocyanide are of high purity. Isocyanides, in particular, can degrade upon storage and may need to be freshly prepared or purified.

    • Stoichiometry: In a one-pot reaction, the precise molar ratio of reactants is critical. An excess of one component can lead to side reactions. Use exact equimolar amounts unless a specific protocol advises otherwise.

  • Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and temperature is paramount. For the GBBR synthesis of imidazo[2,1-b]thiazoles, switching from methanol or acetonitrile to a higher-boiling solvent like toluene and increasing the temperature from 85°C to 100°C has been shown to dramatically improve yields and reduce reaction times.[2][6] If your reaction is sluggish, consider a higher temperature or a different solvent system. Some protocols also benefit from microwave irradiation, which can accelerate the reaction.[1]

    • Anhydrous Conditions: While some reactions are robust, many coupling reactions require anhydrous (dry) solvents to prevent hydrolysis of intermediates or starting materials.[2] Ensure your solvents are properly dried if the methodology is moisture-sensitive.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Actively monitor the reaction's progress using TLC. If you see starting materials being consumed but no product spot appearing, it could indicate decomposition or the formation of a highly polar intermediate that is not eluting. If starting materials remain unchanged, it points to an issue with reaction initiation (temperature too low, catalyst inactive, etc.).

  • Work-up and Purification:

    • Product Solubility: Imidazo[2,1-b]thiazole derivatives can have varying polarities. Your desired product might be partially soluble in the aqueous layer during an extraction, leading to loss. Consider back-extracting the aqueous layer with your organic solvent.

    • Purification: Column chromatography is a common purification method.[2] If you are losing your product during this step, ensure you are using the correct mobile phase (e.g., hexanes-ethyl acetate mixtures are frequently reported).[2] The product may also be adsorbing irreversibly to the silica gel if it is highly basic; in such cases, adding a small amount of triethylamine (~1%) to the eluent can help.

Question: My reaction is messy, with multiple side products that are difficult to separate from my desired compound. What's going wrong?

Answer: The formation of multiple side products in a one-pot synthesis often points to issues with reactivity, reaction sequence, or conditions that are too harsh.

  • Temperature Control: Excessive heat can lead to the decomposition of reactants or products and promote side reactions. If the literature protocol calls for reflux, ensure you are not overheating. Sometimes, running the reaction at a slightly lower temperature for a longer duration can improve selectivity.

  • Order of Addition: In some multi-component reactions, the order in which reactants are added can influence the outcome, even in a "one-pot" setup. If you are adding all components simultaneously, try a sequential addition approach. For instance, pre-mixing the 2-aminothiazole and the aldehyde component for a short period before adding the isocyanide might favor the desired reaction pathway.

  • Alternative Reaction Pathways: Consider the mechanism. In the reaction between a 2-aminothiazole and an α-haloketone, for example, the initial N-alkylation is followed by cyclization. If the cyclization is slow, the intermediate N-alkylated aminothiazole might undergo other reactions. The use of a non-nucleophilic base or a specific catalyst can sometimes direct the reaction more cleanly towards the desired product.

Question: I've successfully synthesized my imidazo[2,1-b]thiazole, but I'm struggling with purification. What are the best practices?

Answer: Purification is a critical step that can significantly impact your final yield and purity.

  • Crystallization: If your product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/ether) to find conditions that yield high-purity crystals.

  • Column Chromatography: This is the most common method for purifying these compounds.[2]

    • Choosing the Right Adsorbent: Silica gel is standard.[2] However, for very basic compounds, neutral or basic alumina might be a better choice to avoid decomposition or irreversible adsorption.

    • Optimizing the Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typical.[2] Start with a low polarity eluent and gradually increase the polarity to find the optimal separation conditions. As mentioned before, adding a small amount of triethylamine to the eluent can be beneficial for basic compounds.

  • Acid-Base Extraction: If your product has a basic nitrogen atom and the impurities do not, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract your product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a one-pot synthesis for imidazo[2,1-b]thiazoles?

One-pot syntheses, particularly multi-component reactions, offer significant advantages over traditional multi-step methods.[7] These include:

  • Efficiency: Combining multiple steps into a single operation saves time, reagents, and solvents.[7]

  • Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, which is a key principle of green chemistry.[2][3]

  • Simplicity: Work-up and purification are often simpler as there is no need to isolate intermediates.[1]

  • Diversity: These methods are often amenable to creating diverse libraries of compounds by simply varying the starting materials.[2][4]

Q2: Which one-pot method is best for my target molecule?

The choice of method depends on the desired substitution pattern on the imidazo[2,1-b]thiazole core.

  • Groebke-Blackburn-Bienaymé Reaction (GBBR): This is a powerful three-component reaction of a heteroaromatic amine (like 2-aminothiazole), an aldehyde, and an isocyanide. It is excellent for introducing diversity at three positions of the final molecule.[2][3][8]

  • Hantzsch-type Condensation: A classical and reliable two-component reaction between a 2-aminothiazole and an α-haloketone. This method is straightforward and effective for synthesizing 2,3-disubstituted imidazo[2,1-b]thiazoles.[9][10]

  • Microwave-Assisted Synthesis: Many one-pot procedures can be significantly accelerated using microwave irradiation, often leading to higher yields and cleaner reactions in a fraction of the time.[1]

Q3: How do I choose the right solvent for my one-pot reaction?

The ideal solvent should dissolve all reactants and be stable at the required reaction temperature. As demonstrated in the optimization of the GBBR, solvent choice can drastically affect the yield.[2][6]

SolventTypical Temperature (°C)Observed Yield (GBBR Example)Reference
Methanol8533%[2][6]
Acetonitrile8540%[2][6]
Toluene8568%[2][6]
Toluene 100 78% [2][6]

As the table shows, for this specific GBBR, the higher-boiling, less polar solvent toluene at an elevated temperature gave the best results. Always consult the literature for the specific reaction you are attempting, but don't be afraid to screen solvents if you are developing a new protocol.

Q4: Is a catalyst always necessary for these one-pot syntheses?

Not always. Many one-pot syntheses of imidazo[2,1-b]thiazoles, including the GBBR and Hantzsch-type reactions, can proceed efficiently under thermal conditions without a catalyst.[2][3][8] However, some variations may employ catalysts such as basic alumina or acids to facilitate specific steps.[9][11] Catalyst-free methods are often preferred as they simplify purification and reduce costs and environmental impact.

Detailed Experimental Protocol: One-Pot GBBR Synthesis

This protocol is a representative example based on the work of Gámez-Montaño and colleagues for the synthesis of 3-(5-(tert-butylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one.[2][6]

Reaction Workflow

gbbr_workflow start Start add_reagents 1. Add 3-formylchromone, 2-aminothiazole, and anhydrous toluene to flask start->add_reagents add_isocyanide 2. Add tert-butyl isocyanide add_reagents->add_isocyanide heat 3. Heat at 100°C for 30 minutes add_isocyanide->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to RT monitor->cool Reaction Complete concentrate 6. Concentrate in vacuo cool->concentrate purify 7. Purify by column chromatography (Hexanes:EtOAc) concentrate->purify end Final Product purify->end

Caption: Step-by-step workflow for the GBBR synthesis.

Materials:

  • 3-formylchromone (1.0 mmol, 174.16 mg)

  • 2-aminothiazole (1.0 mmol, 100.15 mg)

  • tert-butyl isocyanide (1.0 mmol, 113 µL)

  • Anhydrous toluene (1.0 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for work-up and column chromatography

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-formylchromone (1.0 mmol) and 2-aminothiazole (1.0 mmol).

  • Add anhydrous toluene (1.0 mL) to the flask and stir the mixture to dissolve the solids.

  • Using a syringe, add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain this temperature for 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:EtOAc as the mobile phase). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 7:3) to afford the pure product. The reported yield for this specific product is 78%.[2][6]

References

  • One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Calderón-Rangel, D., González Pérez, K. A., Corona Díaz, A., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Chemistry, 5(4), 2963-2970. [Link]

  • Calderón-Rangel, D., González Pérez, K. A., Corona Díaz, A., & Gámez-Montaño, R. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Chem. Proc., 14(1), 103. [Link]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. [Link]

  • Calderón-Rangel, D., González Pérez, K. A., Corona Diaz, A., & Gámez-Montaño, R. (2023). Synthesis one pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction under free catalyts. Sciforum. [Link]

  • Calderón-Rangel, D., González Pérez, K. A., Corona Díaz, A., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]

  • Karakuş, S., Küçükgüzel, Ş. G., & Küçükgüzel, İ. (2018). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Marmara Pharmaceutical Journal, 22(3), 389-403. [Link]

  • Synthetic access to imidazo[2,1-b]thiazoles. (2012). Semantic Scholar. [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Scientific Reports, 10(1), 79. [Link]

  • General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Khalafy, J., Ezzati, M., & Prager, R. H. (2018). An efficient synthesis of imidazo[2,1-b][1][3][4]thiadiazol-7-ium hydroxides by a one-pot, three-component reaction in water. Monatshefte für Chemie - Chemical Monthly, 149(2), 297-302. [Link]

  • Firoozpour, L., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Pharmaceutical and Biomedical Research. [Link]

  • Synthesis of Some Novel Fused Imidazo [2, 1-b][1][3] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. (n.d.). Semantic Scholar. [Link]

  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. [Link]

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Technical Support Center: Minimizing Off-Target Effects of 6-Phenylimidazo[2,1-b]thiazole Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenylimidazo[2,1-b]thiazole compounds. This guide is designed to provide expert advice and practical solutions for minimizing off-target effects in your cellular assays. By understanding the underlying principles and implementing robust experimental design, you can enhance the reliability and accuracy of your results.

The 6-phenylimidazo[2,1-b]thiazole scaffold is a versatile heterocyclic structure that has shown promise in a variety of therapeutic areas, including as anticancer and antimicrobial agents.[1][2][3] Many derivatives have been developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[4][5][6] However, like many small molecules, these compounds can exhibit off-target effects, leading to ambiguous data and potential misinterpretation of their biological activity.[7] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 6-phenylimidazo[2,1-b]thiazole compounds.

Q1: What are the most common off-target effects observed with 6-phenylimidazo[2,1-b]thiazole compounds?

A1: The most frequently observed off-target effects of 6-phenylimidazo[2,1-b]thiazole compounds are related to their action as kinase inhibitors. Due to the conserved nature of the ATP-binding pocket across the kinome, these compounds can inhibit multiple kinases beyond the intended target.[7] For example, derivatives designed to inhibit FLT3 kinase may also show activity against other kinases like VEGFR2.[4][8] Additionally, some derivatives have been shown to inhibit other enzymes like COX-2 or affect tubulin polymerization.[9][10] Unintended interactions can also lead to general cytotoxicity that is not related to the primary mechanism of action.[11]

Q2: How can I determine if my compound is causing off-target effects in my cellular assay?

A2: A multi-pronged approach is essential to identify off-target effects. Here are some key strategies:

  • Dose-Response Curve Analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve can indicate multiple, lower-affinity interactions.

  • Use of Control Compounds: Include a structurally related but inactive compound (negative control) and a well-characterized inhibitor of the target (positive control). This helps to distinguish specific from non-specific effects.

  • Phenotypic Comparison: Compare the cellular phenotype induced by your compound with that of a known, highly selective inhibitor of the same target or with the phenotype observed after genetic knockdown (e.g., siRNA or CRISPR) of the target.

  • Kinase Profiling: If you suspect off-target kinase activity, performing a broad kinase panel screen can identify unintended targets.[12]

  • Rescue Experiments: If the compound's effect is on-target, it should be reversible by overexpressing the wild-type target protein.

Q3: At what concentration should I test my 6-phenylimidazo[2,1-b]thiazole compound to minimize off-target effects?

A3: The optimal concentration range is critical. As a general rule, you should aim to use the lowest concentration that elicits the desired on-target effect. It is recommended to perform a dose-response experiment to determine the IC50 (or EC50) value for your compound's activity against the intended target.[12] Testing at concentrations significantly above the IC50 value (e.g., >10-fold) increases the likelihood of engaging lower-affinity off-target proteins.[7] For initial screening, a concentration of 10 µM is often used, but subsequent experiments should focus on a narrower range around the determined IC50.[6]

Q4: Can the cell type I'm using influence the off-target effects of my compound?

A4: Absolutely. The cellular context is a crucial factor. Different cell lines have varying expression levels of on- and off-target proteins.[7] A compound may show potent on-target activity in a cell line with high expression of the target kinase, while in another cell line with low target expression, off-target effects may dominate the observed phenotype. It is important to choose a cell line that is well-characterized and appropriate for your biological question.[13] When possible, use multiple cell lines to confirm that the observed effects are consistent and target-dependent.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered when using 6-phenylimidazo[2,1-b]thiazole compounds in cellular assays.

Issue 1: High Cytotoxicity Observed at Low Concentrations

Symptom: Significant cell death or growth inhibition is observed at concentrations where the on-target effect is expected to be minimal.

Possible Causes:

  • General Compound Toxicity: The compound may have inherent cytotoxic properties unrelated to its intended target.

  • Potent Off-Target Inhibition: The compound could be potently inhibiting an essential off-target protein.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or its off-target effects.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Perform Cytotoxicity Assay in a Target-Negative Cell Line A->B C Is Cytotoxicity Still High? B->C D Likely General Compound Toxicity C->D Yes E Likely On-Target or Potent Off-Target Toxicity C->E No F Perform Target Knockdown/Knockout E->F G Does Knockdown Phenocopy Compound Effect? F->G H Likely On-Target Toxicity G->H Yes I Likely Off-Target Toxicity G->I No J Consider Kinase Profiling or Other Off-Target Screening I->J

Caption: Troubleshooting workflow for high cytotoxicity.

Detailed Steps:

  • Assess General Toxicity: Test your compound in a cell line that does not express the intended target. If high cytotoxicity persists, it's likely due to a general toxic effect of the compound.

  • Validate with Genetic Approaches: Use siRNA or CRISPR to knock down or knock out the intended target. If the resulting phenotype mimics the effect of your compound, the cytotoxicity is more likely to be on-target.

  • Identify Off-Targets: If the toxicity is not explained by on-target activity, consider broader screening methods like kinase profiling to identify potential off-target interactions that could be responsible for the cytotoxic effects.

Issue 2: Inconsistent or Irreproducible Results Between Experiments

Symptom: The potency or phenotype observed with the compound varies significantly from one experiment to the next.

Possible Causes:

  • Cell Culture Conditions: Variations in cell passage number, confluence, or media composition can affect cellular responses.[13][14]

  • Compound Stability and Handling: The compound may be unstable in solution, or there may be inconsistencies in its preparation and storage.

  • Assay Variability: Technical variations in the assay itself, such as incubation times or reagent concentrations, can lead to inconsistent results.

Data Summary: Key Experimental Parameters to Control

ParameterRecommendationRationale
Cell Passage Number Use cells within a defined, low passage number range.High passage numbers can lead to genetic drift and altered phenotypes.[13]
Cell Confluency Seed cells at a consistent density and treat at a consistent confluency.Cell-cell contact can alter signaling pathways and drug sensitivity.[14]
Compound Stock Solution Prepare fresh stock solutions or store as single-use aliquots at -80°C.Avoid repeated freeze-thaw cycles that can degrade the compound.
DMSO Concentration Keep the final DMSO concentration consistent across all wells and below 0.5%.High concentrations of DMSO can have biological effects and cause solvent-induced stress.[15]
Incubation Time Use a precise and consistent incubation time for compound treatment.The duration of treatment can significantly impact the observed biological response.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Potency

Symptom: The compound shows high potency in an isolated enzyme (biochemical) assay but is significantly less potent in a cell-based assay.

Possible Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • High Intracellular ATP Concentration: For ATP-competitive kinase inhibitors, the high concentration of ATP in cells (millimolar range) can compete with the inhibitor, reducing its apparent potency compared to biochemical assays where ATP concentrations are often lower.[16]

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Experimental Protocol: Assessing Cellular Target Engagement

A key experiment to address this discrepancy is to directly measure the compound's ability to engage its target within the cell.

Western Blot-based Phosphorylation Assay:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of your 6-phenylimidazo[2,1-b]thiazole compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total amount of the target protein to normalize for protein loading.

    • Quantify the band intensities and plot the ratio of phosphorylated to total protein against the compound concentration to determine the cellular IC50 for target inhibition.

Signaling Pathway Diagram:

Compound 6-Phenylimidazo[2,1-b]thiazole Compound TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phospho-Substrate Substrate->PhosphoSubstrate DownstreamSignaling Downstream Signaling PhosphoSubstrate->DownstreamSignaling CellularResponse Cellular Response DownstreamSignaling->CellularResponse

Caption: General kinase inhibition pathway.

By implementing these troubleshooting guides and adhering to best practices in experimental design, you can significantly improve the quality and reliability of your data when working with 6-phenylimidazo[2,1-b]thiazole compounds.

References

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, H., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Parrino, B., et al. (2020). 3-(6-Phenylimidazo [2,1-b][4][15][17]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • Cascioferro, S., et al. (2020). 3-(6-Phenylimidazo [2,1-b][4][15][17]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. MDPI.

  • CymitQuimica. (n.d.). CAS 7008-63-1: 6-phenylimidazo[2,1-b][4][17]thiazole.

  • Gürsoy, E., & Ulusoy Güzeldemirci, N. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry.
  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Ulusoy, N., et al. (2000).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Marin Biologic Laboratories. (n.d.).
  • J., S., & S., A. K. (2022). Biological Applications of Imidazothiazole Scaffolds: A Current Review. JACS Directory.
  • Fassihi, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands.
  • Kutil, Z., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Wang, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?
  • Zhang, H., et al. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Bohrium. (2021). Evaluation of Imidazo[2,1-b]thiazole-Based Anticancer Agents in One Decade (2011-2020)
  • Abdel-Maksoud, M. S., et al. (2024).

Sources

Optimizing reaction conditions for the synthesis of imidazo[2,1-b]thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of imidazo[2,1-b]thiazole derivatives and offers practical solutions based on established chemical principles and literature precedents.

Low Reaction Yield

Question: My reaction to synthesize an imidazo[2,1-b]thiazole derivative is consistently giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis. For imidazo[2,1-b]thiazole synthesis, several factors can be at play. Let's break down the likely culprits and how to address them.

Causality and Solutions:

  • Suboptimal Reaction Temperature: The condensation reaction between a 2-aminothiazole and an α-haloketone is temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or products.

    • Troubleshooting: Systematically screen a range of temperatures. For conventional heating, start with refluxing in a suitable solvent like ethanol and incrementally increase the temperature if the reaction is slow, monitoring by Thin Layer Chromatography (TLC).[7] Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by allowing for rapid and uniform heating at higher temperatures.[1][2][8][9][10] A study on the Groebke–Blackburn–Bienaymé reaction showed that increasing the temperature from 85 °C to 100 °C in toluene improved the yield from 68% to 78% and reduced the reaction time.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing the reaction rate. A poor solvent choice can lead to low conversion.

    • Troubleshooting: Ethanol is a commonly used solvent for this reaction.[7] However, depending on the specific substrates, other solvents like methanol, acetonitrile, or toluene might be more effective.[2][11] For greener approaches, water or mixtures of ethanol and water have also been successfully employed.[12][13] Polyethylene glycol-400 (PEG-400) has been used as an efficient, biodegradable, and green reaction medium.[14]

  • Catalyst Inefficiency or Absence: While some syntheses proceed without a catalyst, others benefit significantly from the addition of a catalyst to enhance the reaction rate.

    • Troubleshooting: If you are not using a catalyst, consider adding one. Basic alumina has been shown to catalyze the reaction between 2-aminothiazole and α-bromoketones.[7] Other catalysts, such as silica-supported tungstosilisic acid, have been used in one-pot syntheses.[13] In some cases, catalyst-free conditions, particularly with microwave irradiation, can provide excellent yields.[8][10]

  • Purity of Starting Materials: Impurities in the 2-aminothiazole or α-haloketone can interfere with the reaction, leading to side products and lower yields of the desired product.

    • Troubleshooting: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. The stability of the α-haloketone is particularly important, as they can be lachrymatory and decompose over time.

Workflow for Optimizing Reaction Yield:

Yield_Optimization Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Screen_Solvent Screen Different Solvents Optimize_Temp->Screen_Solvent If still low Test_Catalyst Evaluate Catalyst (or Catalyst-Free) Screen_Solvent->Test_Catalyst If still low Monitor_TLC Monitor Progress by TLC Test_Catalyst->Monitor_TLC Workup Optimized Work-up & Purification Monitor_TLC->Workup

Caption: Decision workflow for troubleshooting low reaction yields.

Formation of Unexpected Side Products

Question: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge that can complicate purification and reduce the yield of your target imidazo[2,1-b]thiazole derivative. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Self-condensation of the α-haloketone: Under basic conditions or at high temperatures, α-haloketones can undergo self-condensation.

    • Mitigation: Add the α-haloketone slowly to the reaction mixture containing the 2-aminothiazole. Maintaining a slightly acidic or neutral pH, if the reaction allows, can also suppress this side reaction.

  • Formation of a di-substituted product: It's possible for the α-haloketone to react with both the endocyclic and exocyclic nitrogen atoms of the 2-aminothiazole, although this is less common for the formation of the fused ring system.

  • Decomposition of the product: The imidazo[2,1-b]thiazole ring system is generally stable, but prolonged reaction times at high temperatures or harsh acidic/basic conditions can lead to degradation.

    • Mitigation: Monitor the reaction progress closely using TLC. Once the starting materials are consumed, work up the reaction promptly. Avoid unnecessarily harsh work-up or purification conditions.

Purification Challenges

Question: I'm having difficulty purifying my imidazo[2,1-b]thiazole derivative. What are the recommended purification techniques?

Answer: Effective purification is crucial for obtaining a high-purity product for characterization and further applications. The choice of purification method depends on the physical properties of your compound and the nature of the impurities.

Recommended Purification Strategies:

  • Precipitation/Recrystallization: Many imidazo[2,1-b]thiazole derivatives are solids with poor solubility in water.[11] After neutralizing the reaction mixture, the product may precipitate out. This crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Column Chromatography: If recrystallization is ineffective or if you have closely related impurities, column chromatography is the method of choice.[15]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for many derivatives. The polarity can be adjusted based on the specific compound.

  • Acid-Base Extraction: If your product has a basic nitrogen that is not too sterically hindered, you can use acid-base extraction during the work-up to separate it from neutral or acidic impurities.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of imidazo[2,1-b]thiazole derivatives.

Q1: What is the general reaction mechanism for the synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones?

A1: The reaction is a variation of the Hantzsch thiazole synthesis.[11][16][17] It proceeds through an initial SN2 reaction where the exocyclic nitrogen of the 2-aminothiazole attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the endocyclic nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazo[2,1-b]thiazole ring system.

Hantzsch_Mechanism Reactants 2-Aminothiazole + α-Haloketone SN2 SN2 Attack Reactants->SN2 Intermediate Acyclic Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclized_Int Cyclized Intermediate Cyclization->Cyclized_Int Dehydration Dehydration Cyclized_Int->Dehydration Product Imidazo[2,1-b]thiazole Dehydration->Product

Caption: Simplified mechanism for imidazo[2,1-b]thiazole synthesis.

Q2: Are there alternative, more modern synthetic methods available?

A2: Yes, several modern synthetic strategies have been developed to improve efficiency and sustainability.

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions.[1][2][8][9][10]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction (GBBR) allow for the one-pot synthesis of complex imidazo[2,1-b]thiazoles from simple starting materials, offering high atom economy.[2]

  • Green Chemistry Approaches: The use of environmentally benign solvents like water or PEG-400, and catalyst-free conditions are gaining prominence.[8][10][12][13][14]

Q3: How do I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[2][15] Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Visualization can be done under UV light (254 nm or 365 nm).[2]

Q4: What are the key characterization techniques for the final product?

A4: The structure of the synthesized imidazo[2,1-b]thiazole derivatives should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR are essential for determining the chemical structure.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][15]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[15]

  • Elemental Analysis: To determine the elemental composition of the compound.[15]

Section 3: Experimental Protocols and Data

This section provides a general experimental protocol and a table summarizing typical reaction conditions.

General Experimental Protocol for Synthesis

This is a generalized procedure; specific amounts and conditions should be optimized for each unique substrate combination.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-aminothiazole derivative (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Addition of α-Haloketone: Add the α-haloketone (1.0-1.2 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC. For microwave-assisted synthesis, the reaction is performed in a sealed vessel in a microwave reactor.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Table of Optimized Reaction Conditions

The following table summarizes various reaction conditions reported in the literature for the synthesis of imidazo[2,1-b]thiazole derivatives.

Starting MaterialsCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aminothiazole, α-BromoketonesBasic AluminaEthanolReflux2-480-92[7]
3-Formylchromone, 2-Aminothiazole, IsocyanideCatalyst-freeToluene1000.574-78[2]
2-Aminobenzothiazole, 2-BromoacetophenoneCatalyst-free, MicrowaveWater1000.1798[10]
α-Haloketone, Thiourea, Substituted BenzaldehydesSilica supported tungstosilisic acid, UltrasonicEthanol/WaterRT1.5-282-90[13]

References

  • One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. (n.d.). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

  • Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. (2015). International Journal for Pharmaceutical Research Scholars (IJPRS). Retrieved January 17, 2026, from [Link]

  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. (2021). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. (2020). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

  • Green microwave assisted synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction. (n.d.). Universidad de Guanajuato. Retrieved January 17, 2026, from [Link]

  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • General reaction scheme for preparation of imidazo[2,1-b]thiazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. (2018). Brieflands. Retrieved January 17, 2026, from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2018). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Computational and experimental analysis of catalyst-free and expeditious synthesis of Benzo[2][12]imidazo[2,1-b]thiazole derivatives. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][1][12][18]thiadiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chemistry of Imidazo[2,1-b][1][12][18]thiadiazoles. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][12][18]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid analogs. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis and biological evaluation of this promising class of compounds. As specialists in medicinal chemistry and drug development, we understand that unexpected results, particularly low or no bioactivity, can be a significant roadblock. This resource, structured in a question-and-answer format, offers a systematic approach to identifying and resolving these challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a new analog of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, but it shows no activity in my primary screen. Where should I start troubleshooting?

A1: The lack of bioactivity in a newly synthesized compound can stem from several factors. A logical troubleshooting workflow begins with verifying the compound's identity and purity, followed by an assessment of the experimental conditions and, finally, a deeper investigation into the biological system. We recommend a stepwise approach:

  • Compound Verification: First, rigorously confirm the structure and purity of your synthesized analog.

  • Assay Integrity: Second, scrutinize your biological assay for any potential issues with reagents, protocol, or the model system itself.

  • Biological Factors: Finally, consider factors such as cellular uptake and target engagement.

This guide will walk you through each of these critical stages of troubleshooting.

Q2: What are the most common pitfalls in the synthesis of the imidazo[2,1-b]thiazole core that could lead to an inactive product?

A2: The synthesis of the imidazo[2,1-b]thiazole scaffold often involves the Hantzsch thiazole synthesis, which can be prone to side reactions. A primary concern is the formation of isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles, particularly when using N-monosubstituted thioureas.[1][2] These isomers can be difficult to separate and may be biologically inactive, thus reducing the effective concentration of your desired compound. The regioselectivity of the cyclization can be influenced by the reaction pH.[1][2]

Q3: How does the structure of my analog affect its potential bioactivity?

A3: The structure-activity relationship (SAR) for imidazo[2,1-b]thiazole derivatives is highly dependent on the biological target. For instance, in the context of COX-2 inhibition, the type and size of substituents on the imidazo[2,1-b]thiazole ring can significantly impact both the potency and selectivity of the inhibitory activity.[3] Similarly, for kinase inhibition, specific substitutions on the phenyl ring are often crucial for achieving high potency.[4] It is possible that your structural modifications, while synthetically novel, may not be favorable for binding to the intended biological target.

Troubleshooting Guides

Section 1: Compound-Related Issues

A primary reason for the apparent lack of bioactivity is that the compound being tested is not what it is presumed to be, or it is not sufficiently pure.

Q4: How can I definitively confirm the structure and purity of my synthesized analog?

A4: Comprehensive analytical characterization is non-negotiable. A combination of spectroscopic and chromatographic methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the core structure and the correct placement of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of your compound. An ideal purity for biological screening is >95%.

Table 1: Example Analytical Data for a Hypothetical (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Analog

Analytical TechniqueExpected ResultObserved ResultInterpretation
¹H NMRPeaks corresponding to aromatic, thiazole, imidazole, and acetic acid protons with correct integrations and splitting patterns.All expected peaks are present with correct chemical shifts and integrations.Structure is consistent with the desired product.
¹³C NMRCorrect number of signals for all unique carbon atoms in the molecule.All expected carbon signals are observed.Carbon framework is confirmed.
HRMS (m/z)Calculated [M+H]⁺Observed [M+H]⁺ within 5 ppmElemental composition is confirmed.
HPLCSingle major peak with >95% purity.A major peak at 96% purity and a minor peak at 4%.Compound is sufficiently pure for biological testing.

Q5: I've detected an isomeric impurity in my product. How can I remove it and prevent its formation in the future?

A5: As mentioned, the formation of 2-imino-2,3-dihydrothiazole isomers is a known side reaction in the Hantzsch synthesis.[1][2]

  • Purification: Careful column chromatography is typically required to separate these isomers. The choice of solvent system will be critical and may require some optimization.

  • Prevention: The formation of the desired 2-amino isomer is favored under neutral or slightly basic conditions.[1] Avoid strongly acidic conditions during the cyclization step, as this has been shown to favor the formation of the imino isomer.[2]

cluster_synthesis Hantzsch Thiazole Synthesis alpha-haloketone alpha-haloketone reaction Condensation & Cyclization alpha-haloketone->reaction thiourea thiourea thiourea->reaction product Desired 2-aminothiazole intermediate reaction->product Neutral/Basic pH side_product 2-imino-2,3-dihydrothiazole isomer reaction->side_product Acidic pH

Caption: Control of pH is crucial in Hantzsch synthesis.

Q6: My compound has poor solubility in aqueous buffers. Could this be the reason for its low bioactivity?

A6: Absolutely. Poor aqueous solubility is a very common reason for the lack of activity of small molecule inhibitors. If the compound precipitates out of solution, its effective concentration will be much lower than intended.

  • Solubility Assessment: Visually inspect your assay wells for any signs of precipitation. You can also measure the solubility of your compound using techniques like nephelometry.

  • Improving Solubility:

    • Co-solvents: Prepare a high-concentration stock solution in a biocompatible organic solvent like DMSO. Ensure the final concentration of the co-solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Formulation: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based carriers may be necessary.

Section 2: Assay-Related Issues

If you are confident in the identity, purity, and solubility of your compound, the next step is to troubleshoot the biological assay itself.

Q7: I'm performing an in vitro enzyme inhibition assay. What are the key parameters I should check?

A7: For enzyme inhibition assays, several factors can influence the outcome:

  • Enzyme and Substrate Concentrations: Ensure that the concentrations of both the enzyme and the substrate are optimal. The substrate concentration should ideally be at or below the Michaelis constant (Km) to sensitively detect competitive inhibitors.

  • Buffer Conditions: The pH, ionic strength, and presence of any necessary cofactors in the assay buffer must be optimal for the enzyme's activity.

  • Incubation Times: Pre-incubating the enzyme with your inhibitor before adding the substrate is often necessary to allow for binding to occur, especially for slow-binding inhibitors.

  • Controls: Always include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only) to ensure the assay is performing as expected.

cluster_assay Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer start->prepare_reagents pre_incubate Pre-incubate Enzyme with Inhibitor/Vehicle prepare_reagents->pre_incubate initiate_reaction Add Substrate to Initiate Reaction pre_incubate->initiate_reaction incubate Incubate for a Defined Time initiate_reaction->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction read_signal Read Signal (e.g., Absorbance, Fluorescence) stop_reaction->read_signal analyze_data Analyze Data and Calculate IC50 read_signal->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Q8: What are some common issues in cell-based assays that could lead to a lack of observed activity?

A8: Cell-based assays introduce a higher level of complexity. Here are some key points to consider:

  • Cell Health: Ensure that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).

  • Cell Seeding Density: The cell density should be optimized to ensure they are in the logarithmic growth phase during the experiment.

  • Incubation Time: The duration of compound treatment may need to be optimized. Some cellular responses take longer to manifest.

  • Assay Readout: The chosen readout should be sensitive and directly related to the biological question being asked.

Q9: My compound is a potential kinase inhibitor. Can you provide a general protocol for an in vitro kinase assay?

A9: Certainly. Here is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the kinase and substrate peptide to their final concentrations in the kinase assay buffer.

    • Prepare a serial dilution of your (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid analog in the kinase assay buffer.

  • Assay Procedure:

    • Add the serially diluted inhibitor or vehicle control to the wells of a microplate.

    • Add the kinase solution to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate peptide solution to all wells.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Section 3: Biological Factors - Target Engagement and Cellular Uptake

If your compound is pure and your assay is robust, the issue may lie in the interaction between your compound and the biological system.

Q10: How can I confirm that my compound is actually entering the cells and binding to its intended target?

A10: Directly measuring cellular uptake and target engagement is a critical step in troubleshooting.

  • Cellular Uptake: The ability of your compound to cross the cell membrane can be assessed using various techniques. One common method is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of compound in cell lysates after incubation.

  • Target Engagement: Several methods can be used to confirm that your compound is binding to its target protein within the cell. A powerful technique is the Cellular Thermal Shift Assay (CETSA) .[5][6][7][8][9] This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6][8]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with your compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody and a detection method such as Western blotting or ELISA.

  • Analysis: A shift in the melting curve of the target protein in the presence of your compound indicates target engagement.

cluster_cetsa CETSA Workflow treat_cells Treat Cells with Compound/Vehicle heat_cells Heat Cells at Various Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant detect_protein Detect Target Protein (e.g., Western Blot) collect_supernatant->detect_protein plot_curve Plot Melting Curve detect_protein->plot_curve

Caption: The basic workflow for a Cellular Thermal Shift Assay (CETSA).

By systematically working through these troubleshooting steps, you can identify the root cause of the low bioactivity of your (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid analogs and take the necessary corrective actions to advance your research.

References

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  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(8), 964-975.
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  • ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
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  • YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05).
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  • Benchchem. (n.d.). Troubleshooting Flt3-IN-11 insolubility issues.
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  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2869-2873.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Promega Corporation. (n.d.). FLT3 Kinase Assay.
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  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
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Sources

Technical Support Center: Enhancing the Selectivity of Imidazo[2,1-b]thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole-based kinase inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in enhancing the selectivity of this important class of compounds. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your inhibitors for potency and selectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the development of imidazo[2,1-b]thiazole kinase inhibitors.

Q1: My imidazo[2,1-b]thiazole inhibitor is potent against my primary target in a biochemical assay but shows significant off-target activity in a kinome scan. What is the best starting point for improving selectivity?

A1: This is a common and critical challenge. The high degree of conservation in the ATP-binding site across the human kinome means that many inhibitors, especially those based on heterocyclic scaffolds that mimic adenine, are inherently promiscuous.[1] The best starting point is a multi-pronged approach:

  • Structural Analysis: If a co-crystal structure of your inhibitor with its target is available, analyze the binding mode. Identify regions of the inhibitor that extend towards less-conserved areas of the ATP pocket. Modifications at these positions are less likely to affect binding to your primary target but may disrupt interactions with off-target kinases.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the imidazo[2,1-b]thiazole core. The C5 and C6 positions are often key for establishing selectivity. For instance, introducing bulky or specific hydrogen-bonding groups can create steric hindrance or favorable interactions with unique residues in the target kinase that are absent in off-targets.[2]

  • Assay Conditions: Ensure your primary assay's ATP concentration is at or near the physiological level (typically ~1 mM). Assays performed at low ATP concentrations can overestimate potency and may not accurately reflect cellular activity, potentially masking selectivity issues.

Q2: I'm observing a significant discrepancy between my inhibitor's potency in a biochemical assay (e.g., IC50) and its effectiveness in a cell-based assay (e.g., EC50). What could be the cause?

A2: This discrepancy is common and points to several potential factors beyond simple target inhibition.

  • Cell Permeability: The inhibitor may have poor physicochemical properties (e.g., high polarity, low LogP) that prevent it from efficiently crossing the cell membrane.

  • Target Engagement: The inhibitor may not be reaching or binding to its intended target within the complex cellular environment. It is crucial to confirm intracellular target engagement using an assay like NanoBRET™.[1][3]

  • Cellular ATP Concentration: The high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency (higher EC50) compared to biochemical assays that may use lower, often Kₘ-level, ATP concentrations.

  • Efflux Pumps and Metabolism: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, or it may be rapidly metabolized into an inactive form.

Q3: What are the most critical positions on the imidazo[2,1-b]thiazole scaffold to modify for improving selectivity?

A3: While the entire molecule contributes to the binding affinity and selectivity, SAR studies have highlighted several key positions on the imidazo[2,1-b]thiazole core:

  • C6-Position: Substituents at this position often project towards the solvent-exposed region of the ATP-binding site. This allows for the introduction of larger, more complex functional groups designed to interact with unique surface residues of the target kinase, thereby enhancing selectivity. For example, in a series of COX-2 inhibitors, a para-SO₂Me substituent on a phenyl ring at C6 was crucial for inserting into a secondary pocket specific to COX-2.[4]

  • C5-Position: Modifications at this position can influence interactions with the hinge region of the kinase. The type and size of substituents can dramatically affect both potency and selectivity. Studies on COX-2 inhibitors showed that varying the amine functionality at C5 significantly impacted the selectivity index.[2]

  • C2-Position: While often involved in core interactions, substitutions here can also fine-tune selectivity. For instance, in a series of focal adhesion kinase (FAK) inhibitors, moieties at the C2 position contributed to high inhibitory activity.[5]

Q4: When should I progress from a single-kinase biochemical assay to a broad kinome panel screen?

A4: It is most efficient to perform broad kinome screening at key decision-making stages. An effective strategy is a tiered approach:

  • Initial Hit Characterization: After identifying a hit from a primary screen, test it at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases. This provides a rapid, cost-effective snapshot of its selectivity profile.

  • Lead Optimization: For promising lead compounds with good on-target potency, perform a full IC50 determination against a panel of kinases. This is particularly important after making chemical modifications intended to improve selectivity, as it will quantify both on-target gains and off-target losses. This quantitative data is essential for building a robust SAR.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific experimental challenges and step-by-step protocols for key assays.

Guide 1: Addressing Poor Selectivity Identified in a Kinome Scan

You have a potent imidazo[2,1-b]thiazole inhibitor for Kinase A, but a kinome scan reveals it also strongly inhibits Kinase B and Kinase C.

G cluster_0 Step 1: Analysis & Hypothesis cluster_1 Step 2: Medicinal Chemistry & Synthesis cluster_2 Step 3: Iterative Screening cluster_3 Step 4: Validation A Problem: Potent but non-selective inhibitor (hits Kinases A, B, C) B Align ATP-binding sites of Kinases A, B, and C A->B C Identify non-conserved residues near inhibitor binding site B->C D Hypothesize modifications on imidazo[2,1-b]thiazole scaffold to exploit differences C->D E Synthesize focused library of analogues with modifications at C5, C6, etc. D->E F Screen library against primary target (Kinase A) E->F G Counter-screen potent hits against off-targets (Kinases B, C) F->G H Determine full IC50 values for promising candidates G->H I Confirm selectivity with a broad kinome panel H->I J Validate on-target activity in a cellular assay (e.g., NanoBRET™) I->J K Selective Inhibitor Identified J->K

Caption: Workflow for Selectivity Enhancement.

  • In-Silico Analysis (Causality): The first step is to understand why your compound hits the off-target kinases.

    • Action: Obtain or model the crystal structures of your primary target (Kinase A) and the main off-targets (Kinases B and C). Perform molecular docking of your inhibitor into all three active sites.

    • Rationale: This comparative docking will reveal differences in the binding pockets. Look for variations in key residues, such as the gatekeeper residue, or differences in the size and shape of the pocket. For example, a bulky gatekeeper residue in Kinase A but a small one in Kinase B presents a clear opportunity for selectivity enhancement by adding a bulky group to your inhibitor that will clash with the larger residue.[6]

    • Expected Outcome: A structural hypothesis explaining the polypharmacology and a rational design strategy for new, more selective analogues. For example, "A methoxy group at the C6-phenyl position appears to clash with the Leucine gatekeeper of Kinase B; replacing it with a smaller methyl group may abrogate this off-target activity."

  • Rational Synthesis of New Analogues:

    • Action: Based on your in-silico hypothesis, synthesize a small, focused library of new imidazo[2,1-b]thiazole derivatives. Focus on substitutions at positions that project into non-conserved regions of the ATP pocket (often C5 and C6).[7]

    • Rationale: This is a hypothesis-driven approach rather than random diversification. If you hypothesize that a hydrogen bond with a unique serine residue in Kinase A's active site is possible, add hydrogen bond donors/acceptors at the appropriate vector on your scaffold.

    • Expected Outcome: A set of new chemical entities designed to have an improved selectivity profile.

  • Iterative Screening and Counter-Screening:

    • Action: Screen the new analogues for potency against your primary target (Kinase A). Take the compounds that retain high potency and immediately counter-screen them against the problematic off-targets (Kinases B and C) at a single high concentration.

    • Rationale: This iterative cycle quickly eliminates compounds that have lost on-target activity or failed to lose off-target activity, saving resources.

    • Expected Outcome: Identification of one or more analogues with a superior selectivity ratio (IC50 Kinase B / IC50 Kinase A).

  • Confirming Selectivity in Cellular Context:

    • Action: For the most selective compound(s), move from biochemical assays to a cellular target engagement assay.

    • Rationale: A biochemical assay measures inhibition of an isolated enzyme, while a cellular assay confirms that the compound can enter the cell, engage the target in the presence of high ATP, and is not immediately ejected or metabolized. This provides a more physiologically relevant measure of selectivity.

    • Expected Outcome: A lead compound with confirmed on-target activity and a clean off-target profile in a cellular environment.

Guide 2: Protocol for Radiometric [γ-³³P]ATP Kinase Assay

This protocol describes a classic, robust method for directly measuring kinase activity and inhibition. It is considered a gold standard for its sensitivity and direct measurement of phosphate transfer.[8]

  • Purified kinase of interest

  • Peptide or protein substrate

  • 5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP stock (10 mM)

  • Test inhibitor (serial dilution in DMSO)

  • 75 mM Phosphoric Acid (Stop Solution)

  • P81 phosphocellulose paper

  • Scintillation fluid and vials

  • Scintillation counter

  • Prepare Reagents (on ice):

    • Kinase/Substrate Mix: Prepare a 2X concentrated mix of your kinase and substrate in 1X Kinase Reaction Buffer. The optimal concentration of each must be determined empirically in preliminary experiments.

    • ATP Mix: Prepare a 2X ATP mix. For a final assay concentration of 100 µM ATP, mix cold ATP, [γ-³³P]ATP, and buffer. The amount of "hot" ATP will depend on the desired signal window.

    • Inhibitor Plate: Prepare a serial dilution of your imidazo[2,1-b]thiazole inhibitor in a 96-well plate. Typically, a 4X final concentration is prepared in buffer containing a fixed percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of 4X inhibitor solution (or vehicle control) to the appropriate wells.

    • Add 10 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP mix to all wells. Final volume is 20 µL.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. This time should be within the linear range of the reaction, determined in a prior time-course experiment.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding 20 µL of 75 mM phosphoric acid to each well.

    • Spot 30 µL from each well onto a sheet of P81 phosphocellulose paper (pre-labeled with pencil). The paper binds the phosphorylated peptide/protein substrate.

    • Wash the P81 paper 3-4 times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Perform a final wash with acetone to dry the paper.

    • Cut out the individual spots, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the CPM of the "no enzyme" control from all other values.

    • Plot the % inhibition (relative to the DMSO vehicle control) against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Guide 3: Protocol for LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a homogeneous, fluorescence-based assay that is well-suited for high-throughput screening. It measures the inhibition of substrate phosphorylation via a time-resolved Förster resonance energy transfer (TR-FRET) signal.[9][10]

A terbium (Tb)-labeled antibody (donor) binds to a phosphorylated, fluorescein (Fl)-labeled substrate (acceptor). When the donor and acceptor are in close proximity, excitation of the Tb donor results in energy transfer to the Fl acceptor, which then emits light at a specific wavelength. Kinase activity leads to more phosphorylated substrate, increasing the FRET signal. An inhibitor blocks this process, reducing the FRET signal.

G cluster_0 No Kinase Activity (or 100% Inhibition) cluster_1 Kinase Activity (No Inhibition) A Kinase (Inactive) B ATP C Fl-Substrate E Low TR-FRET Signal D Tb-Antibody (unbound) F Kinase (Active) + ATP G Fl-Substrate-PO4 F->G Phosphorylation H Tb-Antibody G->H Binding I High TR-FRET Signal H->I Energy Transfer

Caption: Principle of the LanthaScreen™ TR-FRET Assay.

  • Prepare Reagents:

    • Kinase: Dilute the kinase to a 2X working concentration in 1X Kinase Reaction Buffer. The optimal concentration should be the EC80 value (the concentration giving 80% of the maximal signal), which must be determined in a preliminary kinase titration experiment.[4]

    • Substrate/ATP Mix: Prepare a 2X mix of the fluorescein-labeled substrate and ATP in 1X Kinase Reaction Buffer. ATP concentration should ideally be at the Kₘ value for the specific kinase.

    • Inhibitor Plate: Prepare a 4X serial dilution of your imidazo[2,1-b]thiazole inhibitor in the reaction buffer.

    • Detection Mix: Prepare a 2X mix of Tb-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 4X inhibitor or vehicle to the assay wells.

    • Add 2.5 µL of 2X kinase solution to all wells.

    • Add 5 µL of 2X Substrate/ATP mix to initiate the reaction. The total reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of 2X Detection Mix to stop the reaction. The final volume is 20 µL.

    • Incubate for 30-60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the Tb donor and 520 nm for the Fl acceptor).

    • Calculate the Emission Ratio (520 nm / 495 nm) for each well.

    • Plot the % inhibition (calculated from the emission ratios) against the log of inhibitor concentration and fit the curve to determine the IC50 value.

Guide 4: Protocol for NanoBRET™ Target Engagement Assay

This protocol describes a live-cell assay to quantify compound binding to a specific kinase target. It is essential for confirming that a compound engages its intended target in a physiological context.[1][11]

The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (energy acceptor). Binding of the tracer brings it into close proximity with NanoLuc®, generating a BRET signal. A test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.

  • Cell Preparation and Transfection (Day 1):

    • Seed HEK293 cells (or other suitable cell line) into 96-well plates.

    • Prepare a transfection complex containing the DNA plasmid encoding your Kinase-NanoLuc® fusion protein and a transfection reagent (e.g., FuGENE® HD).

    • Add the transfection complex to the cells and incubate for 18-24 hours to allow for protein expression.

  • Assay Procedure (Day 2):

    • Prepare a serial dilution of your imidazo[2,1-b]thiazole inhibitor in Opti-MEM® medium.

    • Prepare the NanoBRET™ Tracer at a 2X concentration in Opti-MEM®. The optimal tracer concentration must be predetermined.

    • Remove the culture medium from the cells.

    • Add the inhibitor dilutions and tracer to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.

  • Signal Detection and Analysis:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to the wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the inhibitor concentration and fit the curve to determine the IC50 value, which represents the intracellular target affinity.

Part 3: Data Presentation and Visualization

Table 1: Example Selectivity Profile of Imidazo[2,1-b]thiazole Analogues

This table illustrates how SAR data can be organized to track improvements in selectivity. Here, we aim to improve selectivity for Kinase A over Kinases B and C.

Compound IDR¹ Group (C6-Phenyl)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity (B/A)Selectivity (C/A)
Parent-01 -H1530552x3.7x
Analogue-02 4-Cl122509021x 7.5x
Analogue-03 4-OMe25286001.1x24x
Analogue-04 3-CF₃181,5002,20083x 122x
Analogue-05 4-SO₂Me8>10,000>10,000>1250x >1250x

Data is hypothetical for illustrative purposes.

Interpretation: The data shows a clear trend. The parent compound is poorly selective. Adding a simple chloro group (Analogue-02) improves selectivity against Kinase B. The methoxy group (Analogue-03) improves selectivity against Kinase C. The trifluoromethyl group (Analogue-04) significantly improves selectivity against both. Critically, the methylsulfonyl group (Analogue-05), designed to interact with a specific secondary pocket, achieves outstanding potency and selectivity.[4]

Signaling Pathway Diagrams

Understanding the signaling context of your target kinase is crucial for designing cell-based experiments and interpreting results.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: The canonical RAF-MEK-ERK signaling cascade.[12][13]

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K-AKT-mTOR signaling pathway.[6][14]

References

  • Claessens, J., et al. (2020). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. ResearchGate. Available at: [Link]

  • Jia, W., et al. (2020). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • Mascaux, C., et al. (2019). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]

  • Jang, S., et al. (2022). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. Available at: [Link]

  • Santarpia, L., et al. (2012). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Supp. Fig. 1. Available at: [Link]

  • Asati, V., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Available at: [Link]

  • Ece, A., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Application Note. Available at: [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • McCubrey, J.A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Amrutkar, V. S., et al. (2022). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. Available at: [Link]

  • Sehgal, D., et al. (2021). A schematic diagram of the structure EGFR. ResearchGate. Available at: [Link]

  • Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. Available at: [Link]

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Technical Support Center: Addressing Metabolic Instability of 6-Phenylimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-phenylimidazo[2,1-b]thiazole derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of metabolic instability encountered during in vivo studies. Our goal is to equip you with the foundational knowledge and practical tools to diagnose metabolic liabilities, interpret complex data, and strategically design next-generation compounds with improved pharmacokinetic profiles.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses high-level questions regarding the inherent metabolic characteristics of the imidazo[2,1-b]thiazole scaffold.

Q1: Why do many imidazo[2,1-b]thiazole derivatives exhibit high metabolic instability?

A: The imidazo[2,1-b]thiazole core, while being a versatile scaffold for various therapeutic targets, contains structural features prone to metabolic attack.[1] The primary cause of instability is oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[2] The fused heterocyclic system, particularly the sulfur atom in the thiazole ring and accessible positions on the phenyl and imidazo rings, are susceptible to enzymatic modification.

Q2: What are the primary metabolic pathways affecting this class of compounds?

A: The two dominant metabolic pathways are:

  • Phase I Oxidation: This is the most common route. CYP enzymes, such as those from the CYP1A, CYP2C, and CYP3A families, can catalyze hydroxylation on the phenyl ring or other accessible aromatic positions.[2][3]

  • S-Oxidation and Bioactivation: A significant concern for this scaffold is the P450-mediated oxidation of the thiazole sulfur atom.[4] This can form an electrophilic S-oxide metabolite, which is a reactive species. Such reactive metabolites can covalently bind to cellular nucleophiles like glutathione (GSH) or proteins, potentially leading to toxicity.[4][5]

Q3: What are the direct consequences of high metabolic instability for in vivo experiments?

A: High metabolic instability leads directly to rapid clearance of the compound from the body. This results in:

  • Poor Oral Bioavailability: If the compound is administered orally, it may be extensively metabolized in the gut wall and liver before it can reach systemic circulation (the "first-pass effect").[6]

  • Short Half-Life (t½): The compound is eliminated too quickly to maintain therapeutic concentrations.

  • High Inter-Individual Variability: Differences in CYP enzyme expression and activity between individuals can lead to inconsistent exposure and unpredictable responses.[7]

  • Potential for Toxicity: The formation of reactive metabolites can lead to off-target effects and idiosyncratic drug-induced liver injury (DILI).[5]

Q4: How can my team get a preliminary, cost-effective assessment of a compound's metabolic stability?

A: Before committing to expensive and time-consuming in vivo studies, several in vitro assays can provide a reliable forecast of metabolic stability.[8][9] The most common starting point is an in vitro metabolic stability assay using human liver microsomes (HLM) .[9] HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes.[9] By incubating your compound with HLMs and a necessary cofactor (NADPH), you can measure the rate of disappearance of the parent compound over time to calculate key parameters like intrinsic clearance.

Section 2: Troubleshooting Guide for In Vivo & In Vitro Experiments

This section is designed to help you diagnose and resolve specific issues encountered during your research.

Problem: Unexpectedly Low Oral Bioavailability and High Clearance
  • Observed Symptom: You administer your 6-phenylimidazo[2,1-b]thiazole derivative orally to a rodent model, but LC-MS/MS analysis of plasma samples shows very low or undetectable levels of the parent compound. Intravenous (IV) administration, however, shows initial exposure that rapidly declines.

  • Underlying Cause: This classic observation strongly suggests significant first-pass metabolism.[6] The compound is likely being rapidly metabolized by CYP enzymes in the liver immediately after absorption from the gut.

  • Troubleshooting Workflow:

A Start: Low In Vivo Exposure (Oral) B Perform In Vitro Metabolic Stability Assay (HLM) A->B C High Stability (t½ > 30 min) B->C Result? D Low Stability (t½ < 15 min) B->D Result? E Assess Permeability (e.g., PAMPA or Caco-2 Assay) C->E I Metabolism is the Primary Issue. Proceed to Metabolite ID and Structural Modification. D->I F Low Permeability E->F Result? G High Permeability E->G Result? H Issue is Absorption, not Metabolism. Consider Formulation Strategies. F->H G->I

Caption: Troubleshooting workflow for low oral bioavailability.

  • Confirm Metabolic Hotspots (Action): Conduct an in vitro metabolic stability assay using Human Liver Microsomes (HLM). (See Protocol 1).

  • Analyze the Data (Causality): If the compound is depleted rapidly (e.g., half-life < 15 minutes), this confirms that CYP-mediated metabolism is the primary cause of the poor in vivo outcome. If the compound is stable, the issue may be poor absorption or permeability, which can be investigated with a PAMPA or Caco-2 assay.[6]

  • Strategic Solution: For metabolically unstable compounds, the next steps are to identify the exact site of metabolism (metabolite identification) and then use that information to guide medicinal chemistry efforts to block that position (e.g., by introducing a fluorine atom). For compounds with poor permeability, formulation strategies like creating solid dispersions or using cyclodextrins can be explored.[6]

Problem: Formation of Potentially Reactive Metabolites
  • Observed Symptom: You observe signs of cytotoxicity in hepatocyte assays or evidence of covalent binding in subsequent studies. Alternatively, you may see unexpected adducts in your mass spectrometry data.

  • Underlying Cause: This is a red flag for bioactivation. As mentioned, the thiazole sulfur is a known site for P450-mediated S-oxidation, which generates a reactive S-oxide intermediate.[4] This electrophilic species can be "trapped" by cellular nucleophiles, most notably glutathione (GSH), forming a stable GSH-conjugate that can be detected.[4][5]

  • Troubleshooting Workflow:

cluster_0 Experimental Workflow A Incubate Compound with: 1. HLM + NADPH (Control) 2. HLM + NADPH + GSH B Quench Reaction & Prepare Samples A->B C Analyze by LC-MS/MS B->C D Compare Chromatograms C->D E Search for a peak at [M+H]+ of Parent + 305.07 Da D->E F GSH Adduct Detected. Bioactivation Confirmed. Modify thiazole ring. E->F If Found

Caption: Workflow for reactive metabolite trapping with GSH.

  • Perform Trapping Experiment (Action): Conduct a reactive metabolite trapping study by incubating your compound in HLMs with NADPH and an excess of glutathione (GSH). (See Protocol 2).

  • Analyze the Data (Causality): Use LC-MS/MS to look for a new metabolite peak with a mass corresponding to the parent compound plus the mass of GSH (specifically, an increase of 305.07 Da for the glutathionyl moiety, C₁₀H₁₃N₃O₆S).[4] The presence of this mass shift is strong evidence of reactive metabolite formation.

  • Strategic Solution: If bioactivation is confirmed, medicinal chemistry strategies must be employed. This could involve replacing the thiazole ring with a bioisostere that is less prone to S-oxidation, such as a 1,2,4-thiadiazole.[4]

Problem: Difficulty Identifying Metabolites with LC-MS/MS
  • Observed Symptom: You have confirmed metabolic turnover, but you are struggling to get clear mass spec data for the resulting metabolites. You may see many small, noisy peaks or peaks with ambiguous fragmentation patterns.

  • Underlying Cause: This is a common bioanalytical challenge.[10] Potential causes include low metabolite abundance, poor ionization efficiency, suppression of the signal by the biological matrix ("matrix effects"), or the formation of multiple, isomeric metabolites that are difficult to separate chromatographically.[10]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Standard protein precipitation is fast but can be "dirty." Try a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and reduce matrix effects.

    • Enhance MS Sensitivity: Switch to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This provides exact mass measurements, which greatly aids in assigning elemental formulas to unknown metabolite peaks.[8]

    • Vary Ionization Source: If you are using Electrospray Ionization (ESI), try Atmospheric Pressure Chemical Ionization (APCI). Some metabolites may ionize more efficiently with a different source.

    • Synthesize Standards: Based on predicted metabolic pathways (e.g., hydroxylation at the para-position of the phenyl ring), synthesize a small amount of the suspected metabolite. This authentic standard can be used to confirm its identity by matching retention time and fragmentation patterns.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your compound.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile with an appropriate internal standard (e.g., 100 ng/mL labetalol, tolbutamide)

  • 96-well plates, incubator, centrifuge

Methodology:

  • Prepare Master Mix: Prepare a master mix containing phosphate buffer and HLM. Pre-warm at 37°C for 10 minutes. The final HLM concentration in the incubation should be 0.5-1.0 mg/mL.

  • Initiate Reaction: In a 96-well plate, add the test compound to the master mix to achieve a final concentration of 1 µM. Immediately add pre-warmed NADPH regenerating solution to start the reaction. The final DMSO concentration should be ≤ 0.1%.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Monitor the disappearance of the parent compound's peak area relative to the internal standard over time.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. Calculate the half-life and intrinsic clearance using the following equations:

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)

Objective: To detect the formation of electrophilic reactive metabolites by trapping them with glutathione.

Materials:

  • All materials from Protocol 1

  • Glutathione (GSH), reduced form

Methodology:

  • Prepare Incubations: Prepare two sets of incubations as described in Protocol 1.

    • Set A (Control): HLM, buffer, test compound (10 µM), NADPH.

    • Set B (Trapping): HLM, buffer, test compound (10 µM), NADPH, and 5 mM GSH.

  • Incubation: Incubate both sets at 37°C for 60 minutes.

  • Sample Preparation: Quench and process the samples as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the supernatant from both sets.

  • Data Mining:

    • Carefully compare the chromatograms from Set A and Set B.

    • Specifically search for new peaks in the Set B sample that are absent in Set A.

    • Perform a targeted search for the expected mass of the GSH conjugate: [M+H]+ of parent + 305.07 .

    • If a candidate peak is found, perform MS/MS fragmentation. A characteristic neutral loss of 129 Da (pyroglutamic acid) from the GSH conjugate is a strong confirmation.[4]

Section 4: Data Interpretation & Strategic Next Steps
Interpreting Metabolic Stability Data

The data from your HLM assay can be categorized to guide your decision-making.

Parameter Value Range Interpretation & Next Steps
In Vitro t½ > 45 minHigh Stability: Metabolism is unlikely to be a major clearance pathway. Proceed with in vivo studies.
15 - 45 minModerate Stability: May be acceptable, but monitor in vivo clearance closely. Consider metabolite ID.
< 15 minLow Stability: High risk of rapid clearance in vivo. Prioritize metabolite ID and medicinal chemistry to improve stability.
CLint < 15 µL/min/mgLow Clearance: Compound is likely stable.
15 - 80 µL/min/mgIntermediate Clearance: Further investigation is warranted.
> 80 µL/min/mgHigh Clearance: Compound is metabolically labile.
Major Metabolic Pathways & Structural Modification Strategies

Based on the literature for imidazo[2,1-b]thiazoles and related heterocycles, the following pathways are most probable.[4][11][12]

Parent Parent Compound (6-phenylimidazo[2,1-b]thiazole) Metabolism Phase I Metabolism (CYP450s) Parent->Metabolism Hydroxylation Aromatic Hydroxylation (Stable Metabolite) Metabolism->Hydroxylation SOxidation Thiazole S-Oxidation (Reactive S-oxide) Metabolism->SOxidation GSH_Adduct GSH Adduct (Stable, Detectable) SOxidation->GSH_Adduct Trapped by GSH Glutathione (GSH)

Caption: Key metabolic pathways for imidazo[2,1-b]thiazoles.

  • To Block Aromatic Hydroxylation: If metabolite identification reveals hydroxylation on the 6-phenyl ring, introduce an electron-withdrawing group like fluorine (F) or a trifluoromethyl (CF₃) group at the site of metabolism. These groups are resistant to oxidative attack.

  • To Mitigate S-Oxidation: This is more challenging. The most effective strategy is often scaffold hopping or ring modification. Replacing the thiazole ring with a more stable bioisostere, such as a 1,3,4-oxadiazole or a 1,2,4-thiadiazole, can remove the site of bioactivation while potentially retaining pharmacological activity.[4]

By systematically applying these diagnostic and troubleshooting principles, you can overcome the challenges of metabolic instability and accelerate the development of robust 6-phenylimidazo[2,1-b]thiazole drug candidates.

References
  • Sharma, L., & Singh, S. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 5-16. Retrieved from [Link]

  • Crofts, F. G., et al. (1998). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. Carcinogenesis, 19(11), 1969-1973. Retrieved from [Link]

  • Fallahi, S., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Gommaa, M. S. (2012). Synthetic access to imidazo[2,1-b]thiazoles. Semantic Scholar. Retrieved from [Link]

  • Dalvie, D., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(8), 923-933. Retrieved from [Link]

  • Siddiqui, N., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry, 26(34), 6214-6245. Retrieved from [Link]

  • Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2743-2754. Retrieved from [Link]

  • Sharma, L., & Singh, S. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Retrieved from [Link]

  • Lin, G., & Li, W. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 9(9), 834-842. Retrieved from [Link]

  • Gu, Y., et al. (2005). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants. Carcinogenesis, 26(1), 101-107. Retrieved from [Link]

  • Manasa, K. L., et al. (2019). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Metabolites, 9(10), 211. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. MedChemComm, 6(3), 591-602. Retrieved from [Link]

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4554-4558. Retrieved from [Link]

  • Leoni, A., et al. (2017). Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. ResearchGate. Retrieved from [Link]

  • Andreani, A., et al. (1996). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 31(7-8), 583-587. Retrieved from [Link]

  • Al-kuraishy, H. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Kumar, S., et al. (2019). In vitro test methods for metabolite identification: A review. SciSpace. Retrieved from [Link]

  • Al-Rawi, J. M., et al. (2016). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate. Retrieved from [Link]

  • Preissner, S. C., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Phenylimidazo[2,1-b]thiazole. PubChem. Retrieved from [Link]

  • Degoter, M. A., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Medicinal Chemistry, 12(10), 1715-1728. Retrieved from [Link]

  • Dalvie, D. (2017). Proposed bioactivation pathways for imidazo[2,1-b]thiazole derivative 1. ResearchGate. Retrieved from [Link]

  • Baranwal, J., et al. (2025). Imidazo[2,1‐b]thiazoles with biological and medicinal activity. ResearchGate. Retrieved from [Link]

  • Martínez-Urbina, M. A., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Retrieved from [Link]

  • Abdulrahman, D. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 1-19. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Anticancer Potential: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Derivatives versus Sorafenib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a detailed comparative analysis of the anticancer activity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives against the established multi-kinase inhibitor, sorafenib. By examining their mechanisms of action, and presenting supporting in vitro data and experimental protocols, this document aims to equip researchers with the critical information needed to evaluate the potential of this imidazo[2,1-b]thiazole scaffold in future drug development endeavors.

Introduction to the Contenders

(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid emerges from the imidazo[2,1-b]thiazole class of heterocyclic compounds, a scaffold that has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide will focus on the anticancer potential of this core structure and its derivatives.

Sorafenib , marketed as Nexavar®, is a well-established oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of several key kinases implicated in tumor cell proliferation and angiogenesis, including RAF kinases (CRAF, BRAF, and mutant BRAF) and receptor tyrosine kinases such as VEGFRs and PDGFRs.

Comparative Anticancer Activity: In Vitro Evaluation

Direct comparative studies of the parent compound, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, against sorafenib are not extensively documented in publicly available literature. However, a significant study by Xu et al. (2012) provides a head-to-head comparison of a closely related derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide , with sorafenib, offering valuable insights into the potential of this chemical class.[1]

The study evaluated the cytotoxic effects of this derivative and sorafenib against two human cancer cell lines: MDA-MB-231 (breast cancer) and HepG2 (hepatocellular carcinoma), using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideMDA-MB-2311.4
SorafenibMDA-MB-2315.2
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamideHepG222.6
SorafenibHepG25.8

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of a (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivative and sorafenib against human cancer cell lines.[1]

These results are noteworthy, as the imidazo[2,1-b]thiazole derivative demonstrated significantly higher potency against the MDA-MB-231 breast cancer cell line compared to sorafenib.[1] While less effective against the HepG2 cell line, this highlights a potential for selective anticancer activity that warrants further investigation.

Unraveling the Mechanism of Action: A Tale of Two Kinase Inhibitors

Sorafenib: The Multi-Targeted Veteran

Sorafenib's anticancer effects are attributed to its ability to simultaneously block multiple signaling pathways crucial for tumor growth and survival. It primarily targets the RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in many cancers, by inhibiting RAF kinases. Concurrently, it impedes angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by inhibiting VEGFR and PDGFR.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS PDGFR PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Sorafenib's multi-targeted inhibition of key signaling pathways.
(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Derivatives: A New Class of Kinase Inhibitors

While the precise molecular targets of the parent compound are still under investigation, studies on various derivatives of the imidazo[2,1-b]thiazole scaffold suggest a similar kinase-inhibiting mechanism of action. Research has pointed towards the inhibition of RAF kinases and FMS-like tyrosine kinase 3 (FLT3) as potential mechanisms for their anticancer effects.[3][4][5] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of certain leukemias.

Imidazothiazole_Pathway cluster_membrane_2 Cell Membrane cluster_cytoplasm_2 Cytoplasm cluster_nucleus_2 Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 RAS2 RAS RAF2 RAF RAS2->RAF2 MEK2 MEK RAF2->MEK2 ERK2 ERK MEK2->ERK2 Proliferation2 Cell Proliferation Survival ERK2->Proliferation2 STAT5->Proliferation2 Imidazothiazole (6-Phenylimidazo[2,1-b]thiazol- 3-yl)acetic acid derivative Imidazothiazole->FLT3 Inhibits Imidazothiazole->RAF2 Inhibits Synthesis_Workflow reagent1 Ethyl 2-(2-aminothiazol-4-yl)acetate step1 Reflux in Acetone reagent1->step1 reagent2 2-Bromoacetophenone reagent2->step1 intermediate Intermediate Ester step1->intermediate step2 Basification (NH4OH) intermediate->step2 step3 Hydrolysis (NaOH) step2->step3 step4 Acidification (HCl) step3->step4 product (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid step4->product

Synthetic workflow for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Protocol:

  • Dissolve ethyl 2-(2-aminothiazol-4-yl)acetate and 2-bromoacetophenone in acetone.

  • Reflux the mixture for 8 hours.

  • Concentrate the resulting solution and basify with 15% ammonium hydroxide.

  • Extract the intermediate product with a suitable organic solvent.

  • Dissolve the crude product in a mixture of ethanol, water, and sodium hydroxide and reflux for 30 minutes.

  • Acidify the solution with hydrochloric acid to precipitate the final product, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

  • Wash and dry the solid precipitate.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds ((6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivatives and sorafenib) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Conclusion and Future Directions

The available evidence strongly suggests that the (6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid scaffold holds significant promise as a source of novel anticancer agents. Derivatives of this compound have demonstrated superior in vitro potency against certain cancer cell lines when compared to the established drug, sorafenib. The proposed mechanism of action, involving the inhibition of key oncogenic kinases such as RAF and FLT3, provides a solid rationale for their anticancer activity.

Future research should focus on a comprehensive evaluation of the parent compound, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, in a broader panel of cancer cell lines, with direct comparisons to sorafenib and other relevant kinase inhibitors. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways affected by this compound. Furthermore, in vivo studies using xenograft models will be crucial to assess the therapeutic efficacy and safety profile of this promising class of anticancer agents, paving the way for potential clinical development.

References

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5349-5354.
  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901.
  • Xu, Y., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
  • Oh, C. H., et al. (2021). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1712-1726.

Sources

A Comparative Analysis: Efficacy of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid Scaffolds Versus Fluconazole Against Resistant Fungi

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals in an Era of Resistance

The landscape of infectious diseases is continually shaped by the evolution of microbial resistance, a challenge profoundly impacting the management of fungal infections. For decades, fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy, prized for its oral bioavailability and broad-spectrum activity against many yeast species.[1][2] However, its extensive use has inevitably driven the selection and proliferation of resistant strains, particularly among Candida species and intrinsically resistant molds like Aspergillus fumigatus.[3][4][5][6] This escalating resistance, mediated by mechanisms such as target enzyme modification and drug efflux, creates a critical unmet need for new therapeutic agents.[1][7][8]

In this context, the scientific community is exploring novel heterocyclic compounds for their therapeutic potential. Among these, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11] This guide focuses on (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives as a representative of this promising class. While direct, head-to-head clinical data against fluconazole is nascent, this analysis synthesizes available preclinical data to provide a comparative perspective on its potential efficacy, particularly against fungi that have developed resistance to established azoles. We will delve into the mechanistic underpinnings of fluconazole action and resistance, present available efficacy data for the imidazo[2,1-b]thiazole scaffold, and provide a detailed, validated protocol for assessing antifungal susceptibility.

Mechanisms of Action and Fungal Resistance

A thorough understanding of a drug's mechanism is fundamental to interpreting its efficacy and anticipating resistance patterns. Here, we contrast the well-established pathway of fluconazole with the putative action of imidazo[2,1-b]thiazole derivatives.

Fluconazole: Inhibiting Ergosterol Synthesis

Fluconazole exerts its fungistatic effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14-α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][8][12]

  • Enzyme Inhibition: Fluconazole's triazole ring binds to the heme iron in the active site of lanosterol 14-α-demethylase.

  • Pathway Disruption: This binding inhibits the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[2]

  • Consequences: The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methylated sterols disrupt membrane integrity and fluidity. This increases cellular permeability and inhibits fungal growth and replication.[12]

Resistance to fluconazole is a multifactorial problem, with several key mechanisms identified:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for fluconazole while preserving its function with the natural substrate, lanosterol.[1][8]

  • Overexpression of Efflux Pumps: Fungal cells can actively pump fluconazole out, preventing it from reaching its intracellular target. This is primarily mediated by ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[7][8]

  • Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher doses of fluconazole to achieve an inhibitory effect.

cluster_Fungus Fungal Cell AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol ...biosynthesis pathway... Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Erg11->Ergosterol Fluconazole Fluconazole Fluconazole->Erg11 Inhibits Resistance Resistance Mechanisms Resistance->Fluconazole ERG11_mut ERG11 Mutation Resistance->ERG11_mut Target Modification Efflux Efflux Pump (CDR, MDR) Resistance->Efflux Drug Expulsion ERG11_mut->Erg11 Reduces Binding Efflux->Fluconazole Pumps Out

Fluconazole's mechanism of action and key resistance pathways.
(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid: A Putative Mechanism

The precise antifungal mechanism of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is not as extensively characterized as that of fluconazole. However, based on the known activities of the broader imidazo[2,1-b]thiazole class, a plausible mechanism involves the disruption of critical cellular processes.[9][11] The fused imidazole and thiazole rings create a structure with diverse biological potential. Research into various derivatives suggests multiple potential targets, including enzymes essential for cell wall synthesis, protein synthesis, or, similar to azoles, sterol biosynthesis. Given the structural elements, interference with metalloenzymes within the fungus is a strong possibility, though this requires empirical validation. Further investigation is necessary to elucidate the specific molecular targets and pathways affected by this compound class.

Comparative Efficacy: An Analysis of Preclinical Data

Direct comparative studies between (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and fluconazole against resistant fungi are limited in publicly accessible literature. However, we can synthesize data from studies on its derivatives to gauge the potential of this chemical scaffold and compare it to the known performance of fluconazole. The standard metric for in vitro antifungal efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[13]

Table 1: In Vitro Antifungal Activity of (6-Phenylimidazo[2,1-b]thiazole) Derivatives

This table summarizes reported MIC values for various derivatives of the core scaffold against several fungal strains. It is important to note that these are different molecules from the parent acetic acid compound, but their activity highlights the promise of the core structure.

Compound DerivativeFungal StrainReported MIC (µg/mL)Reference
N-benzylidene-(6-phenylimidazo[2,1-b]-thiazol-3-yl)-acetic acid hydrazideMicrosporum audounii3[14]
2-(4-Methylphenyl)-3-((6-phenylimidazo...)-acetamido)-4-thiazolidinoneTrichophyton mentagrophytes3[14]
2-(4-Chlorophenyl)-3-((6-phenylimidazo...)-acetamido)-4-thiazolidinoneTrichophyton mentagrophytes3[14]
Various HydrazidesTrichophyton rubrum6 - 25[14][15]
Various HydrazidesStaphylococcus aureus (Bacteria)0.24 - 25[15]

Note: Data is synthesized from multiple studies on derivatives. MIC values can vary based on specific substitutions on the core molecule and the testing methodology.

Table 2: Typical MIC Ranges for Fluconazole Against Susceptible and Resistant Fungi

This table provides established MIC ranges for fluconazole, illustrating the significant shift in concentration required to inhibit resistant strains.

Fungal SpeciesSusceptibility StatusTypical MIC Range (µg/mL)Reference
Candida albicansSusceptible (S)≤ 2[7]
Candida albicansResistant (R)≥ 8[7][16]
Candida glabrataOften Dose-Dependent or Resistant11-13% resistance rates[7]
Candida kruseiIntrinsically Resistant> 64[7]
Aspergillus fumigatusIntrinsically Resistant640[17][18]
Cryptococcus neoformansSusceptible (S)≤ 8[19]

Interpretation: The data on the imidazo[2,1-b]thiazole derivatives, particularly against dermatophytes like Trichophyton and Microsporum, shows MIC values in the low single digits (3-6 µg/mL).[14] This is a promising range, especially when considering that fluconazole-resistant Candida albicans is defined by an MIC of ≥8 µg/mL.[16] While this is not a direct comparison against the same organisms, it suggests that the imidazo[2,1-b]thiazole scaffold can yield compounds with potent antifungal activity. The key takeaway for drug development professionals is that this scaffold warrants further investigation, including the synthesis and testing of new derivatives directly against clinically relevant fluconazole-resistant isolates of Candida, Aspergillus, and Cryptococcus.

Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution

To ensure reproducible and comparable efficacy data, standardized testing methodologies are paramount. The following protocol describes the reference method for broth microdilution antifungal susceptibility testing of yeasts, as established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[20] This self-validating system is the gold standard for determining MIC values.

Causality Behind Key Experimental Choices:
  • Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium. Its defined composition ensures consistency across laboratories, and the MOPS buffer maintains a stable physiological pH (7.0), which is critical for both fungal growth and drug activity.

  • Inoculum Preparation: The inoculum is standardized to a specific concentration (0.5–2.5 x 10³ CFU/mL) using a spectrophotometer and a hemocytometer. This is the most critical step for reproducibility; a denser inoculum can falsely elevate MICs, while a sparse one can lower them.

  • Microtiter Plates: 96-well plates are used for serial dilutions, allowing for efficient testing of multiple drug concentrations and isolates simultaneously.

  • Incubation: Plates are incubated at 35°C. For Candida species, MICs are typically read after 24 hours, a period that allows for sufficient growth without autolysis.[13] For slower-growing yeasts like Cryptococcus, a 72-hour incubation is required.[13]

  • Endpoint Reading: For azoles like fluconazole, the MIC is defined as the lowest drug concentration that causes a prominent (≥50%) reduction in growth compared to the drug-free control well.[13] This is because azoles are often fungistatic, not fungicidal, and may not achieve complete growth inhibition.

Step-by-Step Methodology:
  • Drug Stock Preparation: Prepare a stock solution of the antifungal agent (e.g., fluconazole or the test compound) in a suitable solvent like DMSO. The final concentration of DMSO in the wells should not exceed 1%, as it can affect fungal growth.

  • Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of the antifungal agent in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability. b. Select several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a further dilution in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug, as well as to a drug-free growth control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or as appropriate for the organism).

  • Reading the MIC: a. Visually inspect the plate or use a microplate reader. b. The growth control well should show distinct turbidity. c. Determine the MIC as the lowest concentration of the antifungal agent that results in a significant inhibition of growth (≥50% for azoles) compared to the growth control.

cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Incubation & Analysis p1 Prepare Drug Stock (in DMSO) a1 Perform 2-fold Serial Dilutions of Drug in 96-well Plate p1->a1 p2 Prepare Fungal Culture (24h on Agar) a2 Standardize Fungal Inoculum (0.5 McFarland) p2->a2 a3 Inoculate Plate with Standardized Fungus a1->a3 a2->a3 b1 Incubate Plate (35°C, 24-48h) a3->b1 b2 Read Plate Visually or with Spectrophotometer b1->b2 b3 Determine MIC (≥50% Growth Inhibition) b2->b3

Workflow for CLSI Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

The rise of fluconazole resistance presents a formidable challenge in clinical mycology, necessitating the urgent development of new antifungal agents.[3] Fluconazole remains a vital tool, but its efficacy is compromised against an increasing number of clinically important fungi. The imidazo[2,1-b]thiazole scaffold, as represented by (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives, demonstrates significant promise in early-stage, preclinical evaluations. The potent in vitro activity of some derivatives against dermatophytes suggests that this chemical class is a fertile ground for discovering novel antifungals.[14]

However, this guide also highlights a critical data gap. To properly evaluate the potential of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid as a viable alternative to fluconazole, future research must focus on:

  • Direct Comparative Studies: Head-to-head in vitro testing of lead compounds against a large panel of fluconazole-susceptible and -resistant clinical isolates using standardized CLSI methods.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) to understand the potential for cross-resistance with existing antifungal classes.

  • In Vivo Efficacy Models: Assessing the performance of promising candidates in established murine models of systemic candidiasis or aspergillosis to evaluate their pharmacokinetic and pharmacodynamic properties.

  • Toxicity Profiling: Conducting comprehensive safety and toxicity studies to ensure a favorable therapeutic window.

For researchers and drug development professionals, the path forward is clear. While fluconazole provides a benchmark, the data suggests that exploring novel scaffolds like imidazo[2,1-b]thiazole is not just a scientific curiosity, but a clinical necessity.

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A Head-to-Head Comparison of Imidazo[2,1-b]thiazole Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7] The significant therapeutic potential of this heterocyclic system has spurred the development of various synthetic strategies. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to imidazo[2,1-b]thiazoles, offering insights into their mechanisms, practical advantages and limitations, and supporting experimental data to inform your selection of the optimal route for your research and development endeavors.

The Classic Approach: Reaction of 2-Aminothiazoles with α-Halocarbonyls

The reaction between a 2-aminothiazole and an α-halocarbonyl compound is one of the most established and widely employed methods for the synthesis of imidazo[2,1-b]thiazoles.[8][9] This method is valued for its reliability and the commercial availability of a diverse range of starting materials.

Mechanistic Insights

The reaction proceeds via a sequence of nucleophilic substitution followed by intramolecular cyclization. The exocyclic amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This initial SN2 reaction forms an intermediate N-(2-thiazolyl)-2-oxoalkylamine hydrohalide salt. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the endocyclic nitrogen of the thiazole ring onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[2,1-b]thiazole ring system.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiazole 2-Aminothiazole Intermediate_1 N-alkylation Intermediate 2-Aminothiazole->Intermediate_1 Nucleophilic Attack alpha-Haloketone α-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclization Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Imidazo_Thiazole Imidazo[2,1-b]thiazole Intermediate_2->Imidazo_Thiazole Dehydration

Caption: General mechanism of imidazo[2,1-b]thiazole synthesis.

Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole

This protocol is a representative example of the synthesis of an imidazo[2,1-b]thiazole derivative using the classical approach.

Materials:

  • 2-Aminothiazole (1.0 g, 10 mmol)

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Ethanol (50 mL)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • To a solution of 2-aminothiazole in ethanol, add 2-bromoacetophenone.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated hydrobromide salt of the product is filtered and washed with cold ethanol.

  • The salt is then suspended in water and neutralized with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The solid product is filtered, washed with water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure 6-phenylimidazo[2,1-b]thiazole.

Performance Analysis
ParameterPerformanceNotes
Yield Moderate to High (typically 60-90%)Yields can be influenced by the reactivity of the α-halocarbonyl and the reaction conditions.
Substrate Scope BroadA wide variety of substituted 2-aminothiazoles and α-haloketones are commercially available or readily synthesized.
Reaction Conditions Generally requires heating (reflux)Milder conditions can sometimes be achieved with more reactive substrates.
Simplicity HighThe procedure is straightforward and does not typically require specialized equipment.
Green Chemistry ModerateThe use of organic solvents and heating can be a drawback. However, some modifications, such as the use of catalysts like basic alumina, can improve the environmental footprint.[8]

The Rise of Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Approach

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example of an MCR that has been successfully applied to the one-pot synthesis of imidazo[2,1-b]thiazoles.[1][10] This approach is particularly attractive as a greener alternative to traditional stepwise syntheses.[1][10]

Mechanistic Insights

The GBBR for imidazo[2,1-b]thiazole synthesis is a three-component reaction involving a 2-aminoazole (such as 2-aminothiazole), an aldehyde, and an isocyanide. The reaction is typically catalyzed by an acid. The mechanism involves the initial formation of a Schiff base from the 2-aminothiazole and the aldehyde. The isocyanide then undergoes an α-addition to the Schiff base, followed by an intramolecular cyclization to furnish the final imidazo[2,1-b]thiazole product.

GBB_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiazole 2-Aminothiazole Schiff_Base Schiff Base 2-Aminothiazole->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Addition_Product α-Addition Product Isocyanide->Addition_Product Schiff_Base->Addition_Product Imidazo_Thiazole Imidazo[2,1-b]thiazole Addition_Product->Imidazo_Thiazole Intramolecular Cyclization

Caption: Simplified workflow of the GBBR for imidazo[2,1-b]thiazole synthesis.

Experimental Protocol: One-Pot Synthesis of a Substituted Imidazo[2,1-b]thiazole via GBBR

This protocol is based on a reported catalyst-free, one-pot synthesis.[1]

Materials:

  • 3-Formylchromone (1 mmol)

  • 2-Aminothiazole (1 mmol)

  • tert-Butyl isocyanide (1 mmol)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask, combine 3-formylchromone, 2-aminothiazole, and tert-butyl isocyanide in toluene.

  • Stir the reaction mixture at 100 °C for 30 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Performance Analysis
ParameterPerformanceNotes
Yield Moderate to Good (typically 74-78%)Yields are dependent on the specific substrates and reaction conditions.[1]
Substrate Scope GoodA variety of aldehydes and isocyanides can be used to generate a library of diverse imidazo[2,1-b]thiazole derivatives.
Reaction Conditions Elevated temperatures are often required.Optimization of solvent and temperature is crucial for achieving good yields.[1]
Simplicity HighThe one-pot nature of the reaction simplifies the experimental procedure.
Green Chemistry HighMCRs are inherently more atom-economical and can reduce waste compared to stepwise syntheses.

Accelerated Synthesis: The Role of Microwave and Ultrasound Irradiation

In the quest for more sustainable and efficient synthetic methodologies, the use of enabling technologies such as microwave (MW) and ultrasound irradiation has gained significant traction. These techniques can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions.

Mechanistic Rationale for Rate Acceleration

Microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture. Polar molecules, such as the reactants and intermediates in imidazo[2,1-b]thiazole synthesis, absorb microwave energy directly, leading to rapid temperature increases and enhanced reaction rates. Ultrasound irradiation, on the other hand, promotes reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and an increase in mass transfer.

Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazole Derivatives

This protocol exemplifies a green, microwave-assisted approach.[11]

Materials:

  • 1-(2-amino-4-methylthiazol-5-yl)ethanone (1 mmol)

  • α-Bromo aralkyl ketone (1 mmol)

  • Polyethylene glycol (PEG-400) (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine 1-(2-amino-4-methylthiazol-5-yl)ethanone and the α-bromo aralkyl ketone in PEG-400.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300 W for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The product can be further purified by recrystallization.

Performance Analysis
ParameterPerformanceNotes
Yield Good to Excellent (often >90%)Microwave and ultrasound assistance can significantly improve yields compared to conventional heating.
Reaction Time Drastically Reduced (minutes vs. hours)This is a major advantage for high-throughput synthesis and rapid library generation.
Substrate Scope BroadThese methods are generally applicable to a wide range of substrates.
Simplicity HighThe experimental setup is relatively simple, especially for microwave-assisted reactions.
Green Chemistry ExcellentThe reduction in reaction time and often the use of greener solvents like PEG-400 contribute to a more environmentally friendly process.[11]

Head-to-Head Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
2-Aminothiazole + α-Halocarbonyl Reliable, broad substrate scope, straightforward.[8][9]Often requires prolonged heating, use of organic solvents.Establishing a new project, scale-up, when starting materials are readily available.
Groebke-Blackburn-Bienaymé Reaction High atom economy, one-pot procedure, generates molecular diversity.[1][10]May require optimization of reaction conditions, some starting materials might be less accessible.Library synthesis, exploring structure-activity relationships, green chemistry initiatives.
Microwave/Ultrasound-Assisted Extremely fast, high yields, environmentally friendly.[11]Requires specialized equipment.High-throughput screening, rapid synthesis of analogs, process intensification.

Conclusion

The synthesis of the imidazo[2,1-b]thiazole core can be achieved through several effective routes, each with its own set of advantages and disadvantages. The classical reaction of 2-aminothiazoles with α-halocarbonyls remains a robust and reliable method. For researchers focused on efficiency, atom economy, and the rapid generation of diverse compound libraries, multicomponent reactions like the GBBR offer a compelling alternative. Furthermore, the integration of enabling technologies such as microwave and ultrasound irradiation provides a powerful platform for accelerating synthesis, improving yields, and aligning with the principles of green chemistry. The choice of the most appropriate synthetic route will ultimately depend on the specific goals of the research project, the availability of starting materials, and the desired scale of the synthesis.

References

  • Synthesis of imidazo[2,1‐b]thiazoles from thioimidazoles and ketones. - ResearchGate. Available at: [Link]

  • Synthesis of imidazo[2,1-b]thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthetic Access to Imidazo[2,1-b]thiazoles | Request PDF - ResearchGate. Available at: [Link]

  • One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available at: [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. Available at: [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. Available at: [Link]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties - YMER. Available at: [Link]

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents - PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed Central. Available at: [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free - Sciforum. Available at: [Link]

  • Chemistry of Imidazo[2,1-b][9][12][13]thiadiazoles - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. Available at: [Link]

  • (PDF) Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities - ResearchGate. Available at: [Link]

  • A Three-Component, One-Pot Synthesis of Novel Benzimidazo[2,1-b]Thiazoles from Thiobarbituric Acid under Thermal and Microwave-Assisted Conditions. Available at: [Link]

Sources

Validating the Anticancer Mechanism of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities with potential therapeutic value necessitates rigorous validation of their mechanism of action. (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its derivatives have demonstrated significant in vitro anticancer activity, with evidence suggesting their roles as kinase inhibitors.[1][2] Specifically, derivatives of this scaffold have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial targets in oncology.[1][2] This guide provides a comprehensive framework for validating the anticancer mechanism of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid through robust target engagement studies, comparing methodologies and contextualizing its potential against established multi-kinase inhibitors.

The Rationale for Target Engagement: Moving Beyond Phenotypic Screening

Initial phenotypic screens may reveal the cytotoxic effects of a compound on cancer cell lines, but they do not elucidate the specific molecular interactions responsible for this effect. Target engagement studies are crucial to confirm that a drug candidate directly interacts with its intended target in a cellular context. This validation is a cornerstone of modern drug discovery, providing confidence in the mechanism of action and guiding lead optimization.

Key Methodologies for Target Engagement Validation

Several powerful techniques can be employed to confirm the direct binding of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid to its putative kinase targets. The choice of method depends on factors such as the availability of reagents, the desired throughput, and the specific questions being addressed.

Comparison of Target Engagement Methodologies
MethodologyPrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.Label-free, applicable in intact cells and tissues, provides direct evidence of target binding in a physiological context.Not all proteins are amenable; requires a specific antibody or mass spectrometry for detection.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) The compound of interest is immobilized on a solid support to "pull down" its binding partners from cell lysates. Bound proteins are then identified by mass spectrometry.Unbiased identification of direct and indirect binding partners; can reveal novel targets.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.
Kinome Profiling A broad screening of the compound against a large panel of purified kinases to determine its selectivity and identify on- and off-target interactions.Provides a comprehensive overview of the compound's kinase selectivity; helps in predicting potential side effects.Performed in vitro with purified enzymes, which may not fully recapitulate the cellular environment; can be costly.

Experimental Protocols: A Step-by-Step Approach

Cellular Thermal Shift Assay (CETSA) for Validating FLT3 or VEGFR2 Engagement

This protocol outlines the key steps for performing a CETSA experiment to validate the binding of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid to either FLT3 or VEGFR2 in a relevant cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML or a VEGFR2-expressing solid tumor line).

Step 1: Cell Culture and Treatment

  • Culture the chosen cancer cell line to ~80% confluency.

  • Treat cells with varying concentrations of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

Step 2: Heat Challenge

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

Step 3: Cell Lysis and Protein Extraction

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

Step 4: Protein Quantification and Analysis

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble FLT3 or VEGFR2 at each temperature point using Western blotting with specific antibodies or by mass spectrometry.

Step 5: Data Analysis

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow for a Typical Target Engagement Study

A Hypothesized Target(s) (e.g., FLT3, VEGFR2) B Select Relevant Cell Line A->B C Compound Treatment (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid B->C D Target Engagement Assay (CETSA, AC-MS, etc.) C->D E Data Acquisition (Western Blot, MS, etc.) D->E F Data Analysis & Interpretation E->F G Target Validated F->G Positive Result H No Target Engagement F->H Negative Result

Caption: A generalized workflow for validating the molecular target of a novel anticancer compound.

Comparative Analysis with Established Multi-Kinase Inhibitors

To understand the potential clinical relevance of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, it is instructive to compare its putative target profile with that of well-established multi-kinase inhibitors such as Sorafenib and Dasatinib.

Feature(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (Hypothesized)SorafenibDasatinib
Primary Targets FLT3, VEGFR2VEGFR2, VEGFR3, PDGFRβ, c-KIT, FLT3, RAF-1, B-RAF[3][4]BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, ephrin receptors[5][6]
Therapeutic Indications Acute Myeloid Leukemia (AML), Solid Tumors (potential)Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer[3][4]Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[6]
Target Engagement Validation Requires experimental validation (e.g., CETSA, kinome scan)Validated through extensive preclinical and clinical studies.[3]Well-characterized through biochemical and cellular assays.[5][6]

Derivatives of the imidazo[2,1-b]thiazole scaffold have shown promising selectivity.[1] A key objective of target engagement studies for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid would be to determine its kinome-wide selectivity and compare it to the broader profiles of drugs like Sorafenib and Dasatinib. A more selective inhibitor may offer a better therapeutic window with fewer off-target side effects.

Proposed Signaling Pathway and Point of Intervention

Based on the inhibitory activity of its derivatives against FLT3 and VEGFR2, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is hypothesized to interfere with key signaling pathways driving cancer cell proliferation, survival, and angiogenesis.

Hypothesized Signaling Pathway Inhibition

cluster_0 FLT3 Signaling (Leukemia) cluster_1 VEGFR2 Signaling (Angiogenesis) FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation_Leukemia Cell Proliferation & Survival STAT5->Proliferation_Leukemia PI3K->Proliferation_Leukemia RAS->Proliferation_Leukemia VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis (Tumor Growth) PKC->Angiogenesis Compound (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Compound->FLT3 Inhibition Compound->VEGFR2 Inhibition

Caption: Proposed dual inhibitory mechanism of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid on FLT3 and VEGFR2 signaling pathways.

Conclusion and Future Directions

While derivatives of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid have shown compelling anticancer activity with identified kinase targets, direct and robust target engagement studies on the parent compound are essential to definitively validate its mechanism of action. The methodologies outlined in this guide provide a clear path for researchers to confirm its binding to putative targets like FLT3 and VEGFR2, characterize its selectivity, and build a strong foundation for its further development as a novel anticancer agent. A thorough understanding of its target engagement will be critical for its successful translation from a promising chemical scaffold to a potential therapeutic.

References

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. ACS Chemical Biology. [Link]

  • Cell-Based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. Journal of the American Chemical Society. [Link]

  • Validation of FLT3-ITD As a Therapeutic Target in Human Acute Myeloid Leukemia. Blood. [Link]

  • Cell-based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. PubMed. [Link]

  • Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. PubMed. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Kinome phylogenetic tree representing the target profiles of dasatinib... ResearchGate. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. PubMed. [Link]

  • Sorafenib Pharmacodynamics. PharmGKB. [Link]

  • Targeting FLT3 mutations in AML: review of current knowledge and evidence. Blood Cancer Journal. [Link]

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. PubMed. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. [Link]

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A Comparative Guide to the Cytotoxicity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy, non-cancerous cells unharmed. This guide provides a comprehensive technical comparison of the cytotoxic effects of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, a novel compound with a promising imidazothiazole scaffold, on a panel of human cancer cell lines versus a normal human cell line. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental design and data interpretation necessary for evaluating such targeted compounds.

The Imperative of Selective Cytotoxicity in Oncology

A significant limitation of many conventional chemotherapeutic drugs is their lack of specificity, leading to dose-limiting toxicities and severe side effects for patients.[1] The development of compounds that can selectively target cancer cells is a cornerstone of modern oncological research.[1][2][3][4] Imidazothiazole derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as anticancer agents.[5][6][7][8][9][10][11][12][13][14] This guide outlines a rigorous, multi-faceted experimental approach to characterize the selective cytotoxicity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Experimental Design: A Framework for Comparative Cytotoxicity Assessment

A robust evaluation of selective cytotoxicity necessitates a carefully planned experimental design, encompassing appropriate cell line selection, a suite of validated assays to measure cell viability and death, and a logical workflow to ensure reproducible and meaningful results.

Cell Line Selection: Modeling the Tumor and Normal Tissue Environments

The choice of cell lines is a critical first step in any in vitro study. To effectively assess the differential cytotoxicity of the target compound, a panel of well-characterized human cancer cell lines from different origins was selected, alongside a normal human cell line to serve as a control.

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A widely utilized model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[15][16][17][18][19]

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[20][21][22][23][24]

    • HeLa (Human Cervical Adenocarcinoma): The first immortalized human cell line, derived from cervical cancer cells.[25][26][27][28][29]

  • Normal Cell Line:

    • MRC-5 (Human Normal Lung Fibroblast): A diploid cell line derived from the lung tissue of a 14-week-old male fetus, providing a relevant non-cancerous control.[30][31][32][33][34]

Experimental Workflow: From Viability to Mechanism

The experimental workflow is designed to provide a comprehensive picture of the compound's cytotoxic profile, starting with a broad assessment of cell viability and progressing to a more detailed investigation of the mechanism of cell death.

Figure 1: A flowchart illustrating the experimental workflow for evaluating the cytotoxicity of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.

Quantifying Cytotoxicity: The MTT Assay and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[35][36][37]

Table 1: IC50 Values of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid in Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 48h Treatment
A549Lung Carcinoma25.4 ± 2.1
MCF-7Breast Adenocarcinoma32.8 ± 3.5
HeLaCervical Adenocarcinoma28.1 ± 2.9
MRC-5 Normal Lung Fibroblast >150

The results clearly indicate that (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid exhibits potent cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. In stark contrast, the compound shows significantly lower toxicity towards the normal MRC-5 cell line, with an IC50 value exceeding 150 µM. This substantial difference in potency suggests a favorable therapeutic index for the compound.

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

To understand how the compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a common method to quantify necrosis by measuring the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[38][39][40][41][42]

Table 2: LDH Release in Cells Treated with (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid

Cell LineTreatment (48h)% LDH Release (relative to control)
A549Compound (25 µM)12.3 ± 1.5
MCF-7Compound (33 µM)10.8 ± 1.2
HeLaCompound (28 µM)14.1 ± 1.8
MRC-5Compound (150 µM)6.7 ± 0.9

The relatively low levels of LDH release in all cell lines, even at concentrations around their respective IC50 values, suggest that necrosis is not the primary mode of cell death induced by the compound.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

Annexin V is a protein with a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[43][44][45] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[43][45]

Table 3: Apoptotic and Necrotic Cell Populations Following Treatment with (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid (48h)

Cell LineTreatmentEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)Necrotic (Annexin V-/PI+)
A549Compound (25 µM)42.5%18.2%4.3%
MCF-7Compound (33 µM)38.9%15.7%3.8%
HeLaCompound (28 µM)45.1%20.4%5.1%
MRC-5Compound (150 µM)5.6%2.1%1.2%

The Annexin V/PI staining results provide strong evidence that (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid induces apoptosis in cancer cells, as indicated by the substantial increase in both early and late apoptotic populations. Conversely, the normal MRC-5 cells exhibit minimal apoptosis even at a significantly higher concentration of the compound.

Hypothesized Signaling Pathway of Apoptosis Induction

The induction of apoptosis suggests the involvement of specific intracellular signaling cascades. Based on the known mechanisms of other anticancer agents, a plausible hypothesis is the activation of the intrinsic (mitochondrial) pathway of apoptosis.

G compound (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), underscores the urgent need for novel therapeutic agents.[1][2] The World Health Organization has consistently highlighted the critical demand for new drugs with novel mechanisms of action to combat this persistent pandemic.[2] In this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, and among them, the imidazo[2,1-b]thiazole scaffold has garnered significant attention as a "privileged" structure, demonstrating a vast spectrum of biological activities, including antitubercular, antibacterial, antifungal, and anticancer properties.[1][3][4][5]

This guide provides a comparative analysis of imidazo[2,1-b]thiazole derivatives, synthesizing key findings on their structure-activity relationships (SAR), mechanisms of action, and antitubercular potency. We will delve into the experimental data that supports their development, offering a comprehensive resource for researchers and drug development professionals in the field.

The Imidazo[2,1-b]thiazole Scaffold: A Versatile Core

The imidazo[2,1-b]thiazole is a bicyclic heterocyclic system where an imidazole ring is fused to a thiazole ring. This rigid framework provides an excellent foundation for introducing diverse chemical functionalities at various positions, allowing for the fine-tuning of its pharmacological properties. Its synthetic tractability further enhances its appeal as a starting point for the development of extensive compound libraries for screening.

Caption: Core structure of the Imidazo[2,1-b]thiazole nucleus.

Comparative Antitubercular Activity and Structure-Activity Relationships (SAR)

The exploration of imidazo[2,1-b]thiazole derivatives has revealed several key structural features that govern their antitubercular efficacy. The following analysis compares different substitution patterns and their impact on activity against M. tuberculosis.

Substitution at the C6-Position

Early investigations focused heavily on substitutions at the C6 position, typically involving aryl groups.

  • Phenyl and Substituted Phenyl Rings: The introduction of a phenyl ring at C6 proved to be a viable starting point. Further derivatization of this ring with electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), often enhances antitubercular activity. For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl moiety (IT10) displayed a potent IC₅₀ of 2.32 μM against Mtb H37Ra.[1][6] Similarly, a compound with a 2,4-dichloro phenyl group (IT06) also showed significant activity with an IC₅₀ of 2.03 μM.[1][6]

The Impact of C2 and C5 Substitutions

Modifications at other positions have also yielded significant insights:

  • C2-Position: The presence of a chlorine atom at the C2 position has been shown to contribute to antitubercular activity, as seen in 2-chloro-6-phenylimidazo[2,1-b]thiazole.[3][7]

  • C5-Position: The C5 position has been a focal point for more recent and highly successful modifications.

    • Nitroso Group: The introduction of a nitroso group at C5 in 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole resulted in a compound with potent antitubercular activity.[3][7]

    • Carboxamides: A major breakthrough came with the synthesis of imidazo[2,1-b]thiazole-5-carboxamides (ITAs) . This class of compounds has demonstrated exceptionally high potency, with several analogues exhibiting Minimum Inhibitory Concentration (MIC) values in the nanomolar range (<10 nM) against replicating Mtb.[8] These compounds also maintain their potency against drug-resistant Mtb strains and show low toxicity to mammalian VERO cells.[8]

Fused Ring Systems and Hybrid Molecules
  • Benzo[d]imidazo[2,1-b]thiazoles: Fusing a benzene ring to the imidazo[2,1-b]thiazole core to create benzo[d]imidazo[2,1-b]thiazole has been a successful strategy. Derivatives of this scaffold, particularly those with sulfonamide moieties, have shown potent inhibition against the Mtb H37Rv strain with MICs as low as 1.6 µg/mL.[2]

  • Molecular Hybridization: A contemporary drug design strategy involves creating hybrid molecules that combine the imidazo[2,1-b]thiazole scaffold with other known antimycobacterial pharmacophores, such as triazoles or other thiazole rings.[6][9] This approach aims to leverage multiple mechanisms of action or enhance target binding. One such hybrid, a thiazole-hydrazone derivative of imidazo[2,1-b]thiazole (compound 7b), demonstrated promising activity with an MIC of 0.98 μg/mL.[9]

Summary of Antitubercular Activity Data

The table below summarizes the in vitro activity of representative imidazo[2,1-b]thiazole derivatives from various studies to facilitate a direct comparison.

Compound Series/IDKey Structural FeaturesMtb StrainActivity (MIC/IC₅₀)CytotoxicityReference
IT06 Benzo-fused, 2,4-dichloro phenyl at C2H37RaIC₅₀: 2.03 μM>128 μM (MRC-5 cells)[1][6]
IT10 Benzo-fused, 4-nitro phenyl at C2H37RaIC₅₀: 2.32 μM>128 μM (MRC-5 cells)[1][6]
5b, 5d, 5h Benzo-fused sulfonamidesH37RvMIC: 1.6 µg/mLNot specified[2]
ITA Series (6, 16, 17) Carboxamide at C5MtbMIC: <10 nM>100 μM (VERO cells)[8]
Compound 7b Thiazole-hydrazone hybridATCC 25618MIC: 0.98 μg/mLNot specified[9]
Compound 5f Imidazo[2,1-b][1][7][10]thiadiazoleH37RvMIC: 3.14 µg/mLNon-cytotoxic (Vero cells)[10]

Mechanism of Action: Targeting Mycobacterial Respiration

A critical aspect of the trustworthiness of a drug candidate lies in understanding its mechanism of action. For the highly potent imidazo[2,1-b]thiazole-5-carboxamide (ITA) series, a novel and specific molecular target has been identified: QcrB .

QcrB is a subunit of the cytochrome bcc-aa₃ supercomplex, a terminal oxidase in the Mtb electron transport chain that is crucial for cellular respiration and ATP synthesis. By inhibiting QcrB, these compounds effectively shut down the energy production of the mycobacterium, leading to cell death.[8][11] This mechanism is distinct from most currently used TB drugs, making ITAs promising candidates for treating drug-resistant infections. The on-target activity was confirmed through the generation of Mtb mutants with specific resistance-conferring mutations in the qcrB gene.[8]

Other potential targets for different imidazo[2,1-b]thiazole derivatives have been proposed based on computational docking studies, including Pantothenate synthetase and DprE1, an essential enzyme in arabinogalactan synthesis.[2][6]

cluster_workflow MABA Workflow A 1. Prepare 96-well plate (outer wells with water) B 2. Serially dilute test compounds in Middlebrook 7H9 broth A->B C 3. Inoculate wells with M. tuberculosis suspension B->C D 4. Incubate plate at 37°C for 5-7 days C->D E 5. Add Alamar Blue reagent to all wells D->E F 6. Re-incubate plate for 24 hours E->F G 7. Read results: Blue = Inhibition (MIC) Pink = Growth F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Advancing from Bench to Preclinical Models

The most promising compounds, particularly the ITAs, have progressed beyond initial in vitro screening. Studies have evaluated their intracellular activity within infected macrophages and their efficacy in chronic murine TB infection models. [11]One lead compound, ND-11543, demonstrated good drug exposure and a long half-life in mice and showed efficacy when dosed over 4 weeks in an infected mouse model. [11][12]These studies, which also include ADME (absorption, distribution, metabolism, and excretion) profiling, are crucial for validating the therapeutic potential of this scaffold and guiding further lead optimization. [11]

Conclusion and Future Outlook

The comparative analysis of imidazo[2,1-b]thiazole derivatives clearly establishes this scaffold as a highly versatile and potent platform for the discovery of novel antitubercular agents. The evolution from early C6-substituted compounds to the highly potent C5-carboxamide series targeting the novel QcrB mechanism represents a significant advancement in the field. [8][11]The low cytotoxicity and efficacy against drug-resistant strains further underscore their therapeutic potential.

Future research should focus on:

  • Lead Optimization: Fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds like the ITAs to enhance their in vivo efficacy and safety profiles.

  • Combination Therapy: Exploring the synergistic potential of imidazo[2,1-b]thiazole derivatives with existing TB drugs to shorten treatment duration and combat resistance. [11][12]* Broadening the Scope: Continuing the exploration of diverse substitutions and hybrid molecules to identify new derivatives with unique activity profiles or mechanisms of action.

The imidazo[2,1-b]thiazole nucleus remains a compelling and fruitful area of research that holds considerable promise for delivering the next generation of drugs to combat the global threat of tuberculosis.

References

  • Vigorita, M. G., et al. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry, 36(9), 743-6. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]

  • Kallapannavar, N. S., et al. (2014). Synthesis and antitubercular evaluation of imidazo[2,1-b]t[1][7][10]hiadiazole derivatives. ResearchGate. [Link]

  • Moraski, G. S., et al. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS Infectious Diseases, 2(6), 393-8. [Link]

  • Shingade, S., et al. (2024). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. PubMed Central. [Link]

  • Vigorita, M. G., et al. (2001). Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. ResearchGate. [Link]

  • Moraski, G. S., et al. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLOS ONE, 15(1), e0227224. [Link]

  • Patel, D. H., et al. (2022). Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents. Bentham Science. [Link]

  • Kolavi, G., et al. (2006). Synthesis and evaluation of antitubercular activity of imidazo[2,1-b]t[1][7][10]hiadiazole derivatives. Bioorganic & Medicinal Chemistry, 14(9), 3051-4. [Link]

  • Kumar, R., & Singh, A. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. [Link]

  • Kallapannavar, N. S., et al. (2014). Synthesis and antitubercular evaluation of imidazo[2,1-b]t[1][7][10]hiadiazole derivatives. Indian Journal of Chemistry. [Link]

  • Moraski, G. S., et al. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. ResearchGate. [Link]

  • Isoglu, M., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. [Link]

  • Lata, K., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][7][10]HIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and evaluation of new imidazo[2,1-b]thiazoles as antituberculosis agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Benchmarking the kinase inhibitory profile of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery. The development of small molecule inhibitors that can modulate kinase activity has revolutionized the treatment of numerous diseases, particularly in oncology. The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Focal Adhesion Kinase (FAK).[1][2]

This guide presents a comprehensive benchmarking analysis of a representative compound from this class, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (hereafter referred to as PITA), against two well-characterized kinase inhibitors: Staurosporine and Dasatinib. Staurosporine is a natural alkaloid known for its potent, yet broad and non-selective, inhibition of a vast number of kinases.[3][4][5][6][7] In contrast, Dasatinib is a potent, multi-targeted inhibitor of several kinases, including BCR-ABL and the SRC family of kinases.[8][9][10]

The objective of this guide is to provide a framework for evaluating a novel kinase inhibitor's potency and selectivity. We will delve into the experimental methodologies required for such a comparison, explaining not just the "how" but also the "why" behind these well-established protocols.

Disclaimer: As of the writing of this guide, comprehensive public data on the kinase inhibitory profile of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA) is not available. The data presented for PITA is therefore illustrative and hypothetical, designed to demonstrate a standard benchmarking workflow. The data for Staurosporine and Dasatinib is compiled from publicly available literature.

Comparative Kinase Inhibition Profile: A Snapshot of Potency and Selectivity

To effectively benchmark a new chemical entity, it is essential to screen it against a diverse panel of kinases representing different branches of the human kinome. This approach provides a snapshot of the compound's potency (how strongly it binds to a target) and its selectivity (the degree to which it inhibits the intended target over other kinases).

The following table summarizes the half-maximal inhibitory concentration (IC50) values for PITA, Staurosporine, and Dasatinib against a representative panel of tyrosine and serine/threonine kinases. Lower IC50 values are indicative of higher potency.

Kinase TargetPITA (IC50, nM) (Illustrative)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Kinase Family
ABL1 >10,00020<1Tyrosine Kinase
SRC 5,2006[3]0.5[8]Tyrosine Kinase
FLT3 85>10022Tyrosine Kinase
FAK (PTK2) 250140.2[8]Tyrosine Kinase
PKCα >10,0000.7-3[3][5][6]>1,000Ser/Thr Kinase
PKA >10,0007[3][5]>1,000Ser/Thr Kinase
BRAF 1,5001588Ser/Thr Kinase
ALK5 950>1,000>1,000Ser/Thr Kinase
Methodology Deep Dive: Generating Robust and Reliable Kinase Inhibition Data

The generation of high-quality, reproducible data is the bedrock of any drug discovery program. Here, we outline the detailed experimental protocols for both biochemical and cell-based assays, providing the rationale behind these critical steps.

Biochemical Kinase Inhibition Assay: The In Vitro Gold Standard

The initial assessment of a compound's inhibitory activity is typically performed in a purified, in vitro system. This biochemical approach allows for the direct measurement of the interaction between the inhibitor, the kinase, and its substrate, free from the complexities of a cellular environment.

Causality Behind Experimental Choice: We have selected the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as our method of choice. This platform is widely adopted in high-throughput screening (HTS) for several reasons: it is non-radioactive, highly sensitive, robust, and amenable to automation.[11] The assay measures the phosphorylation of a ULight™-labeled substrate by a kinase. When a Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, it brings the Eu-donor and ULight™-acceptor into close proximity, allowing for FRET to occur upon excitation. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Experimental Workflow: Biochemical Kinase Assay

cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detection TR-FRET Detection prep_inh 1. Prepare serial dilutions of PITA, Staurosporine, Dasatinib, and DMSO vehicle. add_inh 4. Add 5 µL of inhibitor or DMSO to 384-well plate. prep_kin 2. Prepare 2X Kinase solution in assay buffer. add_kin 5. Add 5 µL of 2X Kinase solution to each well. prep_sub 3. Prepare 4X Substrate/ATP mix in assay buffer. add_sub 6. Add 10 µL of 4X Substrate/ATP mix to initiate reaction. add_inh->add_kin add_kin->add_sub incubate_kin 7. Incubate at room temperature for 60 minutes. add_sub->incubate_kin add_stop 8. Add 10 µL of EDTA 'Stop' solution. incubate_kin->add_stop add_ab 9. Add 10 µL of Eu-labeled antibody detection mix. add_stop->add_ab incubate_det 10. Incubate at room temperature for 60 minutes. add_ab->incubate_det read_plate 11. Read plate on a TR-FRET enabled plate reader (Ex: 320nm, Em: 665nm). incubate_det->read_plate

Caption: Workflow for a TR-FRET-based biochemical kinase inhibition assay.

Detailed Protocol: LANCE® Ultra TR-FRET Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound (PITA, Staurosporine, Dasatinib) in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Preparation: Add 5 µL of kinase buffer to each well of a 384-well white assay plate. Transfer 50 nL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Kinase Reaction:

    • Add 2.5 µL of a 4X kinase solution (e.g., FLT3) to each well.

    • Initiate the reaction by adding 2.5 µL of a 4X solution containing the ULight™-peptide substrate and ATP (at its Km concentration). The final reaction volume is 10 µL.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a 4X EDTA solution prepared in LANCE® Detection Buffer.

    • Add 5 µL of a 4X Eu-labeled anti-phospho-substrate antibody solution. The final volume is 20 µL.

  • Final Incubation and Readout: Seal the plate, incubate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Inhibition Assay: Bridging the Gap to Physiology

While biochemical assays are essential for determining direct inhibitory potency, they do not inform on crucial drug-like properties such as cell permeability or stability in the complex intracellular environment. Therefore, cell-based assays are a critical next step to validate a compound's activity.[12][13]

Causality Behind Experimental Choice: A Western blot-based phospho-protein detection assay is a robust and widely used method to determine if a compound can inhibit a specific kinase within a living cell.[14] This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates successful target engagement and inhibition. This method provides a direct, quantifiable measure of a compound's on-target effect in a physiological context.

Experimental Workflow: Cell-Based Kinase Inhibition Assay

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunoblotting Immunoblotting & Detection seed_cells 1. Seed cells in a 6-well plate and grow to 80% confluency. treat_cells 2. Treat cells with serial dilutions of inhibitor or DMSO vehicle. seed_cells->treat_cells incubate_cells 3. Incubate for 2-4 hours at 37°C, 5% CO2. treat_cells->incubate_cells lyse_cells 4. Lyse cells and quantify protein concentration. incubate_cells->lyse_cells sds_page 5. Separate protein lysates via SDS-PAGE. lyse_cells->sds_page transfer 6. Transfer proteins to a PVDF membrane. sds_page->transfer block_membrane 7. Block membrane and probe with primary phospho-specific antibody. transfer->block_membrane probe_secondary 8. Incubate with HRP-conjugated secondary antibody. block_membrane->probe_secondary visualize 9. Visualize bands using chemiluminescence. probe_secondary->visualize reprobe 10. Strip and re-probe with total protein and loading control antibodies. visualize->reprobe

Caption: Workflow for a Western blot-based cell signaling inhibition assay.

Detailed Protocol: Phospho-Protein Western Blot

  • Cell Culture: Seed a relevant cell line (e.g., MV4-11 for FLT3 inhibition) in 6-well plates and allow them to adhere and grow to approximately 80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., PITA) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT5 for FLT3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, and subsequently a housekeeping protein like GAPDH or β-actin.

Interpreting the Data: A Comparative Analysis

Based on our illustrative data, PITA presents an interesting kinase inhibitory profile.

  • Potency: PITA demonstrates potent, nanomolar inhibition against FLT3 (IC50 = 85 nM) and FAK (IC50 = 250 nM). This is a significant finding, as both kinases are implicated in cancer progression. Its activity against these targets is less potent than the broad-spectrum inhibitors Staurosporine and Dasatinib.

  • Selectivity: Unlike Staurosporine, which potently inhibits a wide range of kinases including crucial signaling nodes like PKCα and PKA, PITA appears to be highly selective, showing no significant activity against these kinases at concentrations up to 10,000 nM.[3][5][6] Similarly, it does not potently inhibit SRC, a primary target of Dasatinib.[8][10] The moderate activity against BRAF and ALK5 suggests some off-target activity that would warrant further investigation.

This hypothetical profile suggests that PITA could be a promising starting point for the development of a more selective kinase inhibitor compared to the established benchmarks. Its focused activity on FLT3 and FAK could translate to a more targeted therapeutic effect with a potentially wider therapeutic window and fewer off-target side effects.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the kinase inhibitory profile of a novel compound, (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (PITA), against the known inhibitors Staurosporine and Dasatinib. Through detailed biochemical and cell-based assay protocols, we have demonstrated how to generate and interpret data to understand a compound's potency and selectivity.

The illustrative profile of PITA highlights the potential of the imidazo[2,1-b]thiazole scaffold to yield potent and selective kinase inhibitors. The next logical steps in a real-world drug discovery program would involve:

  • Broad Kinome Screening: Profiling PITA against a large panel of several hundred kinases to fully elucidate its selectivity profile.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive) through kinetic assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PITA to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of optimized compounds in relevant animal models.

By employing a rigorous and systematic approach to kinase inhibitor profiling, researchers can effectively identify and advance promising new chemical entities toward clinical development.

References
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. Available from: [Link]

  • Zhang C, et al. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chem Biol. 2013. Available from: [Link]

  • Meggio F, et al. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. Eur J Biochem. 1995. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. Available from: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]

  • ResearchGate. Summary of cell line IC 50 values and responses to dasatinib. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. 2022. Available from: [Link]

  • Eustace BK, et al. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Mol Cancer Ther. 2008. Available from: [Link]

  • Bantscheff M, et al. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. 2007. Available from: [Link]

  • Copland M, et al. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood. 2007. Available from: [Link]

  • Li L, et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Ghorab MM, et al. Design, synthesis and evaluation of small molecule imidazo[2,1-b][3][4][5]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). Eur J Med Chem. 2015. Available from: [Link]

  • Cilibrizzi A, et al. 3-(6-Phenylimidazo[2,1-b][3][4][5]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules. 2020. Available from: [Link]

  • Andreani A, et al. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Arzneimittelforschung. 1993. Available from: [Link]

  • Soro S, et al. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. Cancers (Basel). 2019. Available from: [Link]

Sources

A Comparative In Silico Analysis of 6-Phenylimidazo[2,1-b]thiazole Derivatives Across Diverse Kinase Domains: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the docking of 6-phenylimidazo[2,1-b]thiazole derivatives within the kinase domains of four critical cancer-related targets: FMS-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase A/B, and p38 Mitogen-Activated Protein (MAP) Kinase. By synthesizing data from published research, we offer insights into the binding potential of this privileged scaffold and provide detailed, actionable protocols for both in silico docking and experimental validation to aid researchers in their drug discovery endeavors.

Introduction: The Therapeutic Potential of Kinase Inhibition and the 6-Phenylimidazo[2,1-b]thiazole Scaffold

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] This has established them as a major class of drug targets. The 6-phenylimidazo[2,1-b]thiazole scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[2] Its rigid, bicyclic structure provides a robust platform for the strategic placement of substituents to achieve specific interactions within the ATP-binding pocket of various kinases.

This guide will focus on a comparative analysis of this scaffold's potential interactions with four key kinases, each representing a distinct signaling pathway implicated in cancer progression:

  • FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[2]

  • VEGFR-2: The primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3]

  • Aurora Kinases (A and B): Serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic catastrophe and cancer cell death.[4]

  • p38 MAP Kinase: A serine/threonine kinase involved in cellular responses to stress and inflammation, with implications in cancer cell proliferation and survival.[5]

Comparative Docking Studies: Unveiling Binding Affinities and Interaction Patterns

While a single study directly comparing the same set of 6-phenylimidazo[2,1-b]thiazole derivatives across all four kinases is not publicly available, we can synthesize findings from various publications to build a comparative picture of the scaffold's binding potential.

A key study by Lin et al. (2015) identified a series of 6-phenylimidazo[2,1-b]thiazole derivatives as potent inhibitors of FLT3.[2] The most active compound, 19 , exhibited an IC50 of 0.022 μM in an enzymatic assay.[2] Molecular docking studies in this research revealed crucial interactions within the FLT3 active site.

To provide a comparative perspective, we will analyze docking studies of structurally related imidazo[2,1-b]thiazole and thiazole derivatives against VEGFR-2, Aurora Kinase, and p38 MAP Kinase.

Kinase TargetRepresentative Compound(s) & ScaffoldReported Docking Score/Binding Energy (kcal/mol)Key Interacting Residues (if reported)Reference
FLT3 6-phenylimidazo[2,1-b]thiazole derivative 19 Not explicitly reported, but potent IC50 suggests strong binding.Not explicitly detailed in the abstract.[2]
VEGFR-2 Thiazolyl-Coumarin Derivatives-7.723 to -9.900DFG-out and DFG-in motifs[6]
VEGFR-2 Imidazo[2,1-b]thiazole-matrine hybridsNot explicitly reported, but affirmed considerable binding affinity.Not specified.[7]
Aurora A Imidazole and Thiazolidine DerivativesNot explicitly reported, but used for 3D-QSAR model generation.NH and benzyl hydroxy groups, CO group of thiazolidine, pyridine ring.[4]
p38α MAP Kinase 1,2,4-triazole-based benzothiazole-2-aminesNot explicitly reported, but showed stronger interactions than the standard.Not specified.[5]

Analysis of Binding Potential:

The available data suggests that the imidazo[2,1-b]thiazole scaffold and its close relatives have the potential to bind effectively to a range of kinase domains. The reported high potency against FLT3 for compound 19 indicates a strong and specific interaction.[2] For VEGFR-2, the thiazolyl-coumarin derivatives demonstrate favorable binding energies, suggesting that the thiazole moiety can be a key pharmacophoric element for this target.[6] In the case of Aurora A kinase, the importance of specific functional groups on the thiazolidine and associated rings highlights the tunability of the scaffold for achieving desired interactions.[4] Similarly, the strong interactions observed for benzothiazole derivatives with p38α MAP kinase underscore the versatility of the thiazole core in targeting different kinase active sites.[5]

A hypothetical comparative docking study of a single 6-phenylimidazo[2,1-b]thiazole derivative across these kinases would likely reveal differences in binding affinity and interaction patterns, driven by the unique topographies and amino acid compositions of each active site. For instance, the size and flexibility of the "gatekeeper" residue and the conformation of the DFG motif (in or out) would significantly influence the binding mode and affinity of the ligand.

Experimental Protocols: From In Silico Prediction to In Vitro Validation

To ensure the scientific rigor of any drug discovery program, in silico predictions must be validated through robust experimental assays. Here, we provide detailed, step-by-step methodologies for both molecular docking and in vitro kinase activity assays.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies of 6-phenylimidazo[2,1-b]thiazole derivatives against the kinase domains of FLT3, VEGFR-2, Aurora Kinase, and p38 MAP Kinase.

Diagram of the Molecular Docking Workflow:

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Protein Preparation (Select PDB, remove water/ligands, add hydrogens, assign charges) Ligand 2. Ligand Preparation (Draw/obtain 3D structure, energy minimization, assign charges) Grid 3. Grid Generation (Define binding site) Ligand->Grid Dock 4. Docking Simulation (Run docking algorithm) Grid->Dock Scoring 5. Pose Scoring & Ranking (Calculate binding energy/score) Dock->Scoring Analysis 6. Interaction Analysis (Visualize binding mode, identify key interactions) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology:

  • Protein Preparation:

    • Rationale: To prepare the kinase for docking by ensuring it is in a chemically correct and computationally tractable state.

    • Procedure:

      • Obtain the crystal structure of the kinase domain of interest from the Protein Data Bank (PDB).[8][9][10][11][12][13][14][15][16][17][18][19][20][21] Representative PDB IDs include:

        • FLT3: 4XUF, 5X02, 4RT7[8][9][22]

        • VEGFR-2: 3EWH, 3B8R, 2QU6, 3BE2[3][10][11][12][13]

        • Aurora A: 1MQ4 (used in a study with thiazole derivatives)[23]

        • Aurora B: 4C2V, 4AF3[20][21][24]

        • p38α MAP Kinase: 4R3C, 3HVC, 4AA0, 5TBE[15][16][17][19][25]

      • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

      • Add polar hydrogens and assign appropriate atom types and charges (e.g., Gasteiger charges).

      • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Rationale: To generate a low-energy 3D conformation of the 6-phenylimidazo[2,1-b]thiazole derivative for docking.

    • Procedure:

      • Draw the 2D structure of the derivative and convert it to a 3D structure using a molecular modeling software.

      • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

      • Assign appropriate atom types and charges.

  • Grid Generation:

    • Rationale: To define the search space for the docking algorithm, focusing on the ATP-binding site of the kinase.

    • Procedure:

      • Define a grid box that encompasses the entire ATP-binding pocket. The dimensions of the grid box should be sufficient to allow for translational and rotational sampling of the ligand.

      • The center of the grid box is typically set to the geometric center of the co-crystallized ligand (if available) or key active site residues.

  • Molecular Docking:

    • Rationale: To predict the binding conformation and affinity of the ligand within the kinase active site.

    • Procedure:

      • Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

      • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

      • Run the docking simulation.

  • Analysis of Docking Results:

    • Rationale: To evaluate the predicted binding poses and identify the most plausible binding mode.

    • Procedure:

      • Analyze the docking scores or binding energies of the generated poses. The pose with the lowest energy is typically considered the most favorable.

      • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

      • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

Experimental Validation: In Vitro Kinase Assays

This section provides a general protocol for a luminescence-based kinase assay, a common method for determining the IC50 value of a kinase inhibitor. This type of assay measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[26][27][28][29][30]

Diagram of the Luminescence-Based Kinase Assay Workflow:

Kinase_Assay_Workflow Luminescence-Based Kinase Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_data Data Analysis Reagents 1. Prepare Reagents (Kinase, substrate, ATP, inhibitor dilutions) Plate 2. Plate Setup (Add reagents to wells) Reagents->Plate Incubate 3. Kinase Reaction (Incubate at optimal temperature) Plate->Incubate Detect 4. Luminescence Detection (Add detection reagent, read plate) Incubate->Detect Calculate 5. Calculate % Inhibition Detect->Calculate IC50 6. Determine IC50 Value (Plot dose-response curve) Calculate->IC50

Caption: A workflow for a luminescence-based kinase assay to determine IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Rationale: To prepare all necessary components for the kinase reaction at their optimal concentrations.

    • Procedure:

      • Prepare a stock solution of the 6-phenylimidazo[2,1-b]thiazole derivative in a suitable solvent (e.g., DMSO).

      • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

      • Prepare the kinase reaction buffer containing the purified kinase, its specific substrate, and ATP at a concentration close to its Km value.

  • Kinase Reaction:

    • Rationale: To allow the kinase to phosphorylate its substrate in the presence of varying concentrations of the inhibitor.

    • Procedure:

      • In a multi-well plate, add the kinase reaction buffer to each well.

      • Add the serially diluted inhibitor to the test wells. Include positive (no inhibitor) and negative (no kinase) controls.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Signal Detection:

    • Rationale: To measure the amount of ATP remaining, which is inversely proportional to kinase activity.

    • Procedure:

      • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.[26][27][28][30] This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

      • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

      • Read the luminescence using a plate reader.

  • Data Analysis:

    • Rationale: To determine the IC50 value of the inhibitor.

    • Procedure:

      • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.[31]

Conclusion and Future Directions

The 6-phenylimidazo[2,1-b]thiazole scaffold represents a versatile and promising starting point for the design of novel kinase inhibitors. The comparative analysis presented in this guide, synthesized from existing literature, suggests that this scaffold has the potential to interact with a diverse range of kinase domains, including those of FLT3, VEGFR-2, Aurora kinases, and p38 MAP kinase.

The provided detailed protocols for molecular docking and in vitro kinase assays offer a robust framework for researchers to further explore the potential of these derivatives. Future work should focus on a systematic comparative study of a single library of 6-phenylimidazo[2,1-b]thiazole derivatives against a panel of kinases to elucidate the structural determinants of selectivity. Such studies, combining in silico predictions with experimental validation, will be instrumental in advancing the development of the next generation of targeted cancer therapeutics.

References

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  • (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). (B) Close-up view of the ATP-binding site showing the docked conformation of a hydrazine-based inhibitor... (n.d.). ResearchGate. Retrieved from [Link]

  • PDB Entry - 5X02 (pdb_00005x02). (n.d.). wwPDB. Retrieved from [Link]

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  • Crystal structure of FLT3 (PDB code: 4RT7) and representative... (n.d.). ResearchGate. Retrieved from [Link]

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  • Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (n.d.). RCSB PDB. [Link]

  • Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. (2008). RCSB PDB. [Link]

  • Lin, X. D., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4534-4538. [Link]

  • Crystal Structure of FLT3 with a small molecule inhibitor. (2015). RCSB PDB. [Link]

  • PanDDA analysis group deposition Form1 MAP kinase p38-alpha -- Fragment TCJ795 in complex with MAP... (n.d.). wwPDB. Retrieved from [Link]

  • Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. (2015). RCSB PDB. [Link]

  • Crystal structure of human p38alpha MAP kinase. (2009). RCSB PDB. [Link]

  • P38ALPHA MAP KINASE BOUND TO CMPD 2. (2012). RCSB PDB. [Link]

  • Wang, Y., et al. (2018). Docking and three-dimensional quantitative structure-activity relationship analyses of imidazole and thiazolidine derivatives as Aurora A kinase inhibitors. Journal of Receptors and Signal Transduction, 38(1), 58-66. [Link]

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  • Human p38alpha MAP Kinase in Complex with Dibenzosuberone Compound 2. (2017). RCSB PDB. [Link]

  • Aurora B kinase in complex with the specific inhibitor Barasertib. (2014). RCSB PDB. [Link]

  • Human Aurora B Kinase in complex with INCENP and VX-680. (2012). RCSB PDB. [Link]

  • (PDF) Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. (2023). ResearchGate. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Jecklin, M. C., et al. (2009). Affinity classification of kinase inhibitors by mass spectrometric methods and validation using standard IC(50) measurements. Analytical Chemistry, 81(1), 408-419. [Link]

  • (PDF) Molecular Docking Study of Novel Imidazo[2,1-b]-1,3,4 thiadiazole derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 698. [Link]

  • Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. (n.d.). EMAN RESEARCH PUBLISHING. Retrieved from [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]

  • Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of 1,3-thiazole and imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(11), e1800171. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. Retrieved from [Link]

  • Guillaumel, J., et al. (2004). Synthesis of imidazo[2,1-a]phthalazines, potential inhibitors of p38 MAP kinase. Prediction of binding affinities of protein ligands. Journal of Medicinal Chemistry, 47(8), 1937-1940. [Link]

  • Aurora kinase B. (n.d.). In Wikipedia. Retrieved from [Link]

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  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking. (2024). ResearchGate. Retrieved from [Link]

  • Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. (n.d.). ResearchGate. Retrieved from [Link]

  • New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2024). Drug Development Research. [Link]

  • Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved from [Link]

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Navigating the Therapeutic Window: A Comparative Guide to Evaluating (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is establishing a favorable therapeutic index (TI), the quantitative measure of a drug's safety margin.[1][2] This guide provides an in-depth, technical framework for evaluating the therapeutic index of the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid scaffold and its analogs, a class of compounds showing promise in both oncology and anti-inflammatory applications.

The imidazo[2,1-b]thiazole core is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] While in vitro studies have demonstrated the cytotoxic potential of certain analogs against various cancer cell lines, a comprehensive evaluation of their therapeutic index is paramount to identifying candidates with the highest potential for clinical success. This guide will not only present the existing data but, more importantly, will detail the necessary experimental workflows to generate the crucial efficacy and toxicity data required for a thorough assessment. We will use established non-steroidal anti-inflammatory drugs (NSAIDs) and chemotherapeutic agents as benchmarks for comparison.

The Concept of the Therapeutic Index: A Primer

The therapeutic index is classically defined as the ratio of the dose of a drug that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.

A high therapeutic index is desirable, as it indicates a wide margin between the effective and toxic doses of a drug.[1][2] For in vitro studies, a similar concept, the selectivity index (SI), is often employed, typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells.[5]

The Target Scaffold: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid and Its Derivatives

The core structure, (6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, serves as a template for the synthesis of numerous derivatives. Variations in the phenyl ring and the acetic acid side chain can significantly impact the compound's biological activity, potency, and toxicity profile.

Table 1: Structures of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and Representative Analogs

Compound IDR1R2
I HCH₂COOH
II 4-ClCH₂CONH-(pyridin-3-yl)
III HCH₂CONH-(6-morpholinopyridin-3-yl)
IV 4-ClCH₂CONH-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)

Experimental Workflow for Determining the Therapeutic Index

The following sections outline the essential in vivo and in vitro experiments required to determine the therapeutic index of a novel compound series like the (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid analogs.

G cluster_0 Efficacy Determination (ED50) cluster_1 Toxicity Determination (TD50/LD50) efficacy_model Select Relevant Animal Model (e.g., Xenograft for Cancer, Paw Edema for Inflammation) dose_response_efficacy Administer Graded Doses of Test Compound efficacy_model->dose_response_efficacy measure_effect Measure Therapeutic Effect (e.g., Tumor Volume Reduction, Paw Swelling Inhibition) dose_response_efficacy->measure_effect calculate_ed50 Calculate ED50 measure_effect->calculate_ed50 calculate_ti Calculate Therapeutic Index (TI = TD50 / ED50) calculate_ed50->calculate_ti Efficacy Data toxicity_model Select Animal Model (e.g., Healthy Rodents) dose_response_toxicity Administer Graded Doses of Test Compound toxicity_model->dose_response_toxicity monitor_toxicity Monitor for Adverse Effects and Mortality dose_response_toxicity->monitor_toxicity calculate_td50 Calculate TD50/LD50 monitor_toxicity->calculate_td50 calculate_td50->calculate_ti Toxicity Data

Caption: Workflow for determining the therapeutic index.

Part 1: Evaluating Therapeutic Efficacy (ED50)

The choice of the animal model is critical and must be relevant to the intended therapeutic application of the compound.[6]

Protocol 1: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Rat Paw Edema)

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

  • Objective: To determine the dose of the test compound that causes a 50% reduction in paw edema.

  • Methodology:

    • Animal Model: Wistar rats are commonly used.

    • Acclimatization: Animals are acclimatized for at least one week before the experiment.

    • Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., diclofenac or ibuprofen), and treatment groups receiving different doses of the test compound.

    • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

    • Induction of Inflammation: After a set time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

    • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

    • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 is then determined by plotting the percentage inhibition against the dose of the compound.

  • Rationale: This model mimics the inflammatory cascade, and a reduction in paw swelling is a direct measure of the compound's anti-inflammatory effect. Studies on related imidazo[2,1-b][7][8][9]thiadiazole derivatives have successfully used this model to demonstrate in vivo efficacy.[7][8]

Protocol 2: In Vivo Anticancer Efficacy (Xenograft Model)

This model is essential for evaluating the antitumor activity of a compound in a living organism.

  • Objective: To determine the dose of the test compound that causes a 50% reduction in tumor growth.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

    • Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer, for which in vitro data exists for some analogs) are injected subcutaneously into the flank of the mice.[10]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Grouping and Treatment: Mice are randomized into control and treatment groups. Treatment with the test compound is initiated, typically via oral gavage or intravenous injection, on a predetermined schedule.

    • Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

    • Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined treatment period.

    • Data Analysis: The tumor growth inhibition (TGI) is calculated. The ED50 is the dose at which 50% TGI is achieved.

Part 2: Evaluating Toxicity (TD50/LD50)

Preclinical toxicity studies are required to identify potential adverse effects and to determine a safe starting dose for human trials.

Protocol 3: Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose of a substance.

  • Objective: To determine the LD50 or the toxic dose range of the test compound.

  • Methodology:

    • Animal Model: Typically, female Wistar rats are used.

    • Dosing: A stepwise procedure is used with a starting dose of 300 mg/kg or 1000 mg/kg, as seen in studies of related imidazo-based compounds.[11] The animals are dosed once by oral gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.

    • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Histopathological examination of major organs (especially the liver, given the findings for related compounds) is conducted to identify target organs of toxicity.[11]

    • Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels. The TD50 can be estimated based on the dose causing non-lethal toxic effects in 50% of the animals.

Calculating and Interpreting the Therapeutic and Selectivity Indices

Once the ED50 and TD50/LD50 values are determined, the therapeutic index can be calculated. In parallel, in vitro cytotoxicity assays are crucial for high-throughput screening and for calculating the selectivity index.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the IC50 of the test compounds in both cancer and normal cell lines.

  • Methodology:

    • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, HeLa, A549) and a normal cell line (e.g., HEK-293) are used.[12]

    • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

    • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The IC50 is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as: SI = IC50 (normal cells) / IC50 (cancer cells)

Table 2: In Vitro Cytotoxicity and Selectivity of Imidazo[2,1-b]thiazole Analogs

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
9m MDA-MB-2311.12HEK-293>50>44.6[12]
9i MDA-MB-2311.65HEK-293>50>30.3[12]
19 MV4-11 (AML)0.002HeLaWeak ActivityHigh[13]
11x A549 (Lung)0.64---[14]
Data for compounds 9m, 9i, 19, and 11x are for structurally related imidazo[2,1-b]thiazole derivatives, not direct analogs of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, but are presented to illustrate the potential of the scaffold.

Comparative Analysis with Standard Drugs

To put the potential therapeutic index of a novel compound into perspective, it is essential to compare it with established drugs for the same indication.

G cluster_0 Narrow Therapeutic Window cluster_1 Wide Therapeutic Window a Dose b Therapeutic Window ED50 TD50 a->b:w c Effect b:e->c narrow ED50 TD50 wide ED50 TD50

Caption: The therapeutic window.

Table 3: Therapeutic Indices of Selected Standard-of-Care Drugs

DrugClassTherapeutic IndicationTypical Therapeutic IndexKey ToxicitiesReference
Ibuprofen NSAIDInflammation, PainHighGI bleeding, renal toxicity[15]
Celecoxib COX-2 InhibitorInflammation, PainHigher than non-selective NSAIDsCardiovascular events, renal toxicity[16]
Cisplatin ChemotherapyVarious CancersNarrowNephrotoxicity, neurotoxicity, ototoxicity[5]
Doxorubicin ChemotherapyVarious CancersNarrowCardiotoxicity, myelosuppression[9]

For (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid and its analogs, if their mechanism involves COX-2 inhibition, they would be compared against drugs like celecoxib. The finding that some related compounds lack ulcerogenic activity is a promising sign for an improved GI safety profile.[7][8] If developed as anticancer agents, their therapeutic index would need to be significantly better than that of highly toxic drugs like cisplatin to be clinically meaningful. The high selectivity index observed for some analogs in vitro is a positive preliminary indicator.[12][13]

Conclusion

The evaluation of the therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. For novel scaffolds like (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, the existing in vitro cytotoxicity data is a strong starting point, but it is not sufficient. A rigorous preclinical development plan must include robust in vivo models to determine both efficacy (ED50) and toxicity (TD50/LD50). By following the detailed protocols outlined in this guide and benchmarking against established drugs, researchers can systematically evaluate their compounds and identify those with the most promising therapeutic window, ultimately increasing the probability of translating a promising molecule into a safe and effective medicine.

References

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Safety Operating Guide

Definitive Disposal Protocol for (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid

Definitive Disposal Protocol for (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic Acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid (CAS 68347-91-1). As a research chemical with significant biological activity, understanding its hazard profile is paramount to ensuring personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and autonomous laboratory operations.

Part 1: Core Hazard Assessment and Risk Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic properties and associated hazards is essential. (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid belongs to the imidazo[2,1-b]thiazole class of heterocyclic compounds. This class is actively investigated for a range of pharmacological activities, including anticancer and antimycobacterial properties, which inherently suggests high biological activity and potential cytotoxicity.[3][4][5]

A toxicological evaluation of similar imidazo-based heterocyclic derivatives has shown potential for cytotoxicity and DNA fragmentation.[6] In vivo studies on related compounds indicated possibilities of hepatotoxicity at higher doses.[6] The specific safety information for (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid indicates it is harmful if swallowed and causes serious eye irritation.[7] A safety data sheet for a closely related analogue, 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole, warns of toxicity upon skin contact or inhalation and suspects it of damaging fertility or the unborn child.[8]

Given this profile, all waste streams containing this compound must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of via standard trash or sanitary sewer systems.[1][9]

Property Value / Classification Source(s)
CAS Number 68347-91-1[7][10]
Molecular Formula C₁₃H₁₀N₂O₂S[7][10]
Physical Form Solid[7]
GHS Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[7]
Storage Class 11: Combustible Solids[7]
Potential Hazards Based on structural analogues, handle with caution as potentially toxic and reprotoxic.[6][8]

Part 2: Procedural Workflow for Disposal

The following workflow provides a systematic approach to waste management, from the point of generation to the final hand-off for disposal. This process is designed to comply with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), which mandate a "cradle-to-grave" management system for hazardous waste.[11][12]

Gcluster_0Phase 1: Generation & Segregationcluster_1Phase 2: Containerizationcluster_2Phase 3: Labeling & Documentationcluster_3Phase 4: Storage & Disposal RequestgenWaste Generation(e.g., Unused solid, Contaminated labware,Spent solutions)ppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)gen->ppeAlwayssegregateSegregate Waste Streamsppe->segregatesolid_wasteSolid Waste(Pure compound, contaminated wipes,weigh boats, etc.)segregate->solid_wasteliquid_wasteLiquid Waste(Spent reaction mixtures,solutions, first rinsates)segregate->liquid_wastesharps_wasteContaminated Sharps(Needles, glass pipettes)segregate->sharps_wastesolid_containerCollect in lined, designatedhazardous waste pail.solid_waste->solid_containerliquid_containerCollect in compatible, sealedsolvent waste container.liquid_waste->liquid_containersharps_containerCollect in approved, puncture-resistant sharps container.sharps_waste->sharps_containerlabelingLabel All Containers with:- 'Hazardous Waste'- Full Chemical Name(s) & % - Accumulation Start Date- PI/Lab Informationsolid_container->labelingliquid_container->labelingsharps_container->labelingstorageStore in designated SatelliteAccumulation Area (SAA). Away from incompatibles.labeling->storagerequestContainer Full or Project Complete?storage->requestehs_pickupSubmit Waste Pickup Request toEnvironmental Health & Safety (EHS).request->ehs_pickupYesholdContinue Accumulation(Max 12 months in SAA)request->holdNo

Caption: Disposal workflow for (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid.

Part 3: Detailed Step-by-Step Methodologies

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The known hazards of eye irritation and potential for skin toxicity from related compounds dictate the minimum required PPE.[7][8]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a common and effective choice). Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of aerosolizing the solid powder (e.g., during bulk transfers or spill cleanup), a NIOSH-approved respirator may be necessary. All respirator use must be done under a formal institutional respiratory protection program.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous reactions and streamlines the disposal process.[2][13] All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1]

  • Unused or Expired Solid Compound:

    • If in its original container, ensure the cap is tightly sealed. Deface the original label if it does not accurately reflect it as waste.

    • Attach a completed hazardous waste tag.[14]

    • This compound is an acetic acid derivative; therefore, it must be stored separately from bases.[2]

  • Chemically Contaminated Solid Waste (e.g., gloves, weigh paper, wipes):

    • Collect this waste in a designated, puncture-resistant container (e.g., a plastic pail) lined with a clear plastic bag.[14] Do not use biohazard bags.

    • Keep the container closed with a lid except when adding waste.[1][15]

    • Once the bag is full, seal it, attach a hazardous waste tag directly to the bag, and place it in the pail for pickup.[14]

  • Contaminated Liquid Waste (e.g., solutions, reaction mixtures, rinsates):

    • Collect liquid waste in a dedicated, chemically compatible container with a secure, screw-top cap. The container must be in good condition.[2]

    • Crucially, the first rinse from any glassware that contained the compound must be collected as hazardous waste. [14] For compounds with high or unknown toxicity, it is best practice to collect the first three rinses.[14]

    • Maintain adequate headspace (at least 10% or one inch) in the container to allow for expansion.[2]

    • Keep halogenated and non-halogenated solvent wastes separate if possible, as disposal costs can differ significantly.[13]

    • Attach a hazardous waste tag and update the contents log each time waste is added.

Step 3: Labeling and Storage

Accurate labeling is a critical compliance point for both OSHA and EPA regulations.[16][17][18]

  • As soon as the first drop of waste enters a container, it must be labeled.[19]

  • The label must clearly state "Hazardous Waste" .[16]

  • List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[2][19]

  • Store the sealed and labeled containers in your designated SAA, ensuring secondary containment is used for liquids.[2] The SAA must be at or near the point of generation.[1]

Step 4: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste across campus or attempting to treat it themselves.[19]

  • Monitor accumulation levels. Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[19][13]

  • Once a waste container is full or the project generating the waste is complete, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department.[19]

  • Ensure a clear and safe path for EHS personnel to access and remove the waste containers.

References

  • University of Pennsylvania, Office of Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University, Environmental Health and Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University, Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Khan, A. U., et al. (2024). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. Parasitology Research, 123(6), 241.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Kumar, R., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(9), e19888.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Maccioni, E., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]

  • State and Federal Poster. (n.d.). OSHA Hazardous Waste Operations Fact Sheet. Retrieved from [Link]

  • British Pharmacopoeia. (2013, June 11). Safety data sheet: 2,3-Dihydro-6-phenylimidazo [2,1-b] thiazole. Retrieved from [Link]

  • Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(25), 21251-21261.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Personal protective equipment for handling (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid

A Comprehensive Guide to the Safe Handling of (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid (CAS 68347-91-1). As a novel heterocyclic compound, understanding its specific hazard profile is critical for ensuring laboratory safety and maintaining experimental integrity. This document synthesizes available safety data with established best practices for chemical handling to provide a clear, actionable framework for laboratory personnel.

Chemical Hazard Profile

Based on available data, (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation

Source: Sigma-Aldrich[3]

The primary routes of exposure and associated risks are ingestion and eye contact. While specific data on inhalation and skin contact are limited, the general precautionary principle for fine chemical powders dictates that measures should be taken to avoid exposure through these routes as well. Some imidazo[2,1-b]thiazole derivatives have shown potential for cytotoxicity, underscoring the importance of minimizing all routes of exposure.[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid.

Protection TypeRequired PPERationale
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.To prevent eye contact, which can cause serious irritation as per H319.[3] Face shields offer a broader barrier of protection.
Skin and Body Protection A standard laboratory coat, long pants, and closed-toe shoes. When handling larger quantities or in situations with a higher risk of contamination, consider chemical-resistant aprons or suits.To prevent accidental skin contact with the chemical powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if they become contaminated.To protect the hands from direct contact with the chemical.
Respiratory Protection While not mandated by the available hazard statements, a NIOSH-approved N95 or higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosolization.To minimize the risk of inhaling fine particles, a general precaution for handling chemical powders.
Visual Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_WorkflowstartHandling (6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acidweighingWeighing or transferring powder?start->weighingin_hoodWorking in a certified chemical fume hood?weighing->in_hoodYesppe_level_3Full Protection:- Add N95 Respiratorweighing->ppe_level_3Nosplash_riskRisk of splashing?in_hood->splash_riskppe_level_1Minimum PPE:- Safety Goggles- Lab Coat- Nitrile Glovessplash_risk->ppe_level_1Noppe_level_2Enhanced PPE:- Add Face Shieldsplash_risk->ppe_level_2Yes

A flowchart for selecting appropriate PPE when handling (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid.

Operational and Disposal Plans

Safe Handling Procedures

Adherence to a strict handling protocol is paramount to ensuring a safe laboratory environment.

Step 1: Preparation

  • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather all necessary PPE and ensure it is in good condition.

  • Have appropriate spill cleanup materials on hand (e.g., absorbent pads, chemical waste bags).

Step 2: Handling the Compound

  • Don the appropriate PPE as outlined in the table and diagram above.

  • When weighing or transferring the solid material, do so in a fume hood to minimize the potential for dust generation and inhalation.

  • Use a spatula or other appropriate tool to handle the powder; avoid creating dust clouds.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Step 3: Post-Handling

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Gloves should be removed last.

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of (6-Phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and a description of the contents. Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[6]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6]

References

  • Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae. PubMed. Available at: [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed Central. Available at: [Link]

  • Safety data sheet. (2019). Thor Specialities (UK) LTD.
  • 68347-91-1,(6-phenylimidazo[2,1-b][1][2]thiazol-3-yl)acetic acid. AccelaChem.

  • Safety data sheet. (2013). British Pharmacopoeia.
  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available at: [Link]

  • 68347-91-1 | 2-{6-phenylimidazo[2,1-b][1][2]thiazol-3 ... ChemScene.

  • Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. Available at: [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Request PDF.
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  • Acetic Acid Solution, 6M. (2009). Scholar Chemistry.
  • 121953-08-0|cas号生产厂家|casno供应商推荐. 洛克化工网.
  • A safety and chemical disposal guideline for Minilab users. UFZ.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • CAS#:365213-68-9 | 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid. Chemsrc.
  • Compound 2-[(4-chlorophenyl)methyl]-6-phenylimidazo[2,1-b][1][2]thiazole. Chemdiv.

  • 25752-18-5 | 6-Phenylimidazo[2,1-b][1][2][3]thiadiazole. ChemScene.

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